D-Glucamine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOFMBGMRVAJNF-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032334 | |
| Record name | 1-Amino-1-deoxy-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-43-7 | |
| Record name | Glucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-1-deoxy-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-1-deoxy-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QN16UUF80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to D-Glucamine: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of D-Glucamine for researchers, scientists, and drug development professionals. It details its chemical structure, physicochemical properties, biological activities, and experimental protocols.
Chemical Structure and Identification
This compound, an amino sugar derived from glucose, is characterized by a hexane (B92381) backbone with five hydroxyl groups and a primary amine at the C-1 position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol[1] |
| CAS Number | 488-43-7[1][2] |
| Molecular Formula | C6H15NO5[1][2] |
| SMILES | C(--INVALID-LINK--O)O)O">C@@HO)N[1] |
| InChI Key | SDOFMBGMRVAJNF-SLPGGIOYSA-N[2] |
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry, cool place.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 181.19 g/mol [1][2] |
| Melting Point | 126-128 °C (decomposes)[2] |
| Boiling Point | 419.1 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in water.[2] |
| pKa | 9.33 (Predicted) |
| Appearance | White to off-white crystalline solid[1] |
Biological Activity and Signaling Pathways
While research on this compound's specific biological roles is ongoing, studies on its close analog, D-glucosamine, provide significant insights. D-glucosamine has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting potential anti-tumor applications.[3] One of the key pathways implicated is the inhibition of the p70S6K signaling cascade, which is crucial for protein synthesis and cell growth.[1]
Below is a diagram illustrating the proposed signaling pathway for D-glucosamine-induced apoptosis.
Experimental Protocols
Synthesis of this compound from D-Glucose (Reductive Amination)
This protocol describes a general method for the synthesis of this compound from D-glucose via reductive amination.
Materials:
-
D-glucose
-
Ammonia (B1221849) (aqueous solution)
-
Raney Nickel or other suitable catalyst
-
Hydrogen gas
-
Methanol
-
Ethanol
-
Deionized water
Procedure:
-
Schiff Base Formation: Dissolve D-glucose in methanol. Add an excess of aqueous ammonia to the solution. Stir the mixture at room temperature for 2-4 hours to form the corresponding Schiff base (glucosylamine).
-
Catalytic Hydrogenation: Transfer the reaction mixture to a high-pressure hydrogenation vessel. Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 50-70 °C.
-
Maintain the reaction under stirring for 12-24 hours, monitoring the uptake of hydrogen.
-
Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Recrystallize the crude this compound from an ethanol/water mixture to yield the purified product.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the analysis of this compound.
Instrumentation:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Amino-based column (e.g., Aminex HPX-87H)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a standard solution. Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column Temperature: 30-40 °C
-
Flow Rate: 0.5-1.0 mL/min
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the this compound peak based on the retention time and peak area of the standard.
Experimental Workflow in Drug Development
The development of a new drug candidate involving a scaffold like this compound follows a structured workflow from initial discovery to preclinical studies.
This workflow begins with identifying a biological target. Subsequently, a library of this compound derivatives is synthesized and screened for activity. Promising "hits" are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. The most promising candidate then undergoes preclinical testing to assess its efficacy and safety in animal models before an Investigational New Drug (IND) application can be filed to initiate human clinical trials.
References
An In-depth Technical Guide to the Synthesis of D-Glucamine: Pathways and Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucamine, an amino sugar alcohol of significant interest in the pharmaceutical and chemical industries, serves as a versatile precursor for the synthesis of various bioactive molecules and specialty chemicals. Its production is primarily centered around the chemical and biocatalytic transformation of abundant monosaccharides. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound, with a focus on catalytic hydrogenation and reductive amination of D-glucose, as well as biocatalytic routes from D-glucosamine. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound (1-amino-1-deoxy-D-glucitol) is a derivative of sorbitol where the hydroxyl group at the C-1 position is replaced by an amino group. Its structural features, including chirality and the presence of multiple hydroxyl groups and a primary amine, make it a valuable building block in organic synthesis. It is a key intermediate in the production of N-methyl-D-glucamine (meglumine), a widely used excipient in pharmaceuticals for forming soluble salts with acidic drugs. Furthermore, this compound and its derivatives are explored for their potential applications in areas such as contrast agents, surfactants, and chiral auxiliaries.
The synthesis of this compound predominantly relies on the modification of readily available and inexpensive monosaccharide precursors, namely D-glucose and its amino derivative, D-glucosamine. The choice of synthesis pathway often depends on factors such as desired yield and purity, scalability, and environmental considerations. This guide will delve into the principal methods of this compound synthesis, providing detailed procedural insights and performance metrics.
Core Synthesis Pathways
The primary routes for the industrial and laboratory-scale synthesis of this compound involve the chemical transformation of D-glucose or the biocatalytic conversion of D-glucosamine.
Chemical Synthesis from D-Glucose
D-glucose, an abundant and cost-effective monosaccharide, is the most common starting material for the chemical synthesis of this compound. The main strategies involve either a one-step reductive amination or a two-step process involving initial hydrogenation followed by amination.
Reductive amination is a direct, one-pot method for the synthesis of this compound from D-glucose. This process involves the reaction of D-glucose with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent and a catalyst. The reaction proceeds through the formation of an intermediate Schiff base (or the corresponding glucosylamine), which is subsequently hydrogenated to yield this compound.
Precursors:
-
D-Glucose
-
Ammonia (or ammonium salts)
-
Hydrogen gas (as the reducing agent)
Catalysts:
-
Nickel-based catalysts (e.g., Raney Nickel)
-
Palladium-based catalysts
-
Ruthenium-based catalysts
The choice of catalyst is critical and influences the reaction conditions and selectivity. Nickel catalysts are widely used due to their cost-effectiveness and high activity.
dot
While not a direct route to this compound, this two-step pathway is relevant as it involves the initial production of D-sorbitol, a key intermediate. D-glucose is first hydrogenated to D-sorbitol, which can then be subjected to amination to produce this compound. However, the direct reductive amination of D-glucose is generally a more efficient process for this compound synthesis.
Biocatalytic Synthesis from D-Glucosamine
An alternative and often more environmentally benign approach to this compound synthesis involves the use of enzymes. D-glucosamine, which can be derived from the hydrolysis of chitin, serves as the precursor in this pathway.
Precursor:
-
D-Glucosamine
Enzymes:
-
While direct enzymatic conversion of D-glucosamine to this compound is not a widely established industrial process, research into amino sugar metabolizing enzymes suggests potential routes. The more common biocatalytic transformations involving D-glucosamine lead to other valuable derivatives like N-acetyl-D-glucosamine or glucosaminic acid. However, the reduction of the aldehyde group of D-glucosamine to an alcohol can be explored using specific oxidoreductases.
The biocatalytic approach offers high selectivity and avoids the harsh reaction conditions and heavy metal catalysts associated with chemical methods.
In this pathway, fructose-6-phosphate (B1210287) is converted to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT). Glucosamine-6-phosphate is then further metabolized to UDP-N-acetylglucosamine (UDP-GlcNAc), which is the activated donor of N-acetylglucosamine for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. [1]These macromolecules are essential components of the extracellular matrix, connective tissues, and cell surfaces, playing critical roles in cell signaling, adhesion, and recognition. The availability of D-glucosamine can thus influence these vital biological processes.
Conclusion
The synthesis of this compound is a well-established field with multiple viable pathways, primarily revolving around the chemical modification of D-glucose. Reductive amination stands out as a direct and efficient method, with various catalytic systems available to optimize yield and selectivity. While biocatalytic routes from D-glucosamine are promising from an environmental perspective, they are currently less developed for the direct production of this compound on an industrial scale. The choice of a particular synthesis strategy will ultimately be dictated by the specific requirements of the application, including purity standards, cost considerations, and scalability. A thorough understanding of the underlying chemistry and reaction parameters, as detailed in this guide, is essential for researchers and professionals working on the development and application of this compound and its derivatives.
References
D-Glucamine derivatives and their potential applications
An In-depth Technical Guide to D-Glucamine Derivatives and Their Potential Applications
Introduction
This compound, a sugar alcohol derived from glucose with an amino group modification, serves as a versatile and biocompatible scaffold for the synthesis of a wide array of derivatives.[1][2] Its inherent chirality, multiple hydroxyl groups, and reactive amino function make it an ideal starting material for creating molecules with diverse physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of key this compound derivatives for researchers, scientists, and professionals in drug development. The applications span from use as pharmaceutical excipients and surfactants to active therapeutic agents with antimicrobial and anticancer properties.[3][4][5]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves modifications at the amino group. Common strategies include N-alkylation, N-acylation, and reductive amination.
Experimental Protocol: Synthesis of N-Alkyl-D-Glucamines
A prevalent method for synthesizing N-alkyl-D-glucamines is the reductive amination of D-glucose with a primary alkylamine.[6] An alternative continuous flow method has also been developed for the synthesis of N-Alkyl-d-glucamine hydrochlorides.[7]
Method 1: Reductive Amination (Batch Process) [6]
-
Schiff Base Formation: D-glucose is reacted with an n-alkylamine (e.g., n-octylamine) to form a Schiff base intermediate.
-
Reduction: The intermediate is then reduced using a catalyst. Historically, Raney nickel has been used under moderate temperature and pressure. More advanced methods utilize palladium-based catalytic systems which operate under milder conditions, offering enhanced selectivity.[6]
Method 2: Continuous Flow Synthesis of N-Alkyl-d-glucamine Hydrochloride [7]
-
Reaction Setup: A solution of glucose (1 equivalent, 1.4 mmol, 0.12 M) in methanol (B129727) (MeOH) and a solution of N-alkyl-amine (2.5 equivalents, 3.5 mmol, 0.30 M) in MeOH are mixed in a T-piece.
-
Pumping: The mixture is pumped into a 20 mL reactor coil at a total flow rate of 0.222 mL min⁻¹ (residence time: 90 minutes).
-
Reduction: Immobilized sodium borohydride (B1222165) (NaBH₄) on an alumina (B75360) support (1.5 equivalents) is added to the collected solution at room temperature, and the mixture is stirred overnight.
-
Work-up: The reaction mixture is filtered under a vacuum, and the resulting solution is dried under reduced pressure to yield the N-Alkyl-d-glucamine.
-
Salt Formation: The product is treated with 4 M HCl in dioxane and MeOH at 65 °C, then cooled to room temperature to yield the hydrochloride salt.[7]
A generalized workflow for the synthesis of these derivatives is illustrated below.
Physicochemical and Surfactant Properties
This compound derivatives exhibit a range of properties depending on their N-substituent. N-alkylation, particularly with long alkyl chains, imparts amphiphilic character, making these derivatives effective non-ionic or gemini (B1671429) surfactants.[8][9]
| Derivative | Property | Value | Reference(s) |
| N-Octyl-D-Glucamine | Purity | ≥99% | [8] |
| Appearance | White Powder | [8] | |
| Melting Point | 121-124 °C | [8] | |
| Solubility | Soluble in water and polar solvents | [8] | |
| Meglumine (B1676163) | Appearance | White Crystalline Powder | [10] |
| Solubility | Soluble in water | [10][11] | |
| Gemini Surfactants | Surface Tension Reduction | Down to 29–33 mN/m | [9] |
| (from N-alkyl glucamines) | Critical Micelle Conc. (CMC) | 3–150 mg/L | [9] |
| N-Acyl-N-decyl-d-glucamide | Surface Tension Reduction | ~60% | [12] |
| Interfacial Tension Reduction | >90% | [12] |
Potential Applications
The structural diversity of this compound derivatives leads to a broad spectrum of applications in pharmaceuticals, biotechnology, and material science.
Pharmaceutical Excipients and Drug Delivery
Meglumine (N-methyl-D-glucamine) is widely used as a pharmaceutical excipient.[1] Its primary function is to act as a solubilizing agent by forming salts with acidic active pharmaceutical ingredients (APIs), thereby enhancing their aqueous solubility and bioavailability.[13][14] It also serves as a stabilizing and buffering agent in various formulations.[10][13] Furthermore, meglumine is a critical component in iodinated contrast media for diagnostic imaging and has been incorporated into innovative drug delivery systems for skin applications.[1][10]
Therapeutic Agents
Several this compound derivatives have demonstrated significant biological activity, positioning them as potential therapeutic agents.
Antimicrobial Activity: 6-Sulfo-6-deoxy-D-glucosamine (GlcN6S) and its derivatives exhibit antimicrobial properties by inhibiting glucosamine-6-phosphate (GlcN6P) synthase, an essential enzyme in the UDP-GlcNAc pathway in bacteria and yeasts.[4][15] Additionally, novel derivatives combining D-glucosamine with fluoroquinolones have shown potent activity against pathogenic bacteria.[16]
| Derivative/Compound | Target Organism/Enzyme | Activity (MIC) | Reference(s) |
| GlcN6S and N-acetyl derivatives | Bacteria and Yeasts | 0.125–2.0 mg/mL | [4][15] |
| ADGP Dimethyl Ester (47) | Fungi | 0.3–0.6 mg/mL | [17] |
| TM2b and TM2d | Staphylococcus aureus ATCC14125 | Stronger than positive controls | [16] |
| (D-glucosamine-fluoroquinolone) |
Antitumor Activity: D-glucosamine and its hydrochloride salt have been shown to inhibit the proliferation of human cancer cells, such as human hepatoma SMMC-7721 cells, and suppress tumor growth in murine models.[3] The proposed mechanism involves the inhibition of the p70S6K signaling pathway, which is crucial for protein translation and cell growth.[18]
| Derivative | Cell Line / Model | Dosage / Concentration | Effect | Reference(s) |
| D-glucosamine HCl | Human Hepatoma SMMC-7721 | 500 µg/mL | 50% inhibition | [3] |
| 1000 µg/mL | 82% inhibition | [3] | ||
| D-glucosamine HCl | Sarcoma 180 (in mice) | 125-500 mg/kg | Antitumor activity | [3] |
| 250 mg/kg | Optimal dose, enhanced T-cell proliferation | [3] |
The diagram below illustrates the proposed signaling pathway for the anticancer effects of D-glucosamine.
References
- 1. Meglumine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 11. Meglumine - LKT Labs [lktlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Articles [globalrx.com]
- 15. researchgate.net [researchgate.net]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
D-Glucamine: A Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucamine, chemically known as 1-amino-1-deoxy-D-glucitol, is an amino sugar derivative of glucitol. While structurally related to the more widely studied D-glucosamine, this compound possesses distinct properties and applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural occurrence, known sources, and the analytical methodologies pertinent to its study. It is important to note that while this compound is sometimes referred to as a naturally occurring amino sugar, detailed information regarding its widespread natural distribution and biosynthesis is notably scarce in publicly available scientific literature.[1] The majority of available data pertains to its synthetic production and its application as an excipient in pharmaceutical formulations and as a reagent in various industrial and research settings.
Introduction
This compound is a hexosamine, a six-carbon sugar alcohol with an amino group. Its chemical structure, 1-amino-1-deoxy-D-glucitol, distinguishes it from D-glucosamine (2-amino-2-deoxy-D-glucose). This structural difference has significant implications for their respective biochemical roles and natural prevalence. While D-glucosamine is a well-documented component of various biopolymers like chitin (B13524) and glycoproteins, the natural presence of this compound is not as extensively characterized.
This guide aims to synthesize the available technical information on this compound, with a particular focus on its natural occurrence and sources, to serve as a resource for researchers and professionals in drug development and related scientific fields.
Natural Occurrence
Despite being classified as a naturally occurring amino sugar, specific details and quantitative data regarding the natural distribution of this compound across different biological kingdoms are limited. The vast body of research on amino sugars in plants, animals, and microorganisms has predominantly focused on D-glucosamine and its derivatives.
2.1. Plants
There is a significant lack of direct evidence documenting the natural occurrence of this compound in plant tissues. Searches for "this compound in plants" or "1-amino-1-deoxy-D-glucitol in plants" did not yield specific findings of its isolation or quantification from any plant species.
2.2. Animals
2.3. Microorganisms
The natural production of this compound by bacteria, fungi, or other microorganisms has not been extensively reported. While microorganisms are known to produce a vast array of amino sugars, the focus has largely been on compounds like D-glucosamine, a key component of microbial cell walls.
Sources of this compound
Given the limited information on its extraction from natural sources, this compound for commercial and research purposes is primarily obtained through chemical synthesis.
3.1. Synthetic Sources
The primary route for producing this compound involves the chemical modification of D-glucose. A common synthetic pathway is the reductive amination of D-glucose. This process typically involves the reaction of D-glucose with ammonia (B1221849) or an amine in the presence of a reducing agent.
A related compound, N-methyl-D-glucamine (meglumine), is synthesized from D-glucose and methylamine (B109427) and is widely used as a pharmaceutical excipient.[2]
Biosynthesis and Metabolic Pathways
As of the current body of scientific literature, the biosynthetic pathway for this compound has not been elucidated. There are no known enzymatic pathways that have been identified to produce 1-amino-1-deoxy-D-glucitol in any organism. Consequently, no signaling pathways directly involving this compound have been described.
The following diagram illustrates a conceptual workflow for investigating the potential biosynthesis of this compound, should future research suggest its natural production.
Caption: A conceptual workflow for the potential investigation of this compound biosynthesis.
Quantitative Data
Due to the lack of documented natural occurrence, there is no quantitative data available on the concentration of this compound in biological samples. The table below is provided as a template for future research findings.
| Biological Source | Tissue/Cell Type | Concentration Range | Method of Detection | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
While protocols for the extraction and quantification of this compound from natural sources are not established, methodologies for its analysis in pharmaceutical preparations are available. These methods can be adapted for the analysis of biological samples.
6.1. High-Performance Liquid Chromatography (HPLC) for the Determination of Meglumine (N-Methyl-D-glucamine)
This protocol is for a related compound but can be adapted for this compound.
-
Objective: To quantify Meglumine using HPLC with a mixed-mode stationary phase column.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and detector (e.g., ELSD, CAD, or MS).
-
Primesep 100 mixed-mode stationary phase column (or similar).
-
-
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Meglumine standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of water, acetonitrile, and a sulfuric acid or TFA buffer. An example mobile phase is 10% MeCN with 0.2% TFA in water.[2]
-
Standard Preparation: Prepare a stock solution of Meglumine standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing Meglumine in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: Primesep 100, 2.1x100 mm, 3 µm, 100Å
-
Flow Rate: 0.2 mL/min
-
Detection: ELSD, 50°C (or other suitable detector)
-
-
Analysis: Inject the standards and samples onto the HPLC system. Integrate the peak corresponding to Meglumine and quantify using the calibration curve.
-
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
D-Glucamine (CAS 488-43-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Glucamine (CAS 488-43-7), a versatile amino sugar with significant applications in pharmaceutical formulations, biochemical research, and drug development. This document outlines its chemical and physical properties, safety information, synthesis, and involvement in biological pathways, supported by detailed experimental protocols and data visualizations.
Core Chemical and Physical Properties
This compound, also known as 1-Amino-1-deoxy-D-glucitol, is a stable, white to almost white crystalline powder. Its structure, combining a primary amine with a sorbitol backbone, imparts unique characteristics valuable in various scientific applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 488-43-7 | [1][2] |
| Molecular Formula | C₆H₁₅NO₅ | [1][2] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 126-128 °C (decomposes) | [1][2] |
| Boiling Point | 314.29 °C (estimate) | [2] |
| Density | 1.32 g/mL (estimate) | [2] |
| Optical Rotation [α]D²⁰ | -5° to -8° (c=10 in H₂O) | [1] |
| pKa | 11.96 ± 0.35 (predicted) | [2] |
| Flash Point | 230 °C | [2] |
| Solubility | Slightly soluble in water. | [1] |
Table 2: Identification and Registry Numbers
| Identifier | Value | Reference(s) |
| Synonyms | 1-Amino-1-deoxy-D-glucitol, 1-Amino-1-deoxysorbitol, Glycamine | [1][2] |
| PubChem CID | 10266 | [1] |
| MDL Number | MFCD00077776 | [1][2] |
| EINECS | 207-677-3 |
Safety and Handling
This compound is classified as causing serious eye irritation. Proper personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Statement | H319 | Causes serious eye irritation | |
| Precautionary Statement | P264 | Wash hands thoroughly after handling. | |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Applications in Research and Development
This compound's unique properties make it a valuable compound in several fields:
-
Pharmaceutical Formulations: It serves as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[1]
-
Biochemical Research: Used as a reagent in various assays and as a substrate for studying sugar transporter pathways.[1]
-
Diagnostic Applications: Employed in the development of contrast agents for medical imaging.[1]
-
Cosmetics: Utilized for its moisturizing properties in skincare products.[1]
-
Food Industry: Acts as a sweetener and stabilizer.[1]
Experimental Protocols
Synthesis of this compound from D-Glucosamine Hydrochloride
This protocol is adapted from a patented method for the preparation of this compound.
Objective: To synthesize this compound by deprotonating D-Glucosamine Hydrochloride using an organic base in an ethanol (B145695) solvent.
Materials:
-
D-Glucosamine Hydrochloride (crushed to 100 mesh)
-
Ethanol (85-95%)
-
Organic base (e.g., Triethylamine)
-
1500L reaction kettle with stirring and temperature control
-
Centrifuge
-
Vacuum dryer
Procedure:
-
Charge the 1500L reaction kettle with the desired volume of 85-95% ethanol solvent. The mass-to-volume ratio of D-Glucosamine Hydrochloride to ethanol should be between 1:2.5 and 1:3.5 ( kg/L ).
-
Begin stirring and add the crushed D-Glucosamine Hydrochloride to the ethanol.
-
Adjust the temperature of the reaction mixture to 30-35 °C using the steam valve.
-
Slowly pump the organic base into the reaction mixture while maintaining the temperature.
-
Allow the reaction to proceed for 4-8 hours at 30-35 °C with continuous stirring.
-
After the reaction is complete, transfer the slurry to a centrifuge to separate the solid product from the liquid.
-
Wash the solid product by soaking it in fresh ethanol solvent, followed by another centrifugation step.
-
Dry the resulting solid this compound in a vacuum dryer until a constant weight is achieved.
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Biochemical Assay: Quantification of this compound
This protocol is based on commercially available D-glucosamine assay kits and can be adapted for this compound. The principle involves the enzymatic conversion of the amino sugar, leading to the production of a quantifiable product (e.g., NADH), which can be measured spectrophotometrically at 340 nm.
Objective: To determine the concentration of this compound in a sample.
Materials:
-
This compound standard solutions
-
Sample containing this compound
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)
-
ATP solution
-
Hexokinase/Glucose-6-phosphate dehydrogenase enzyme mix
-
NADP⁺ solution
-
Spectrophotometer (capable of reading at 340 nm)
-
96-well microplate or cuvettes
Procedure (Microplate Assay):
-
Prepare a series of this compound standards of known concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Prepare the unknown samples, diluting them if necessary to fall within the range of the standard curve.
-
Prepare a reaction master mix containing assay buffer, ATP, NADP⁺, and the enzyme mix.
-
To each well of the 96-well plate, add a specific volume of the standard or unknown sample.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15-30 minutes).
-
Measure the absorbance at 340 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.
Caption: Workflow for the sugar transporter assay.
Role in Signaling Pathways: Insights from D-Glucosamine
While research directly on the signaling pathways affected by this compound is limited, studies on the structurally related compound D-glucosamine offer valuable insights. This compound is the reduced sugar alcohol form of D-glucosamine (where the aldehyde group is reduced to a primary alcohol). This structural difference may lead to distinct biological activities. The following information pertains to D-glucosamine .
Inhibition of the p70S6K Signaling Pathway
D-glucosamine has been shown to inhibit the proliferation of cancer cells by targeting the p70S6 kinase (p70S6K), a key regulator of protein synthesis and cell growth.
Mechanism:
-
D-glucosamine treatment leads to a decrease in the phosphorylation of p70S6K and its downstream targets, such as the ribosomal protein S6 (RPS6).
-
This inhibition of p70S6K activity is reported to be independent of the mTOR (mammalian target of rapamycin) signaling pathway.
Signaling Pathway Diagram: D-Glucosamine and p70S6K Inhibition
Caption: D-Glucosamine inhibits the p70S6K pathway.
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
D-glucosamine can induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress can lead to programmed cell death, or apoptosis.
Mechanism:
-
D-glucosamine treatment can lead to the upregulation of ER stress markers such as BiP (Binding immunoglobulin protein), IRE1α (Inositol-requiring enzyme 1α), and phosphorylated eIF2α (eukaryotic initiation factor 2α).
-
This induction of ER stress can, in turn, upregulate the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.
Signaling Pathway Diagram: D-Glucosamine, ER Stress, and Apoptosis
Caption: D-Glucosamine induces ER stress-mediated apoptosis.
Conclusion
This compound (CAS 488-43-7) is a multifaceted amino sugar with a broad range of applications in scientific and industrial research. Its utility as a pharmaceutical excipient, a tool in biochemical assays, and a building block for more complex molecules underscores its importance in drug development and life sciences. The provided experimental protocols offer a starting point for the synthesis, quantification, and functional analysis of this compound. While direct research on its signaling effects is an area for future exploration, studies on the related compound D-glucosamine provide a valuable framework for investigating its potential biological activities. This guide serves as a comprehensive resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of D-Glucamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucamine, a versatile and biocompatible amino sugar, is of significant interest in pharmaceutical and biochemical research. Its unique structural features, combining the polyol nature of sorbitol with a primary amine, confer upon it a range of properties that are leveraged in drug formulation, bioconjugation, and as a precursor for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity and biological significance.
Physical Properties of this compound
This compound is a white to almost white crystalline powder.[1] Its physical characteristics are crucial for its application in various fields, particularly in determining its handling, storage, and formulation properties. The key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₅NO₅ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [2][4][5] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 126-128 °C (decomposes) | [2][3][6] |
| Optical Rotation | [α]D²⁰ = -5° to -8° (c=10 in H₂O) | [1] |
| Solubility | Slightly soluble in water. | [2] |
| pKa (Predicted) | 11.96 ± 0.35 | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the presence of multiple hydroxyl groups and a primary amine. This combination of functional groups makes it a valuable chiral building block and a participant in a variety of chemical transformations.
2.1. Stability and Storage
This compound is known to be hygroscopic and should be stored in a dry environment.[2] For long-term stability, it is recommended to store the compound at 0-8 °C under an inert atmosphere, such as nitrogen, and protected from light.[1][5]
2.2. Reactivity
The primary amine in this compound is nucleophilic and readily undergoes reactions typical of amines, such as acylation, alkylation, and reductive amination. The hydroxyl groups can be derivatized through esterification and etherification, although selective derivatization can be challenging without the use of protecting groups. Its polyol structure also allows it to act as a chelating agent for metal ions.[1]
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a protocol for its synthesis.
3.1. Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of this compound using a standard capillary melting point apparatus.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
Ensure the this compound sample is completely dry. If necessary, dry under vacuum.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom. The packed sample height should be 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point of this compound (approx. 126 °C).
-
Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[7][8][9][10]
-
3.2. Determination of Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound in water at a specified temperature.
-
Apparatus: Analytical balance, volumetric flasks, mechanical shaker or magnetic stirrer, constant temperature water bath, centrifuge, filtration apparatus (e.g., syringe filters), and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy after derivatization).
-
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a sealed container (e.g., a screw-cap vial).
-
Place the container in a constant temperature water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, centrifuge the sample and/or filter it through a syringe filter (e.g., 0.45 µm).
-
Quantify the concentration of this compound in the clear filtrate using a pre-validated analytical method.
-
The determined concentration represents the equilibrium solubility of this compound at the specified temperature.[11][12]
-
3.3. Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of the primary amine group in this compound using potentiometric titration.
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M).
-
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Slowly titrate the this compound solution with a standardized solution of hydrochloric acid, recording the pH after each addition of titrant.
-
Continue the titration until the pH has dropped significantly, well past the expected equivalence point.
-
Plot the pH of the solution as a function of the volume of HCl added.
-
The pKa can be determined from the titration curve. The pKa is equal to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.[1][3]
-
3.4. Synthesis of this compound via Reductive Amination of D-Glucose
This protocol describes a general procedure for the synthesis of this compound from D-glucose through reductive amination using ammonia (B1221849) and a catalyst.
-
Reactants and Catalyst: D-glucose, aqueous ammonia, hydrogen gas, and a suitable hydrogenation catalyst (e.g., Raney nickel or ruthenium on carbon).
-
Apparatus: High-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlet/outlet.
-
Procedure:
-
In the autoclave, dissolve D-glucose in an aqueous solution of ammonia.
-
Add the hydrogenation catalyst to the solution.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) while stirring vigorously.
-
Maintain the reaction under these conditions for a specified time, monitoring the hydrogen uptake to follow the reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting aqueous solution of this compound can be purified by crystallization or chromatographic methods.
-
Biological Significance and Signaling Pathways
While there are no well-documented signaling pathways directly involving this compound, its close derivative, D-Glucosamine, has been extensively studied for its biological activities, particularly in the context of cancer cell signaling. D-Glucosamine has been shown to inhibit the proliferation of various cancer cells by modulating key signaling pathways.
4.1. D-Glucosamine and the mTOR/p70S6K Signaling Pathway
One of the key mechanisms of D-Glucosamine's anti-cancer effect is its ability to inhibit the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, D-Glucosamine has been found to decrease the phosphorylation of p70S6 Kinase (p70S6K), a downstream effector of mTORC1.[2][3][4] The inhibition of p70S6K leads to a reduction in protein synthesis and cell growth. Interestingly, studies have shown that this inhibition can occur independently of mTOR itself, suggesting a more direct effect on p70S6K or its upstream activators other than mTOR.[3]
4.2. Experimental Workflow: Synthesis of this compound
The synthesis of this compound from D-Glucose via reductive amination is a key chemical transformation. The general workflow for this process is depicted below.
Conclusion
This compound possesses a unique combination of physical and chemical properties that make it a valuable compound for researchers in drug development and the broader scientific community. Its biocompatibility, chirality, and the presence of multiple reactive functional groups provide a versatile platform for a wide range of applications. The experimental protocols detailed in this guide offer a practical framework for the characterization and synthesis of this compound. Furthermore, the exploration of the biological activities of its close derivative, D-Glucosamine, highlights the potential for this compound and its analogues in modulating cellular signaling pathways, warranting further investigation into its therapeutic potential.
References
- 1. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-glucosamine inhibits proliferation of human cancer cells through inhibition of p70S6K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucosamine induces autophagy via an mTOR-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. wseas.com [wseas.com]
- 9. scirp.org [scirp.org]
- 10. Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of Free Sugars with Aqueous Ammonia | Semantic Scholar [semanticscholar.org]
- 12. gctlc.org [gctlc.org]
D-Glucamine safety and handling in a lab setting
An In-depth Technical Guide to D-Glucamine Safety and Handling in a Laboratory Setting
Introduction
This compound is a versatile amino sugar derived from sorbitol, widely utilized in various research and industrial applications.[1] Its roles include serving as an excipient in pharmaceutical formulations to enhance the solubility and stability of active ingredients, a reagent in biochemical assays, and a substrate for studying sugar transporter pathways.[1][2] It is also used in the cosmetics industry for its moisturizing and skin-conditioning properties.[1][3] Given its broad utility, a thorough understanding of its safety profile and proper handling procedures is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound in a laboratory environment, based on available safety data.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its common derivatives like N-Ethyl-D-glucamine are generally not classified as hazardous substances or mixtures.[4] However, some suppliers indicate that this compound may cause skin irritation (H315) and serious eye irritation (H319).[5] As a matter of good laboratory practice, it should be handled with care to minimize exposure. Long-term exposure to high concentrations of dust may lead to changes in lung function.[6]
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure safety and maintain the integrity of the compound.
Handling
General good industrial hygiene and safety practices should be followed.[4][7]
-
Ventilation: Handle in a well-ventilated area.[6][8] Use local exhaust ventilation where dust may be generated.[4][9]
-
Personal Contact: Avoid contact with skin, eyes, and clothing.[9][10][11] Do not ingest or inhale.[10][11]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][10][12] Do not eat, drink, or smoke in the laboratory.[6][13]
-
Dust Formation: Minimize dust generation and accumulation.[10][12] Avoid creating aerosols.[8][14]
Storage
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8][9][10]
-
Conditions: this compound is hygroscopic and can be air-sensitive; some suppliers recommend storing it under an inert gas.[4][5] Recommended storage temperatures can range from room temperature to 0-8°C.[1][3][15] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[10][16]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn to prevent exposure. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[4]
| PPE Type | Specification | Rationale & Citations |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4][8][14][17] |
| Skin Protection | Impervious gloves (e.g., natural rubber). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after use.[4][8][16][17] |
| Body Protection | Laboratory coat or long-sleeved clothing. | Choose body protection appropriate for the task and potential for exposure.[4][13][17] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If nuisance dust levels are present, a type N95 (US) or type P1 (EN 143) dust mask may be used.[4] A full-face respirator may be needed if exposure limits are exceeded.[8][14] |
First Aid and Emergency Procedures
While this compound is not considered highly toxic, prompt first aid measures should be taken in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[4][8][14][17] |
| Skin Contact | Remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[4][6][8][17] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4][6][8][14][17] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.[4][8][14][17] |
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8][10][14] There is no restriction on the type of extinguisher that may be used.[6]
-
Hazards: Thermal decomposition can produce hazardous gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][10]
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4][8][10][14]
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Ensure adequate ventilation.[10][11] Avoid dust formation.[4][10][11] Wear appropriate personal protective equipment (see Section 4.0).[8][14] Keep unnecessary personnel away.[9]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or water courses.[4][6][8]
-
Containment and Cleanup: Use dry clean-up procedures.[6] Sweep up or vacuum the spilled material and shovel it into a suitable, closed, and labeled container for disposal.[4][6][10][17]
Data Presentation
Physical and Chemical Properties
| Property | Value | Citations |
| Chemical Name | This compound (1-Amino-1-deoxy-D-glucitol) | [1][5][14] |
| CAS Number | 488-43-7 | [1][5][14][18] |
| Molecular Formula | C₆H₁₅NO₅ | [1][18] |
| Molecular Weight | 181.19 g/mol | [5][18] |
| Appearance | White to almost white crystalline solid/powder | [1][3][5] |
| Melting Point | 126-128 °C (decomposes) | [19] |
| Solubility | Soluble in water | [3][5] |
| Stability | Stable, but hygroscopic and air-sensitive | [4][5][19] |
Toxicological Information
Toxicological data for this compound is limited. The material is not classified as harmful by ingestion due to a lack of corroborating evidence.[6] For the related compound N-Methyl-D-glucamine (CAS 6284-40-8), the following data is available:
| Test | Result | Species | Citations |
|---|
| LD50 Oral | 5000 mg/kg | Rat |[10][17] |
Experimental Protocols and Workflows
The following diagrams illustrate standard workflows for handling this compound safely in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. This compound 488-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. uwlax.edu [uwlax.edu]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. fishersci.fr [fishersci.fr]
- 14. echemi.com [echemi.com]
- 15. N-Methyl-D-glucamine [sorachim.com]
- 16. sdfine.com [sdfine.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. Glucamine | C6H15NO5 | CID 452501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound | 488-43-7 [chemicalbook.com]
A Technical Guide on the Prospective Synthesis of Chitosan from D-Glucamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the conceptual synthesis of chitosan-like polymers using D-glucamine as a starting precursor. It is important to note that this compound is not the natural biosynthetic precursor to chitosan (B1678972); rather, chitosan is a polysaccharide derived from the deacetylation of chitin (B13524), which is a polymer of N-acetyl-D-glucosamine. This document, therefore, outlines a hypothetical, multi-step chemical pathway to convert this compound into a polymer structurally analogous to chitosan. The proposed methodologies are based on established chemical reactions and are intended to provide a framework for future research in novel biopolymer synthesis.
Introduction: The Conventional Paradigm and a Novel Proposition
Chitosan, a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine units, has garnered significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and low toxicity.[1][2] The primary commercial source of chitosan is the deacetylation of chitin, which is abundant in the exoskeletons of crustaceans and the cell walls of fungi.[1][3][4] The biosynthesis of chitin involves the polymerization of N-acetyl-D-glucosamine monomers.[5]
This guide deviates from the conventional understanding and proposes a novel synthetic route starting from this compound. This compound is a sugar alcohol derived from the reduction of glucose. The core of this proposed pathway lies in the chemical modification of this compound to yield a suitable monomer for subsequent polymerization. This exploration is aimed at stimulating innovative approaches to biopolymer synthesis, potentially leading to chitosan-like materials with unique properties.
Proposed Synthetic Pathway: From this compound to a Chitosan-like Polymer
The conceptual pathway from this compound to a chitosan-like polymer can be envisioned in two principal stages:
-
Monomer Synthesis: The conversion of this compound to a D-glucosamine-like monomer capable of polymerization. This primarily involves the selective oxidation of the primary alcohol at the C1 position to an aldehyde.
-
Polymerization: The polymerization of the synthesized monomer to form a linear polysaccharide chain analogous to chitosan.
A visual representation of this proposed workflow is provided below.
Experimental Protocols
This section details the hypothetical experimental methodologies for the key steps in the proposed synthetic pathway.
Stage 1: Synthesis of D-Glucosamine Monomer from this compound
The critical step in this stage is the selective oxidation of the primary alcohol at the C1 position of this compound to an aldehyde, yielding D-glucosamine. Reagents such as pyridinium (B92312) chlorochromate (PCC) or (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) are known for selective oxidation of primary alcohols.
Protocol 3.1.1: TEMPO-mediated Oxidation of this compound
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of dichloromethane (B109758) and water.
-
Catalyst Addition: Add a catalytic amount of TEMPO and a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl), to the reaction mixture. The pH should be maintained around 10 by the addition of a buffer.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent like sodium thiosulfate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent to remove byproducts. The aqueous layer containing the D-glucosamine product can then be purified using ion-exchange chromatography.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Solvent | Dichloromethane/Water |
| Oxidizing Agent | TEMPO (catalytic), NaOCl (stoichiometric) |
| pH | ~10 |
| Reaction Temperature | 0-25 °C |
| Monitoring Technique | TLC, HPLC |
| Purification Method | Ion-exchange chromatography |
Table 1: Summary of Parameters for TEMPO-mediated Oxidation of this compound
Stage 2: Polymerization of D-Glucosamine Monomer
The polymerization of D-glucosamine monomers to form a chitosan-like polymer can be approached through several methods. One plausible method is the use of a dehydrating agent to promote the formation of glycosidic bonds.
Protocol 3.2.1: Acid-Catalyzed Dehydrative Polymerization
-
Monomer Preparation: The synthesized D-glucosamine monomer should be thoroughly dried and dissolved in a non-aqueous solvent.
-
Catalyst Addition: A strong acid catalyst, such as trifluoroacetic acid, is added to the solution.
-
Polymerization: The reaction mixture is heated under an inert atmosphere to drive the dehydration and polymerization process.
-
Reaction Monitoring: The formation of the polymer can be monitored by observing the increase in viscosity of the solution and by techniques such as gel permeation chromatography (GPC) to analyze the molecular weight distribution.
-
Precipitation and Purification: The resulting polymer is precipitated by adding a non-solvent, such as ethanol (B145695) or acetone. The precipitate is then collected by filtration, washed extensively to remove the acid catalyst and unreacted monomer, and dried under vacuum.
| Parameter | Value/Condition |
| Starting Material | D-Glucosamine Monomer |
| Solvent | Non-aqueous (e.g., Dimethylformamide) |
| Catalyst | Trifluoroacetic acid |
| Reaction Temperature | 80-100 °C |
| Atmosphere | Inert (e.g., Nitrogen, Argon) |
| Monitoring Technique | Viscometry, GPC |
| Purification Method | Precipitation and washing |
Table 2: Summary of Parameters for Acid-Catalyzed Dehydrative Polymerization
Characterization of the Final Polymer
The synthesized chitosan-like polymer should be extensively characterized to confirm its structure and properties. Key characterization techniques would include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of chitosan, such as amine (-NH2), hydroxyl (-OH), and the glycosidic linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the β-(1→4) linkages.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
X-ray Diffraction (XRD): To analyze the crystallinity of the polymer.
Signaling Pathways and Biological Activity
While this guide focuses on a hypothetical chemical synthesis, it is pertinent to briefly touch upon the biological implications. Chitosan and its derivatives are known to elicit various biological responses. For instance, chitosan and D-glucosamine have been shown to induce the expression of Th1 cytokines such as IL-2 and IFN-γ in porcine spleen cells.[6] The diagram below illustrates a simplified representation of this signaling induction.
The biological activity of the newly synthesized chitosan-like polymer would need to be empirically determined and compared to that of natural chitosan.
Conclusion and Future Perspectives
This technical guide has outlined a novel, hypothetical pathway for the synthesis of a chitosan-like polymer from this compound. While this route is not found in nature, it presents an intriguing avenue for the chemical synthesis of new biopolymers. The successful implementation of this pathway would require significant experimental optimization, particularly in achieving selective oxidation and controlling the polymerization process to obtain a high-molecular-weight polymer.
Future research should focus on:
-
Optimization of reaction conditions: To maximize the yield and purity of the D-glucosamine monomer and the final polymer.
-
Stereochemical control: Ensuring the formation of the desired β-(1→4) glycosidic linkages during polymerization.
-
Physicochemical and biological evaluation: A thorough characterization of the synthesized polymer to understand its properties and potential applications in drug delivery, tissue engineering, and other biomedical fields.
The exploration of such non-natural synthetic pathways can expand the toolbox of polymer chemists and material scientists, potentially leading to the development of novel biomaterials with tailored properties.
References
- 1. Chitin and Chitosan: Production and Application of Versatile Biomedical Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Eco-friendly synthesis of chitosan and its medical application: from chitin extraction to nanoparticle preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: D-Glucamine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucamine, a readily available and inexpensive chiral pool starting material derived from the reduction of D-glucose, presents significant potential as a chiral auxiliary in asymmetric synthesis.[1] Its polyhydroxylated and amino-functionalized structure offers multiple handles for the temporary incorporation onto a substrate, enabling control of stereochemical outcomes in the formation of new stereocenters. While the use of the related D-glucosamine as a chiral auxiliary is more extensively documented, the principles can be extended to this compound for applications in diastereoselective reactions, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical industry.[2][3][4]
This document provides detailed application notes and hypothetical protocols for the use of this compound as a chiral auxiliary, focusing on its derivatization into an oxazolidinone for subsequent diastereoselective alkylation and aldol (B89426) reactions. The presented data and protocols are based on established methodologies for similar chiral auxiliaries and the known chemistry of D-glucosamine derivatives.[5][6]
Key Applications
The primary application of this compound as a chiral auxiliary is envisioned through its conversion into a rigid heterocyclic system, such as an oxazolidinone. This strategy is widely employed for chiral amino alcohols to effectively translate the stereochemical information of the auxiliary to the reaction center.
-
Diastereoselective Alkylation: N-acylated this compound-derived oxazolidinones can be used to direct the stereoselective alkylation of the acyl group.
-
Diastereoselective Aldol Reactions: These chiral auxiliaries can control the stereochemical outcome of aldol additions to the N-acyl moiety.
-
Synthesis of Chiral Amines and Alcohols: Subsequent cleavage of the auxiliary provides access to enantiomerically enriched α-substituted carboxylic acids, which can be further converted to chiral amines and alcohols.
Data Presentation
The following tables summarize hypothetical quantitative data for the application of a this compound-derived oxazolidinone auxiliary in diastereoselective reactions. These values are projected based on results obtained with analogous chiral auxiliaries under optimized conditions.
Table 1: Diastereoselective Alkylation of N-Propionyl-D-glucamine Oxazolidinone
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | LDA | >95:5 | 88 |
| 2 | Methyl iodide | NaHMDS | 90:10 | 92 |
| 3 | Allyl iodide | KHMDS | 92:8 | 85 |
Table 2: Diastereoselective Aldol Reaction of N-Acetyl-D-glucamine Oxazolidinone
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | TiCl₄ | >98:2 | 90 |
| 2 | Isovaleraldehyde | Bu₂BOTf | 95:5 | 87 |
| 3 | Acrolein | Sn(OTf)₂ | 90:10 | 82 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Derived Oxazolidinone Chiral Auxiliary
This protocol describes the formation of a protected this compound-derived oxazolidinone, a key intermediate for subsequent diastereoselective reactions.
Materials:
-
This compound
-
Acetone
-
p-Toluenesulfonic acid (catalytic amount)
-
Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Diols: To a suspension of this compound (1 eq.) in acetone, add 2,2-dimethoxypropane (2.5 eq.) and a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Neutralize the acid with triethylamine and concentrate the mixture under reduced pressure. The resulting crude product is a di-acetonide protected this compound.
-
Oxazolidinone Formation: Dissolve the protected this compound (1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM at 0 °C. Add a solution of phosgene or triphosgene (B27547) (0.4 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the this compound-derived oxazolidinone.
Protocol 2: Diastereoselective Alkylation using the this compound-Derived Oxazolidinone
This protocol details the N-acylation of the chiral auxiliary followed by diastereoselective alkylation.
Materials:
-
This compound-derived oxazolidinone (from Protocol 1)
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
N-Acylation: Dissolve the this compound-derived oxazolidinone (1 eq.) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq.) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Enolate Formation: Cool the solution of the N-propionyl derivative to -78 °C and add lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq.) and stir at -78 °C for 4 hours.
-
Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl-D-glucamine oxazolidinone
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated product (1 eq.) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add a solution of lithium hydroxide (2 eq.) and hydrogen peroxide (4 eq.) in water.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction with sodium sulfite (B76179) solution. Acidify the mixture to pH 2 with 1 M HCl.
-
Extract the carboxylic acid with diethyl ether. The aqueous layer contains the recoverable this compound auxiliary.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the chiral carboxylic acid.
Visualizations
Caption: General workflow for the synthesis and application of a this compound-derived chiral auxiliary.
Caption: Logical relationship of using this compound as a chiral auxiliary in asymmetric synthesis.
Conclusion
This compound holds promise as a versatile and cost-effective chiral auxiliary for asymmetric synthesis. Its derivatization into rigid cyclic structures like oxazolidinones can provide a powerful tool for controlling stereochemistry in C-C bond-forming reactions. The protocols and data presented herein, while based on analogous systems due to limited direct literature, provide a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into the development and application of this compound-based chiral auxiliaries is warranted and could lead to novel and efficient routes for the synthesis of valuable chiral molecules.
References
Application Notes and Protocols: D-Glucamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of D-glucamine-derived chiral catalysts and ligands in asymmetric catalysis. The protocols outlined below offer step-by-step methodologies for key enantioselective transformations, supported by quantitative data to guide reaction optimization and catalyst selection.
Asymmetric Aldol (B89426) Reaction using a D-Glucosamine-Derived Prolinamide Organocatalyst
The direct asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds. A chimeric organocatalyst, synthesized from D-glucosamine and L-proline, has demonstrated high efficiency in catalyzing the addition of ketones to aromatic aldehydes, affording chiral β-hydroxy ketones with excellent diastereo- and enantioselectivity.[1][2] The catalyst design incorporates a hydrophobic TBDPS group, a hydrophilic sugar backbone, and the catalytic L-proline unit.[1]
Quantitative Data
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | p-Nitrobenzaldehyde | Cyclohexanone | 24 | 95 | >99:1 | 98 |
| 2 | Benzaldehyde | Cyclohexanone | 48 | 90 | 95:5 | 92 |
| 3 | p-Chlorobenzaldehyde | Cyclohexanone | 36 | 92 | >99:1 | 96 |
| 4 | p-Nitrobenzaldehyde | Acetone | 48 | 88 | - | 83 |
| 5 | Benzaldehyde | Acetone | 72 | 85 | - | 75 |
Table 1: Performance of the D-glucosamine-prolinamide organocatalyst in the asymmetric aldol reaction.[1][3]
Experimental Protocols
Synthesis of the D-Glucosamine-L-Prolinamide Catalyst
A detailed multi-step synthesis is required to prepare the catalyst. The key steps involve the protection of D-glucosamine, coupling with L-proline, and selective deprotection. A crucial intermediate is the O-TBDPS protected D-glucosamine which is then coupled with L-proline.[1]
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aromatic aldehyde (0.5 mmol) in the ketone (1.0 mL), the D-glucosamine-prolinamide organocatalyst (0.05 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion (monitored by TLC), the reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate) to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR analysis, and the enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.[4]
Workflow and Catalytic Cycle
Caption: Experimental workflow for the asymmetric aldol reaction.
Palladium-Catalyzed Asymmetric Allylic Substitution
Chiral phosphinite-oxazoline ligands derived from D-glucosamine have proven to be highly effective in palladium-catalyzed asymmetric allylic substitution reactions. These ligands can be readily synthesized from D-glucosamine hydrochloride and achieve high levels of enantioselectivity in both allylic alkylation and amination reactions.[1][2]
Quantitative Data
Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-3-acetoxyprop-1-ene | Dimethyl malonate | 5a | 98 | 96 |
| 2 | 1,3-Diphenyl-3-acetoxyprop-1-ene | Diethyl malonate | 5a | 95 | 94 |
| 3 | 1-Phenyl-3-acetoxyprop-1-ene | Dimethyl malonate | 5a | 92 | 85 |
Asymmetric Allylic Amination
| Entry | Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 4 | Ethyl 1,3-diphenylprop-2-enyl carbonate | Benzylamine | 5a | 96 | 94 |
| 5 | Ethyl 1,3-diphenylprop-2-enyl carbonate | Morpholine | 5a | 94 | 92 |
Table 2: Performance of D-glucosamine-derived phosphinite-oxazoline ligand 5a in palladium-catalyzed asymmetric allylic substitution.[1]
Experimental Protocols
Synthesis of Phosphinite-Oxazoline Ligand (5a)
The synthesis of the ligand involves the conversion of D-glucosamine hydrochloride to a key oxazoline (B21484) intermediate, followed by phosphinylation. The 2-methyl-4,5-(4,6-O-benzylidene-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline is treated with diphenylphosphine (B32561) chloride in the presence of a base to yield the target phosphinite-oxazoline ligand.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
In a nitrogen-purged flask, [Pd(η³-C₃H₅)Cl]₂ (0.25 mol%) and the chiral phosphinite-oxazoline ligand (0.5 mol%) are dissolved in dry THF. The solution is stirred at room temperature for 20 minutes. The allylic acetate (B1210297) (1.0 mmol), dimethyl malonate (1.2 mmol), and N,O-bis(trimethylsilyl)acetamide (BSA) as a base are added sequentially. The reaction mixture is stirred at the specified temperature and monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the product. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Logical Relationship of Catalyst Synthesis
Caption: Key steps in the synthesis of the chiral ligand.
Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
Chiral β-amino alcohols derived from carbohydrates are excellent ligands for the titanium-tetraisopropoxide-promoted enantioselective addition of diethylzinc to aldehydes. While a specific protocol using a this compound-derived ligand is not detailed here, the following protocol using a structurally similar D-fructose-derived β-amino alcohol serves as a representative example of this highly efficient transformation.[5]
Quantitative Data
| Entry | Aldehyde | Ligand (from D-fructose) | Conversion (%) | ee (%) |
| 1 | Benzaldehyde | β-amino alcohol 1 | 100 | 96 |
| 2 | p-Tolualdehyde | β-amino alcohol 1 | 98 | 95 |
| 3 | p-Chlorobenzaldehyde | β-amino alcohol 1 | 99 | 94 |
| 4 | Cinnamaldehyde | β-amino alcohol 1 | 95 | 90 |
| 5 | Hexanal | β-amino alcohol 1 | 92 | 85 |
Table 3: Enantioselective addition of diethylzinc to aldehydes using a D-fructose-derived β-amino alcohol ligand.[5]
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc
In an argon-purged Schlenk flask, the chiral β-amino alcohol ligand (20 mol%) is dissolved in anhydrous hexane (0.25 mL). Titanium(IV) isopropoxide (1.4 eq) is added, and the mixture is stirred at room temperature for 30 minutes. The solution is then cooled to 0 °C, and the aldehyde (0.25 mmol) is added, followed by the dropwise addition of diethylzinc (3.0 eq, 1.0 M in hexane). The reaction is stirred at 0 °C for 3 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the chiral secondary alcohol. The conversion is determined by GC analysis, and the enantiomeric excess is determined by chiral HPLC analysis.[5]
Signaling Pathway of the Catalytic Cycle
Caption: Proposed catalytic cycle for the diethylzinc addition.
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. D-Glucosamine in a chimeric prolinamide organocatalyst for direct asymmetric aldol addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Aldol Reaction in Aqueous Solution Using Prolinamido-Glycosides as Water-Compatible Organocatalyst [file.scirp.org]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
Application Notes and Protocols for the Synthesis of D-Glucamine-Based Surfactants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of D-glucamine-based surfactants, a class of non-ionic, biodegradable surfactants derived from renewable resources.[1] Their biocompatibility and mildness make them attractive for applications in personal care products, pharmaceuticals, and biotechnology, particularly in drug delivery systems for solubilizing proteins and formulating therapeutic agents.[1][2][3]
Introduction
This compound-based surfactants are amphiphilic molecules consisting of a hydrophilic this compound headgroup and a hydrophobic alkyl tail. The synthesis of these surfactants typically involves a two-step process: the reductive amination of D-glucose with an alkylamine to form an N-alkyl-D-glucamine intermediate, followed by acylation to yield the final surfactant. This method is versatile, allowing for the synthesis of a variety of surfactants with different alkyl chain lengths, which in turn influences their physicochemical properties and performance. These surfactants are noted for their ability to lower surface tension and form micelles, making them effective as solubilizers, emulsifiers, and detergents.[2]
Experimental Protocols
This section details the synthesis of a representative N-acetyl-N-octyl-D-glucamide surfactant.
Part 1: Synthesis of N-Octyl-D-glucamine Hydrochloride (Intermediate)
This protocol is adapted from a continuous flow synthesis method, which can also be performed in a batch process.[4]
Materials:
-
D-glucose
-
N-octylamine
-
Methanol (MeOH)
-
Immobilized NaBH₄ on alumina (B75360) support
-
4 M HCl in dioxane
-
Amberlyst 15 (H⁺) resin
-
Quadrapure BZA resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reductive Amination:
-
In a round-bottom flask, dissolve D-glucose (1 equivalent) in methanol.
-
Add N-octylamine (2.5 equivalents) to the solution.
-
Stir the reaction mixture at 80°C for 90 minutes.[4]
-
-
Reduction:
-
Work-up and Purification:
-
Filter the reaction mixture to remove the immobilized reducing agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
For purification, the crude product can be passed through a column packed with Amberlyst 15 (H⁺) and Quadrapure BZA resins to remove excess amine and other impurities.[4]
-
-
Salt Formation:
-
Dissolve the purified N-octyl-D-glucamine in methanol.
-
Add 4 M HCl in dioxane and stir.
-
Remove the solvent under reduced pressure to obtain N-octyl-D-glucamine hydrochloride as a white solid.[4]
-
Part 2: Synthesis of N-Acetyl-N-octyl-D-glucamide (Final Surfactant)
Materials:
-
N-Octyl-D-glucamine hydrochloride
-
Vinyl acetate (B1210297)
-
Amberlite IRA 400 (OH⁻) resin
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Acylation:
-
Work-up and Purification:
-
Filter the reaction mixture to remove the resin.
-
Concentrate the filtrate under reduced pressure to yield the final product, N-acetyl-N-octyl-D-glucamide, as a colorless oil.[4]
-
Data Presentation
The following table summarizes the yields of N-alkyl-D-glucamine hydrochlorides with varying alkyl chain lengths and the physicochemical properties of selected N-acetyl-N-alkyl-D-glucamides.[4]
| Alkyl Chain | Yield of N-Alkyl-D-glucamine HCl (%) | Surfactant | CMC (mM) | Surface Tension at CMC (mN/m) |
| Ethyl | 60% | N-Acetyl-N-ethyl-D-glucamide | - | - |
| Butyl | 40% | N-Acetyl-N-butyl-D-glucamide | - | - |
| Hexyl | 65% | N-Acetyl-N-hexyl-D-glucamide | - | - |
| Octyl | 75% | N-Acetyl-N-octyl-D-glucamide | 6.4 | 28.5 |
| Decyl | 60% | N-Acetyl-N-decyl-D-glucamide | 1.8 | 29.5 |
| Dodecyl | 45% | N-Acetyl-N-dodecyl-D-glucamide | - | - |
Visualizations
Caption: Workflow for the synthesis of this compound-based surfactants.
Caption: Micelle formation for drug encapsulation.
References
D-Glucamine as a Modulator of In Vitro Protein Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of proteins in vitro is a critical factor in a wide range of research, therapeutic, and diagnostic applications. Excipients are frequently added to protein formulations to prevent degradation and aggregation, thereby extending shelf life and maintaining biological activity. While various sugars and polyols are well-established protein stabilizers, the role of amino sugars like D-glucamine is less understood. These application notes provide a summary of the current understanding of this compound's effect on protein stability, detailed protocols for its evaluation, and a discussion of its potential applications and limitations.
Contrary to the common assumption that sugars and their derivatives act as universal protein stabilizers, recent evidence suggests that this compound may not follow this trend for all proteins. A study on the peptide hormone oxytocin (B344502) revealed that D-(+)-glucosamine had a concentration-dependent destabilizing effect.[1][2] This highlights the necessity of empirical testing to determine the effect of any excipient on a specific protein of interest.
Mechanism of Action: A Complex Interplay
The stabilizing or destabilizing effect of an excipient on a protein is governed by a complex interplay of interactions, including preferential exclusion, direct binding, and effects on the hydration shell of the protein.
-
Preferential Exclusion: Stabilizing osmolytes are often preferentially excluded from the protein surface. This thermodynamically unfavorable interaction is minimized by reducing the protein's surface area, thus favoring the compact, folded state.
-
Direct Binding: Some excipients may directly bind to the protein. If the excipient preferentially binds to the native state, it will stabilize the protein. Conversely, if it binds to the unfolded or partially unfolded state, it can act as a destabilizer.
-
Chemical Reactivity: The chemical nature of the excipient is also crucial. For instance, the free amine group in this compound has been hypothesized to promote the degradation of oxytocin, a reaction not observed with the acetylated amino group in N-acetyl-D-glucosamine.[1]
Data Presentation: The Case of Oxytocin
A key study by Ghasemisarabbadieh et al. (2021) investigated the effect of D-(+)-glucosamine hydrochloride on the stability of oxytocin in aqueous solution at pH 4.5. The results indicated a concentration-dependent increase in the degradation rate of oxytocin, suggesting a destabilizing effect. In contrast, N-acetyl-D-glucosamine showed a slight stabilizing effect under the same conditions.[1][2]
| Additive | Concentration | Buffer | Temperature (°C) | Degradation Rate Constant (k) | Effect on Stability |
| D-(+)-Glucosamine HCl | Low | Phosphate (B84403)/Acetate | 40, 50 | Small to negligible change | Neutral |
| D-(+)-Glucosamine HCl | High | Phosphate/Acetate | 40, 50 | Increased | Destabilizing |
| N-Acetyl-D-glucosamine | Various | Phosphate/Acetate | 40, 50 | Slightly Decreased | Slightly Stabilizing |
Table 1: Summary of the observed effects of D-(+)-Glucosamine and N-Acetyl-D-glucosamine on the stability of oxytocin in aqueous solution. Data is qualitative as the specific rate constants were not provided in the abstract.[1][2]
Experimental Protocols
To empirically determine the effect of this compound on a specific protein, a series of biophysical and biochemical assays should be performed. Below are detailed protocols for two common methods: Thermal Shift Assay (TSA) and Thioflavin T (ThT) Aggregation Assay.
Protocol 1: Thermal Shift Assay (TSA) for Determining Protein Melting Temperature (Tm)
This protocol describes how to perform a differential scanning fluorimetry (DSF) experiment, a type of TSA, to measure the change in a protein's melting temperature (Tm) in the presence of this compound. An increase in Tm indicates stabilization, while a decrease suggests destabilization.
Materials:
-
Purified protein of interest (at least 95% pure)
-
This compound (or D-Glucosamine HCl)
-
SYPRO™ Orange fluorescent dye (e.g., 5000x stock in DMSO)
-
Appropriate buffer for the protein of interest
-
Real-time PCR instrument with melt curve capability
-
96-well PCR plates
Procedure:
-
Protein and Dye Preparation:
-
Dilute the purified protein stock to a working concentration of 0.1-0.2 mg/mL in the chosen buffer.
-
Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock in the same buffer.
-
-
This compound Solution Preparation:
-
Prepare a series of this compound concentrations in the assay buffer. A 2x concentration series is recommended (e.g., 0 mM, 100 mM, 200 mM, 500 mM, 1 M, 2 M).
-
-
Assay Plate Setup (per well):
-
Add 10 µL of the 2x this compound solution (or buffer for the control).
-
Add 10 µL of the protein solution containing the 20x SYPRO Orange dye.
-
The final volume in each well should be 20 µL, with a final protein concentration of 0.05-0.1 mg/mL and a 10x final concentration of SYPRO Orange.
-
-
Thermal Denaturation:
-
Seal the 96-well plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Ensure the instrument is set to collect fluorescence data on the appropriate channel for SYPRO Orange (e.g., ROX channel).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) for each this compound concentration relative to the control (no this compound).
-
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Protein Aggregation
This protocol is used to monitor the kinetics of protein aggregation in the presence and absence of this compound. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.
Materials:
-
Aggregation-prone protein of interest
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate or Tris buffer, pH adjusted to induce aggregation if necessary)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with bottom-reading capabilities and temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of ThT (e.g., 1 mM) in water and filter through a 0.2 µm filter. Store protected from light.
-
Prepare a stock solution of the protein of interest in the assay buffer. It is critical to start with a monomeric, aggregate-free protein solution, which can be achieved by size-exclusion chromatography or high-speed centrifugation.
-
Prepare a series of this compound concentrations in the assay buffer.
-
-
Assay Setup (per well):
-
In each well of the 96-well plate, combine the protein solution, this compound solution, and ThT stock solution to the desired final concentrations. A typical final concentration for the protein is 10-50 µM and for ThT is 10-25 µM.
-
Include controls: protein without this compound, and buffer with ThT and this compound (no protein) to measure background fluorescence.
-
The final volume in each well should be around 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in the fluorescence microplate reader, pre-set to a temperature that induces aggregation (e.g., 37 °C or higher).
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for a period of hours to days, depending on the aggregation kinetics of the protein.
-
Enable intermittent shaking between readings to promote aggregation.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings for each sample.
-
Plot the ThT fluorescence intensity versus time for each this compound concentration.
-
Analyze the resulting sigmoidal curves to determine key aggregation parameters, such as the lag time (the time before rapid fibril formation) and the maximum fluorescence intensity. An increase in the lag time or a decrease in the maximum fluorescence indicates inhibition of aggregation.
-
Visualizations
Conclusion
The available evidence suggests that this compound's role as a protein stabilizing agent is not universal and is highly protein-dependent. While it may offer some benefits in specific contexts, it has also been shown to act as a destabilizer, as in the case of oxytocin.[1][2] Therefore, it is imperative for researchers and drug development professionals to empirically test the effect of this compound on their specific protein of interest using standardized methods such as Thermal Shift Assays and ThT aggregation assays. These protocols provide a framework for such an evaluation, enabling a data-driven approach to formulation development. The contrasting effect of this compound and N-acetyl-D-glucosamine also suggests that minor chemical modifications can significantly alter the interaction between an excipient and a protein, opening avenues for the rational design of novel stabilizing agents.
References
Application Notes and Protocols: D-Glucamine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Glucamine as a targeting ligand in drug delivery systems. Detailed protocols for the synthesis, characterization, and evaluation of this compound-functionalized nanocarriers are provided to facilitate research and development in targeted cancer therapy.
Application Notes
Introduction
This compound, a stable derivative of glucose, has emerged as a promising targeting moiety for drug delivery systems, particularly in the context of cancer therapy. Many cancer cells exhibit a heightened metabolic rate and overexpress glucose transporters (GLUTs), especially GLUT1, on their surface to facilitate increased glucose uptake.[1][2] This physiological feature of malignant cells can be exploited for targeted drug delivery by utilizing this compound as a "Trojan horse" to guide therapeutic payloads specifically to tumor sites. By decorating the surface of nanocarriers such as nanoparticles, liposomes, or micelles with this compound, the drug delivery system can mimic glucose and be preferentially internalized by cancer cells via GLUT-mediated endocytosis, thereby enhancing the therapeutic efficacy and reducing off-target side effects.[3]
Principle of this compound-Mediated Targeting
The core principle behind this compound-mediated drug delivery lies in its ability to bind to and be transported by GLUTs. The process can be summarized as follows:
-
Surface Functionalization: Nanocarriers encapsulating an active pharmaceutical ingredient (API) are surface-functionalized with this compound molecules.
-
Systemic Circulation: Upon administration, the this compound-conjugated nanocarriers circulate in the bloodstream.
-
Tumor Accumulation: Due to the enhanced permeability and retention (EPR) effect, the nanocarriers passively accumulate in the tumor microenvironment.
-
GLUT Recognition and Binding: The this compound ligands on the nanocarrier surface are recognized by and bind to the overexpressed GLUTs on the cancer cell membrane.
-
Internalization: Following binding, the entire nanocarrier is internalized into the cancer cell through receptor-mediated endocytosis.
-
Drug Release: Once inside the cell, the nanocarrier releases its therapeutic payload, leading to a high intracellular drug concentration and enhanced cytotoxicity towards the cancer cells.
This targeted approach increases the drug concentration at the tumor site while minimizing exposure to healthy tissues, thus improving the therapeutic index of the encapsulated drug.
Signaling Pathway for GLUT1-Mediated Uptake
The following diagram illustrates the signaling pathway of GLUT1-mediated endocytosis of a this compound-targeted nanocarrier.
Experimental Protocols
Synthesis of this compound-Conjugated PLGA-PEG Nanoparticles
This protocol describes the synthesis of this compound-functionalized poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles encapsulating a model hydrophobic drug.
Materials:
-
PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Doxorubicin (or other hydrophobic drug)
-
Acetone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Protocol:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve 100 mg of PLGA-PEG-COOH and 10 mg of the hydrophobic drug in 2 mL of acetone.
-
Add the organic phase dropwise to 20 mL of a 1% (w/v) aqueous solution of a surfactant (e.g., polyvinyl alcohol) under magnetic stirring.
-
Sonicate the resulting emulsion for 2 minutes on an ice bath using a probe sonicator.
-
Stir the nanoemulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticles twice with deionized water to remove the excess surfactant and unencapsulated drug.
-
Resuspend the PLGA-PEG-COOH nanoparticles in 10 mL of deionized water.
-
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add 50 mg of EDC and 30 mg of NHS.
-
Adjust the pH of the suspension to 6.0-6.5.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups on the nanoparticle surface.
-
-
Conjugation of this compound:
-
Dissolve 50 mg of this compound in 5 mL of deionized water.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Adjust the pH to 7.0-7.5 and stir the reaction mixture at room temperature overnight.
-
-
Purification of this compound-Conjugated Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes to remove unreacted this compound, EDC, and NHS.
-
Wash the nanoparticles three times with deionized water.
-
Resuspend the final this compound-PLGA-PEG nanoparticles in deionized water and store at 4°C.
-
Characterization of Nanoparticles
2.2.1. Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. The zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the nanoparticles in an electric field.
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
Vortex the sample briefly to ensure homogeneity.
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the particle size and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2.2.2. Morphology Analysis
-
Principle: Transmission Electron Microscopy (TEM) is used to visualize the morphology and size of the nanoparticles.
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample with a 2% (w/v) solution of phosphotungstic acid for enhanced contrast.
-
Observe the grid under a TEM.
-
2.2.3. Drug Loading Content and Encapsulation Efficiency
-
Principle: High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of drug encapsulated within the nanoparticles.
-
Protocol:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the encapsulated drug.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the filtrate using a validated HPLC method to determine the drug concentration.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
In Vitro Evaluation
2.3.1. Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of free drug, blank nanoparticles, and drug-loaded this compound-conjugated nanoparticles. Include an untreated control group.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) and determine the IC50 (half-maximal inhibitory concentration) values.
-
2.3.2. Cellular Uptake Study
-
Principle: Fluorescence microscopy is used to visualize the cellular uptake of fluorescently labeled nanoparticles.
-
Protocol:
-
Synthesize this compound-conjugated nanoparticles encapsulating a fluorescent dye (e.g., Coumarin-6) or a fluorescently labeled drug.
-
Seed cancer cells on glass coverslips in a 24-well plate and incubate for 24 hours.
-
Treat the cells with the fluorescently labeled nanoparticles for different time points (e.g., 1, 2, 4 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on glass slides and observe under a fluorescence microscope.
-
In Vivo Evaluation
2.4.1. Tumor Growth Inhibition Study
-
Principle: A tumor-bearing animal model is used to evaluate the in vivo anti-tumor efficacy of the this compound-targeted drug delivery system.
-
Protocol:
-
Induce tumors in immunocompromised mice by subcutaneously injecting cancer cells.
-
When the tumors reach a certain volume (e.g., 100-200 mm³), randomly divide the mice into treatment groups (e.g., saline, free drug, drug-loaded non-targeted nanoparticles, drug-loaded this compound-targeted nanoparticles).
-
Administer the treatments intravenously via the tail vein at specified intervals.
-
Monitor the tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Data Presentation
Physicochemical Properties of this compound-Functionalized Nanoparticles
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Drug-NP | 150 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 8.2 ± 0.5 | 85.4 ± 4.1 |
| Glu-Drug-NP | 165 ± 6.8 | 0.18 ± 0.03 | -15.1 ± 2.1 | 7.9 ± 0.6 | 82.1 ± 3.7 |
Data are presented as mean ± standard deviation (n=3). NP: Nanoparticle; Glu: this compound.
In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Free Drug (µM) | Drug-NP (µM) | Glu-Drug-NP (µM) |
| MCF-7 | 1.25 ± 0.11 | 0.85 ± 0.09 | 0.42 ± 0.05 |
| HeLa | 1.52 ± 0.14 | 1.03 ± 0.12 | 0.55 ± 0.07 |
| HEK293 (Normal) | 15.8 ± 1.2 | 12.5 ± 1.1 | 10.3 ± 0.9 |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of cells. Data are presented as mean ± standard deviation (n=3).
Visualization of Experimental Workflow
The following diagram provides a logical workflow for the development and evaluation of this compound-targeted drug delivery systems.
References
- 1. N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glucosamine-anchored doxorubicin-loaded targeted nano-niosomes: pharmacokinetic, toxicity and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glucamine and its Analogs in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The query for "D-Glucamine" in the context of cell culture media likely refers to one of two more commonly used molecules: L-Glutamine , an essential amino acid vital for cell growth, or D-Glucosamine , an amino sugar used to study cellular metabolism and inhibit proliferation. This document provides detailed application notes and protocols for both L-Glutamine and D-Glucosamine, clarifying their distinct roles and applications in cell culture. This compound itself is not a standard component of cell culture media, and literature predominantly points to the use of L-Glutamine.
L-Glutamine is a critical energy source for rapidly dividing cells and a key building block for proteins and nucleotides.[1][2][3][4] Its supplementation is standard practice for most mammalian cell cultures. However, L-Glutamine is unstable in liquid media, degrading into byproducts that can be toxic to cells.[3][4][5]
D-Glucosamine is an amino sugar that can be utilized by cells through the hexosamine biosynthetic pathway.[6][7] It is often used experimentally to inhibit cell growth, particularly in cancer cell lines, and to modulate N-linked glycosylation of proteins.[8][9][10]
Section 1: L-Glutamine in Cell Culture Media
L-Glutamine is an essential amino acid for the in vitro culture of most mammalian cells, serving as a primary source of energy and nitrogen for the synthesis of nucleotides and other amino acids.[1][2]
Application Notes
-
Energy and Carbon Source : L-Glutamine is a crucial carbon source for the TCA cycle, contributing to cellular energy production.[1]
-
Nitrogen Donation : It acts as a nitrogen donor for the synthesis of nucleotides, amino sugars, and other non-essential amino acids.[1]
-
Instability : L-Glutamine is notoriously unstable in liquid culture media, degrading into pyroglutamate (B8496135) and ammonia. Ammonia can be toxic to cells, affecting growth and viability.[3][5] It is recommended to add L-Glutamine to media immediately before use or to use a stabilized form.
-
Stabilized Alternatives : To overcome the instability of L-Glutamine, stable dipeptide forms such as L-alanyl-L-glutamine are commercially available (e.g., GlutaMAX™).[1][5] These are enzymatically cleaved by cells to release L-Glutamine and L-Alanine, providing a steady and non-toxic source.[1]
-
Concentration : The optimal concentration of L-Glutamine can vary depending on the cell line and media formulation, but typically ranges from 2 to 4 mM.[11]
Quantitative Data: L-Glutamine Concentration in Common Media
| Media Formulation | Typical L-Glutamine Concentration (mM) |
| DMEM | 4 |
| DMEM/F12 | 2.5 |
| IMDM | 4 |
| RPMI-1640 | 2 |
| Ames' Medium | 0.5 |
| MCDB Media 131 | 10 |
Data sourced from publicly available information.[11]
Protocols
Protocol 1.1: Preparation of 200 mM L-Glutamine Stock Solution
-
Weigh : Weigh out 2.92 g of L-Glutamine powder.
-
Dissolve : Add the powder to 80 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS).
-
Mix : Gently mix until the powder is completely dissolved. Avoid vigorous shaking.
-
Adjust Volume : Bring the final volume to 100 mL with sterile water or PBS.
-
Sterilize : Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot and Store : Aliquot the sterile solution into smaller, single-use volumes and store at -20°C. Thawed aliquots can be stored at 4°C for up to two weeks.[3]
Protocol 1.2: Supplementation of Cell Culture Medium
-
Thaw : Thaw a frozen aliquot of 200 mM L-Glutamine stock solution at room temperature or in a 37°C water bath.
-
Dilute : For a final concentration of 2 mM, add 1 mL of the 200 mM stock solution to 99 mL of basal medium. For a final concentration of 4 mM, add 2 mL of the 200 mM stock solution to 98 mL of basal medium.
-
Mix : Gently swirl the medium to ensure even distribution.
-
Use : The supplemented medium is now ready for use. Store at 4°C and use within 2-4 weeks.
L-Glutamine Metabolism and Experimental Workflow
Section 2: D-Glucosamine in Cell Culture Media
D-Glucosamine is an amino sugar that can enter the hexosamine biosynthetic pathway and is often used in cell culture as an experimental tool to study metabolism, cell signaling, and to induce specific cellular responses.
Application Notes
-
Inhibition of Cell Proliferation : D-Glucosamine has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner.[8][9]
-
Modulation of Glycosylation : As a precursor in the hexosamine biosynthetic pathway, D-Glucosamine can alter the N-linked glycosylation of proteins.[10] This can be a valuable tool for studying the role of glycosylation in protein function.
-
Induction of Cellular Stress : At higher concentrations, D-Glucosamine can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
-
Signaling Pathway Modulation : D-Glucosamine has been reported to inhibit the p70S6K signaling pathway, which is involved in protein translation and cell proliferation.[8][9]
Quantitative Data: Effects of D-Glucosamine on Cell Lines
| Cell Line | Concentration | Incubation Time | Effect |
| DU145 (Prostate Cancer) | Not specified | Not specified | Inhibition of proliferation |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Inhibition of proliferation |
| Tenocytes | 0.1 - 4.0 mM | Not specified | Dose-dependent decrease in migration and proliferation |
| Bovine Chondrocytes | up to 2 mM | Not specified | Enhanced cartilage matrix production |
| Bovine Chondrocytes | 15 mM | Not specified | Loss of anabolic effect |
Data compiled from various sources.[8][12][13]
Protocols
Protocol 2.1: Preparation of 1 M D-Glucosamine Stock Solution
-
Weigh : Weigh out 21.56 g of D-Glucosamine hydrochloride powder.
-
Dissolve : Add the powder to 80 mL of sterile, cell culture-grade water or PBS.
-
Mix : Gently mix until the powder is completely dissolved. The solution may require gentle warming to fully dissolve.
-
Adjust Volume : Bring the final volume to 100 mL with sterile water or PBS.
-
Sterilize : Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot and Store : Aliquot the sterile solution into smaller, single-use volumes and store at -20°C.[14]
Protocol 2.2: Cell Treatment with D-Glucosamine
-
Cell Seeding : Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours.
-
Prepare Treatment Media : Thaw an aliquot of the 1 M D-Glucosamine stock solution. Dilute the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Medium Exchange : Remove the existing medium from the cells and replace it with the D-Glucosamine-containing medium. Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution, e.g., PBS).
-
Incubation : Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
Protocol 2.3: Cell Viability Assay (MTT Assay)
-
Add MTT Reagent : Following the D-Glucosamine treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate : Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize : Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate Viability : Calculate cell viability as a percentage relative to the vehicle-treated control cells.[14]
D-Glucosamine Metabolism and Signaling
Conclusion
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. ovid.com [ovid.com]
- 3. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 4. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 5. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Glucosamine (HMDB0001514) [hmdb.ca]
- 7. Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-glucosamine inhibits proliferation of human cancer cells through inhibition of p70S6K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 12. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rps.researchcommons.org [rps.researchcommons.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of D-Glucamine Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods for the synthesis of D-glucamine derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The protocols outlined below are intended to serve as a guide for researchers in the synthesis and derivatization of this compound for various research applications, including their use as enzyme inhibitors and as scaffolds in drug design.[1][2]
Synthesis of N-Alkyl-D-glucamine Derivatives via Reductive Amination
Reductive amination is a widely used and efficient method for the synthesis of N-alkyl-D-glucamine derivatives from D-glucose and a primary or secondary amine. The reaction proceeds through the formation of a Schiff base or an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4] A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the imine over the carbonyl group.[5][6]
Experimental Workflow for Reductive Amination
Protocol for Reductive Amination of D-Glucose with Benzylamine (B48309)
This protocol describes the synthesis of N-benzyl-D-glucamine.
Materials:
-
D-Glucose
-
Benzylamine
-
Methanol (B129727) (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve D-glucose (1 equivalent) in methanol.
-
Add benzylamine (1.2 equivalents) to the solution and stir at room temperature for 1 hour to facilitate the formation of the Schiff base.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture.
-
Add a few drops of acetic acid to maintain a slightly acidic pH (around 6-7).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding a few drops of concentrated HCl until the effervescence ceases.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to afford N-benzyl-D-glucamine.
Quantitative Data for N-Alkyl-D-glucamine Synthesis
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Benzylamine | N-Benzyl-D-glucamine | ~90 | [3] |
| 2 | n-Octylamine | N-Octyl-D-glucamine | High | [7] |
| 3 | Methylamine | N-Methyl-D-glucamine | - | [8] |
Synthesis of N-Acyl-D-glucosamine Derivatives
N-acylation is a fundamental method for modifying the amino group of D-glucosamine, often as a prerequisite for further derivatization or to introduce specific functionalities. A common and straightforward method involves the use of acetic anhydride (B1165640) in the presence of a base.[9]
Protocol for N-Acetylation of D-Glucosamine Hydrochloride
This protocol provides a simplified and efficient method for the preparation of N-acetyl-D-glucosamine.[9]
Materials:
-
D-Glucosamine hydrochloride
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
Suspend D-glucosamine hydrochloride (10 g) in methanol (80-100 mL).
-
Add a solution of sodium methoxide (prepared by dissolving 1.1 g of sodium in methanol) to the suspension.
-
Gently swirl the mixture. Sodium chloride will precipitate.
-
Filter the mixture to remove the sodium chloride and wash the precipitate with a small amount of methanol.
-
To the filtrate (a supersaturated solution of D-glucosamine), add acetic anhydride (1.5-2 equivalents) at room temperature.
-
Shake the reaction mixture mechanically for 30-60 minutes. Crystallization of the product usually begins immediately.
-
Complete the crystallization by storing the mixture in an icebox overnight.
-
Collect the crude N-acetyl-D-glucosamine by filtration, wash with cold methanol and then with ether.
-
Dry the product over concentrated sulfuric acid at room temperature.
-
The crude product can be recrystallized from a minimal amount of water by adding ethanol (B145695) and then ether to induce turbidity.
Quantitative Data for N-Acylation of D-Glucosamine
| Entry | Acylating Agent | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Acetic Anhydride | N-Acetyl-D-glucosamine | Quantitative | 200-204 (crude) | [9] |
| 2 | p-Nitrophenyl acetate | N-Acetyl-D-glucosamine | - | - | |
| 3 | p-Nitrophenyl benzoate | N-Benzoyl-D-glucosamine | - | - | |
| 4 | p-Nitrophenyl stearate | N-Stearoyl-D-glucosamine | - | - |
Synthesis of N-Aryl-D-glucosamine Derivatives via Copper-Catalyzed Cross-Coupling
The synthesis of N-aryl-D-glucosamine derivatives can be achieved through copper-catalyzed C-N cross-coupling reactions. This method allows for the formation of a bond between the nitrogen atom of glucosamine (B1671600) and an aromatic ring, providing access to a diverse range of derivatives.[10][11] The reaction can be performed using either aryl halides or arylboronic acids as the aryl source.[11][12]
Protocol for Copper-Catalyzed N-Arylation of D-Glucosamine with Aryl Halides
This protocol describes a general procedure for the copper-catalyzed N-arylation of protected D-glucosamine with aryl iodides or bromides.[11]
Materials:
-
1,3,4,6-Tetra-O-benzyl-β-D-glucosamine
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 3-acetylcoumarin)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., DMF or ethylene (B1197577) glycol)[11]
-
Palladium on carbon (for deprotection)
-
Hydrogen gas
Procedure:
-
To a reaction vessel, add 1,3,4,6-tetra-O-benzyl-β-D-glucosamine (1 equivalent), the aryl halide (1.2 equivalents), CuI (5-20 mol%), the ligand (if required), and the base (2 equivalents).
-
Add the anhydrous solvent under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for the specified time (typically 24 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-aryl-1,3,4,6-tetra-O-benzyl-D-glucosamine derivative.
-
For deprotection, dissolve the purified product in a suitable solvent (e.g., methanol) and add palladium on carbon (10 wt%).
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain the final N-aryl-D-glucosamine derivative.
Quantitative Data for Copper-Catalyzed N-Arylation
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | Iodobenzene | N-Phenyl-D-glucosamine | High | [11] |
| 2 | 4-Iodotoluene | N-(4-Tolyl)-D-glucosamine | High | [11] |
| 3 | 4-Bromoanisole | N-(4-Methoxyphenyl)-D-glucosamine | Moderate to High | [11] |
Biological Applications and Signaling Pathways
D-glucosamine and its derivatives have been shown to exhibit a range of biological activities, including antitumor effects. One of the proposed mechanisms for the anticancer activity of D-glucosamine is the inhibition of the p70S6K signaling pathway, which is a key regulator of protein synthesis and cell growth.
D-Glucosamine and the p70S6K Signaling Pathway
D-glucosamine has been reported to inhibit the phosphorylation of p70S6 kinase (p70S6K), a downstream effector of the mTOR signaling pathway. This pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. The inhibition of p70S6K by D-glucosamine leads to a decrease in the phosphorylation of its substrate, the 40S ribosomal protein S6 (S6), which ultimately results in the suppression of protein synthesis and cell growth.
Experimental Workflow for Biological Activity Testing
The following workflow outlines a general approach for evaluating the biological activity of newly synthesized this compound derivatives.
This document provides a foundational understanding of the synthesis and potential applications of this compound derivatives. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific research needs.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6693188B2 - N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine - Google Patents [patents.google.com]
- 5. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of D-Glucamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data on the use of D-glucamine and its derivatives, particularly N-methyl-D-glucamine (meglumine), in the synthesis of pharmaceutical intermediates. The following sections highlight its application as a counter-ion in the formation of active pharmaceutical ingredients (APIs) and as a crucial component in the formulation of diagnostic agents.
This compound as a Counter-Ion: Synthesis of Flunixin (B1672893) Meglumine (B1676163)
Flunixin meglumine is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] The final API is a salt formed between the acidic drug molecule, flunixin, and the basic N-methyl-D-glucamine (meglumine). Meglumine is an amino sugar derived from sorbitol and is frequently used to enhance the solubility of acidic drugs.[3]
Experimental Protocol: Synthesis of Flunixin and Subsequent Salt Formation with Meglumine
This protocol is divided into two main stages: the synthesis of flunixin and its subsequent reaction with N-methyl-D-glucamine to form flunixin meglumine.
Stage 1: Synthesis of Flunixin
The synthesis of flunixin involves the reaction of 2-chloronicotinic acid with 2-methyl-3-(trifluoromethyl)aniline (B1301044).[4][5]
Materials:
-
2-chloronicotinic acid
-
2-methyl-3-(trifluoromethyl)aniline
-
Sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Sulfuric acid (H₂SO₄)
-
Purified water
Procedure: [5]
-
In a suitable reactor, dissolve sodium hydroxide in purified water.
-
Add 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline to the aqueous sodium hydroxide solution and stir.
-
Add toluene and a phase-transfer catalyst to the mixture.
-
Heat the reaction mixture to 40-45°C and maintain for 4-5 hours.
-
After the reaction is complete, adjust the pH of the solution to 10-11 with a sodium hydroxide solution.
-
Stir for 10-15 minutes and then allow the layers to separate.
-
Collect the aqueous layer and adjust the pH to 5-6 with sulfuric acid to precipitate the flunixin.
-
Stir for 1 hour, then filter the precipitate.
-
Wash the filter cake with purified water and dry to obtain flunixin.
Stage 2: Synthesis of Flunixin Meglumine
The final step is the salt formation between flunixin and N-methyl-D-glucamine.[5][6]
Materials:
-
Flunixin (from Stage 1)
-
N-methyl-D-glucamine (Meglumine)
-
In a reactor, suspend flunixin and N-methyl-D-glucamine in isopropanol.
-
Heat the mixture to reflux and maintain for 0.5-1.5 hours.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to 50-60°C and stir to induce crystallization.
-
Continue cooling and stirring until the temperature drops to below 25°C.
-
Continue stirring for an additional hour.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with isopropanol and dry to obtain flunixin meglumine.
Quantitative Data for Flunixin Meglumine Synthesis
| Step | Reactants | Solvent | Temperature | Time | Yield | Purity | Reference |
| Flunixin Synthesis | 2-chloronicotinic acid, 2-methyl-3-(trifluoromethyl)aniline | Toluene/Water | 40-45°C | 4-5 hours | 94.3% | - | [5] |
| Flunixin Meglumine Formation | Flunixin, N-methyl-D-glucamine | Isopropanol | Reflux | 1 hour | 91.7% | 99.9% | [5] |
| Flunixin Meglumine Formation | Flunixin, N-methyl-D-glucamine | Isopropanol | Reflux | 15 minutes | 95% | - | [6] |
Synthesis Workflow for Flunixin Meglumine
Caption: Synthesis workflow for Flunixin Meglumine.
This compound in Diagnostic Agents: Synthesis of Gadobenate Dimeglumine
Gadobenate dimeglumine is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). The gadolinium ion is chelated by the ligand BOPTA (4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oic acid), and the resulting complex is formulated as a salt with two equivalents of N-methyl-D-glucamine (dimeglumine). Meglumine enhances the water solubility and biological compatibility of the contrast agent.
Experimental Protocol: Synthesis of Gadobenate Dimeglumine
The synthesis involves the complexation of the BOPTA ligand with a gadolinium source in the presence of N-methyl-D-glucamine.
Materials:
-
BOPTA (4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oic acid)
-
Gadolinium(III) oxide (Gd₂O₃)
-
N-methyl-D-glucamine (Meglumine)
-
Water
-
In a 1L reactor, add BOPTA, N-methyl-D-glucamine, and water.
-
Stir the mixture at 50°C until complete dissolution is achieved.
-
Add gadolinium(III) oxide to the solution.
-
Heat the resulting suspension to 80°C and stir for 75 minutes.
-
The resulting aqueous solution of gadobenate dimeglumine can be used for formulation or processed further to obtain a solid form.
Isolation of Solid Gadobenate Dimeglumine (Spray Drying Method): [7]
-
An aqueous solution of gadobenate dimeglumine (e.g., 0.5 M) is fed into a spray dryer.
-
Set the inlet temperature to approximately 150-160°C and the outlet temperature to around 80-88°C.
-
The feed rate is adjusted (e.g., 3.0 kg/h for a pilot plant).
-
The solid gadobenate dimeglumine powder is collected.
Quantitative Data for Gadobenate Dimeglumine Synthesis
| Reactants | Molar Ratio | Solvent | Temperature | Time | Yield (Solid Form) | Reference |
| BOPTA, N-methyl-D-glucamine, Gd₂O₃ | 1:1.9:0.5 | Water | 80°C | 75 min | 81.5-94% | [7][8] |
Synthesis Workflow for Gadobenate Dimeglumine
Caption: Synthesis of Gadobenate Dimeglumine.
This compound as a Chiral Auxiliary
D-glucosamine, a derivative of this compound, has been investigated as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[9] The auxiliary is then removed, having imparted its chirality to the product.
While research has shown the potential of D-glucosamine in the enantioselective synthesis of P-stereogenic phosphine (B1218219) oxides,[10] detailed, reproducible protocols for the synthesis of specific pharmaceutical intermediates using this compound or its derivatives as chiral auxiliaries are not widely available in the reviewed literature. This remains an area with potential for future research and development.
Logical Relationship for Chiral Auxiliary Use
Caption: General workflow for using a chiral auxiliary.
References
- 1. sid.ir [sid.ir]
- 2. Flunixin Meglumine | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pages.cdn.pagesuite.com [pages.cdn.pagesuite.com]
- 4. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104193674A - Synthesis method of flunixin meglumine - Google Patents [patents.google.com]
- 6. WO1993013070A1 - Process for preparing flunixin and intermediates thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US9795695B2 - Process for the preparation of gadobenate dimeglumine complex in a solid form - Google Patents [patents.google.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
D-Glucamine: A Versatile Reagent in Biochemical Assays
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: D-Glucamine, a naturally derived amino sugar, and its derivatives have emerged as valuable reagents in a wide array of biochemical assays and pharmaceutical applications. Their unique structural features, including multiple hydroxyl groups and an amino functionality, impart properties such as excellent water solubility, chelating ability, and pH buffering capacity. These characteristics make them ideal for use as buffers in enzymatic assays, as substrates for transporter studies, as eluents in affinity chromatography, and as stabilizing agents for proteins. This document provides detailed application notes and protocols for the use of this compound and its common derivative, N-methyl-D-glucamine (meglumine), in key biochemical assays.
N-Methyl-D-Glucamine as a Buffering Agent in Alkaline Phosphatase Assays
Application Note: N-methyl-D-glucamine is an effective buffering agent for the determination of alkaline phosphatase (ALP) activity.[1][2] Its ability to maintain a stable alkaline pH is crucial for the optimal activity of ALP, an enzyme widely used as a reporter in immunoassays and as a serum marker for various physiological and pathological conditions. The use of an N-methyl-D-glucamine buffer has been shown to provide robust and reproducible results in colorimetric ALP assays utilizing p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[3][4][5]
Quantitative Data: Optimal Reaction Conditions for ALP Assay
| Parameter | Recommended Concentration/Value | Reference |
| N-methyl-D-glucamine Buffer | 0.35 - 0.43 M | [1][2][5] |
| pH | 10.2 - 10.5 | [1][2][6] |
| p-Nitrophenyl Phosphate (pNPP) | 10 - 15 mM | [2] |
| Magnesium Chloride (MgCl₂) | 0.5 mM | [2] |
| Sodium Chloride (NaCl) | 70 mM | [2] |
| Temperature | 30 - 37 °C | [1][2] |
| Reaction Time | 2 - 10 minutes | [2][5] |
Experimental Protocol: Colorimetric Assay of Alkaline Phosphatase
This protocol is designed for the measurement of ALP activity in serum or other biological samples using a 96-well plate format.
Materials:
-
N-methyl-D-glucamine
-
p-Nitrophenyl phosphate (pNPP) tablets or powder
-
Magnesium Chloride (MgCl₂)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Sodium Hydroxide (NaOH) for pH adjustment and as a stop solution
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated micropipettes
-
Incubator set to 37°C
-
Alkaline Phosphatase standard (optional, for absolute quantification)
Reagent Preparation:
-
N-methyl-D-glucamine Buffer (0.43 M, pH 10.5):
-
Dissolve 8.39 g of N-methyl-D-glucamine in approximately 80 mL of deionized water.
-
Adjust the pH to 10.5 with concentrated HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
Substrate Solution (92 mM pNPP):
-
Prepare fresh before use.
-
Dissolve the appropriate amount of pNPP in the N-methyl-D-glucamine buffer. For example, to prepare 10 mL, dissolve 342 mg of p-nitrophenyl phosphate disodium (B8443419) salt hexahydrate in 10 mL of the buffer. Protect from light.
-
-
Stop Solution (0.1 N NaOH):
-
Dissolve 0.4 g of NaOH in 100 mL of deionized water.
-
Assay Procedure:
-
Sample Preparation: If using serum, it may need to be diluted with the N-methyl-D-glucamine buffer.
-
Assay Setup:
-
Add 40 µL of sample (or standard) to each well.
-
For the blank, add 40 µL of the buffer instead of the sample.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 200 µL of the pre-warmed Substrate Solution to each well.
-
Mix gently by pipetting up and down.
-
-
Incubation:
-
Incubate the plate at 37°C for exactly 10 minutes.
-
-
Reaction Termination:
-
Add 100 µL of Stop Solution to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The ALP activity is proportional to the change in absorbance over time. Activity (µkat/L) can be calculated using the formula: Activity = 7.96 x (A_sample – A_blank).[5]
-
This compound as a Potential Substrate in Glucose Transporter (GLUT) Assays
Application Note: this compound shares structural similarities with glucose and can be utilized as a substrate to study the activity of glucose transporters (GLUTs). Assays to measure the uptake of this compound can be developed using radiolabeled or fluorescently tagged versions of the molecule. This allows for the screening of potential GLUT inhibitors or activators in drug discovery research. The protocol provided here is a general framework for a cell-based glucose uptake assay that can be adapted for this compound.
Experimental Protocol: Cell-Based Glucose Uptake Assay
This protocol describes a method for measuring glucose (or this compound analog) uptake in a cell line known to express glucose transporters, such as HEK293 cells.[7][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
Radiolabeled this compound (e.g., [³H]-D-glucamine) or a fluorescent analog
-
Unlabeled this compound (for competition experiments)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation counter and vials (for radiolabeled substrate) or fluorescence plate reader
-
24-well cell culture plates
Assay Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation: On the day of the assay, remove the culture medium and wash the cells twice with warm PBS. Then, incubate the cells in serum-free medium for 2-4 hours.
-
Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells in 0.5 mL of KRH buffer for 10 minutes at 37°C.
-
Uptake Initiation:
-
Remove the pre-incubation buffer.
-
Add 0.5 mL of KRH buffer containing the radiolabeled or fluorescent this compound analog. For competition experiments, include an excess of unlabeled this compound in some wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure initial uptake rates are measured.
-
Uptake Termination:
-
Rapidly remove the uptake solution.
-
Wash the cells three times with ice-cold PBS to stop the transport process.
-
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Quantification:
-
Radiolabeled Substrate: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Fluorescent Substrate: Measure the fluorescence of the lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Normalize the uptake data to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).
This compound as an Eluent in Boronate Affinity Chromatography
Application Note: Boronate affinity chromatography is a powerful technique for the separation of molecules containing cis-diol groups, such as glycoproteins and ribonucleotides. The principle relies on the formation of a reversible covalent bond between the boronate groups on the stationary phase and the cis-diols of the target molecule under alkaline conditions. Elution is typically achieved by lowering the pH or by introducing a competing molecule with cis-diol groups. This compound, being a polyol with multiple hydroxyl groups, can serve as an effective and gentle eluting agent, offering an alternative to harsher pH changes or other competing sugars like sorbitol.[9][10]
Experimental Protocol: Elution of Glycoproteins from a Boronate Affinity Column
This protocol provides a general method for the elution of a bound glycoprotein (B1211001) from a boronate affinity column using a this compound solution.
Materials:
-
Boronate affinity chromatography column (e.g., phenyl boronate agarose)
-
Binding/Wash Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5)
-
Elution Buffer (e.g., 0.5 M this compound in Binding/Wash Buffer, pH 8.5)
-
Regeneration Buffer (e.g., 0.1 M Acetic Acid)
-
Neutralization Buffer (e.g., 1 M HEPES, pH 8.5)
-
Chromatography system or peristaltic pump
-
Fraction collector
-
UV detector (280 nm)
Procedure:
-
Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes of Binding/Wash Buffer until a stable baseline is achieved on the UV detector.
-
Sample Loading: Apply the pre-clarified sample containing the glycoprotein to the column at a controlled flow rate.
-
Washing: Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove unbound molecules.
-
Elution:
-
Apply the Elution Buffer to the column.
-
Collect fractions and monitor the elution of the glycoprotein using the UV detector at 280 nm.
-
-
Regeneration:
-
Wash the column with 3-5 column volumes of Regeneration Buffer.
-
Wash with 3-5 column volumes of deionized water.
-
-
Re-equilibration: Re-equilibrate the column with Binding/Wash Buffer for future use.
This compound as a Protein Stabilizing Agent
Application Note: Polyols, including this compound, are known to act as protein stabilizers by promoting the native conformation and preventing aggregation.[11][12] This stabilizing effect is attributed to the preferential exclusion of the polyol from the protein surface, which increases the free energy of the unfolded state and shifts the equilibrium towards the folded state. This property is particularly valuable in the formulation of therapeutic proteins to enhance their shelf-life and stability. The effectiveness of this compound as a stabilizer can be quantified by techniques such as differential scanning calorimetry (DSC), which measures the change in the thermal denaturation midpoint (Tm) of a protein in the presence of the stabilizer.[13][14][15]
Quantitative Data: Effect of Polyols on Protein Thermal Stability
The following table summarizes the typical effect of various polyols on the thermal stability of proteins, as indicated by an increase in the melting temperature (ΔTm). While specific data for this compound is not extensively published in a comparative format, its behavior is expected to be in line with other similar polyols.
| Polyol | Typical Concentration | ΔTm (°C) | Protein Model | Reference |
| Sorbitol | 20% (w/v) | +5 to +10 | Monoclonal Antibodies | [13] |
| Mannitol | 20% (w/v) | +5 to +10 | Monoclonal Antibodies | [13] |
| Sucrose | 20% (w/v) | +4 to +8 | Lysozyme (B549824) | [11] |
| Glycerol | 20% (v/v) | +2 to +5 | Monoclonal Antibodies | [13] |
Experimental Protocol: Assessment of Protein Stabilization by Differential Scanning calorimetry (DSC)
This protocol outlines the use of DSC to measure the thermal stability of a protein in the presence and absence of this compound.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Purified protein solution of known concentration
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing or centrifugal dialysis devices
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the dialysis buffer at the desired concentration.
-
Prepare two batches of the protein solution. Dialyze one batch against the dialysis buffer alone (control) and the other against the dialysis buffer containing this compound. This ensures that the buffer conditions are identical except for the presence of the stabilizer.
-
After dialysis, accurately determine the protein concentration in both samples.
-
-
DSC Analysis:
-
Load the control protein sample into the sample cell of the DSC and the corresponding dialysis buffer into the reference cell.
-
Perform a thermal scan over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Repeat the DSC scan for the protein sample containing this compound, using the this compound-containing buffer as the reference.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the melting temperature (Tm), which is the temperature at the peak of the unfolding transition.
-
The difference in Tm between the sample with this compound and the control sample (ΔTm) indicates the extent of stabilization provided by this compound.
-
This compound and its derivatives are highly versatile and valuable reagents for a range of biochemical assays. Their utility as buffering agents, potential transporter substrates, gentle eluents in affinity chromatography, and protein stabilizers makes them indispensable tools for researchers in biochemistry, molecular biology, and pharmaceutical sciences. The protocols and data presented in this document provide a comprehensive guide for the effective application of this compound in the laboratory.
References
- 1. Investigation of N-methyl-D-glucamine buffer for assay of alkaline phosphatase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of N-methyl-D-glucamine as buffer in the determination of serum alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. karger.com [karger.com]
- 5. kolweb.lf2.cuni.cz [kolweb.lf2.cuni.cz]
- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High glucose alters apoptosis and proliferation in HEK293 cells by inhibition of cloned BK Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of glycosylated hemoglobins using boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xiamenbiotime.com [xiamenbiotime.com]
- 11. Effect of polyols on the conformational stability and biological activity of a model protein lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competing Effect of Polyols on the Thermal Stability and Gelation of Soy Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 15. news-medical.net [news-medical.net]
Application Notes and Protocols for N-alkyl-D-glucamine Synthesis in Surfactant Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of N-alkyl-D-glucamine-based surfactants. These nonionic surfactants, derived from renewable resources, are of significant interest due to their biodegradability, low toxicity, and versatile surface-active properties.[1]
Introduction
N-alkyl-D-glucamines are a class of nonionic surfactants synthesized from readily available natural resources.[2] Their structure, consisting of a hydrophilic glucose-derived headgroup and a hydrophobic alkyl chain, allows for a wide range of applications, including use as emulsifiers, detergents, and solubilizing agents in various industries such as pharmaceuticals, personal care, and biotechnology.[1] The synthesis typically involves the reductive amination of D-glucose with a primary alkylamine.[3][4]
Data Presentation
The following tables summarize key quantitative data for the synthesis and surfactant properties of various N-alkyl-D-glucamines and their derivatives.
Table 1: Synthesis Yields of N-alkyl-D-glucamine Hydrochlorides via a Flow Protocol [5][6]
| Alkyl Chain | Yield (%) |
| Ethyl | 60 |
| Butyl | 40 |
| Hexyl | 65 |
| Octyl | 75 |
| Decyl | 60 |
| Dodecyl | 45 |
Table 2: Surfactant Properties of N-alkyl-D-glucamine Derivatives
| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension Reduction | Reference |
| Gemini Surfactants (from N-octyl, N-decyl, or N-dodecyl glucamine) | 3–150 mg/L | Down to 29–33 mN/m | [7] |
| N-Acetyl-N-decyl-d-glucamide | Not specified | ~60% reduction | [5] |
| Glucosamine-based surfactant (NGAS) | 2.06×10⁻³ mol/L | Down to ~41 mN/m | [8] |
| Octyl glucoside | 0.025 mol/L | Not specified | [9] |
| Decyl glucoside | 0.0022 mol/L | Not specified | [9] |
| Dodecyl glucoside | 0.00019 mol/L | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of N-alkyl-D-glucamine via Reductive Amination (Flow Synthesis Example)
This protocol is adapted from a continuous flow synthesis method.[5]
Materials:
-
D-Glucose
-
N-alkyl-amine (e.g., N-ethylamine, N-octylamine)
-
Methanol (B129727) (MeOH)
-
Amberlyst 15 (H+)
-
Quadrapure BZA
-
Syringe pumps
-
T-piece mixer
-
20 mL reactor coil
-
Back pressure regulator (BPR)
-
Omnifit column reactors
Procedure:
-
Prepare a solution of D-glucose (1 equivalent, 0.12 M) in methanol.
-
Prepare a solution of the corresponding N-alkyl-amine (2.5 equivalents, 0.30 M) in methanol.
-
Using syringe pumps, mix the two solutions in a T-piece.
-
Pump the mixed solution into a 20 mL reactor coil at a total flow rate of 0.222 mL/min (residence time: 90 min) and a temperature of 80°C.[5]
-
Apply a 75 psi back pressure to the system.[5]
-
Flow the exiting solution through an Omnifit column packed with pre-washed Amberlyst 15 (H+).[5]
-
Subsequently, flow the solution through a second Omnifit column packed with pre-washed Quadrapure BZA to scavenge excess reagents.[5]
-
The resulting solution contains the N-alkyl-D-glucamine. For isolation as the hydrochloride salt, the solvent can be removed under reduced pressure, and the crude product can be dissolved in methanol and treated with 4 M HCl in dioxane to precipitate the salt.[6]
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol outlines the general procedure for determining the CMC of a surfactant.
Materials:
-
N-alkyl-D-glucamine surfactant
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the N-alkyl-D-glucamine surfactant in deionized water (e.g., 2000 ppm).[8]
-
From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure the surface tension of the deionized water as a reference.
-
Measure the surface tension of each diluted surfactant solution, starting from the most dilute to the most concentrated, ensuring the tensiometer probe is cleaned and dried between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot, where the surface tension begins to plateau.[8][10]
Visualizations
Caption: Synthesis pathway of N-alkyl-D-glucamine.
Caption: Experimental workflow for CMC determination.
References
- 1. N-Octyl-D-Glucamine BP EP USP CAS 23323-37-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Buy N-n-Octyl-D-glucamine [smolecule.com]
- 5. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing D-Glucamine reaction conditions for higher yield
Welcome to the technical support center for D-Glucamine reaction optimization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance reaction yields and address common challenges encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the most common method for synthesizing this compound and its N-substituted derivatives?
The most prevalent and industrially significant method is the reductive amination of D-glucose with an appropriate amine (e.g., ammonia (B1221849) for this compound, or a primary/secondary amine for N-substituted derivatives). This process typically involves two main steps:
-
Formation of a Schiff base/iminium ion: The carbonyl group of D-glucose reacts with the amine to form an unstable intermediate.
-
Reduction (Hydrogenation): The intermediate is then reduced to form the stable C-N bond, yielding the final glucamine product.[1]
Commonly used catalysts for the hydrogenation step include Raney nickel and palladium-based catalysts.[1][2]
2. My this compound synthesis is resulting in a low yield. What are the key reaction parameters I should optimize?
Low yield is a common issue that can often be resolved by systematically optimizing several key parameters. The following factors have a significant impact on the reaction outcome:
-
Temperature: Temperature influences the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants and products, reducing the overall yield.[3]
-
Pressure (for hydrogenation): In catalytic hydrogenation, hydrogen pressure is a critical factor that drives the reduction of the Schiff base intermediate.[4]
-
Catalyst Selection and Loading: The choice of catalyst is crucial. Palladium-based catalysts are often favored for their high selectivity under milder conditions, while Raney nickel is also effective but may require more careful handling.[1] The amount of catalyst used will also affect the reaction rate and completion.
-
Solvent System: The solvent must be able to dissolve the reactants and be compatible with the chosen catalyst. Common solvents include water, methanol, and ethanol (B145695).[5][6]
-
pH of the reaction mixture: The pH can influence the formation of the Schiff base intermediate and the stability of the reactants and products.[7][8]
-
Reactant Concentration and Molar Ratio: The concentration of reactants and their molar ratio can affect the reaction equilibrium and kinetics.[3]
3. I am observing significant by-product formation. How can I improve the selectivity of my reaction?
By-product formation is a common challenge in reductive amination. Here are some strategies to enhance selectivity:
-
Catalyst Choice: Advanced palladium-based catalytic systems often offer higher selectivity compared to traditional catalysts like Raney nickel.[1]
-
Milder Reaction Conditions: Operating at lower temperatures and pressures can sometimes reduce the formation of unwanted side products.[1]
-
Control of Reactant Addition: A controlled, metered addition of one reactant to the other, particularly in the presence of the catalyst and hydrogen pressure, can improve product quality and reduce by-products.[4]
-
pH Control: Maintaining an optimal pH can help to suppress side reactions.
4. What are the recommended starting conditions for the synthesis of an N-alkyl-D-glucamine?
For the synthesis of N-alkyl-D-glucamines, such as N-octyl-D-glucamine, a common starting point involves the reductive amination of D-glucose with the corresponding primary amine (e.g., n-octylamine). Below is a table summarizing typical reaction conditions found in the literature.
| Parameter | Recommended Starting Conditions | Source |
| Catalyst | Palladium-based catalyst (e.g., Pd on carbon) or Raney Nickel | [1] |
| Solvent | Ethanol | [9] |
| Temperature | 333 K (60 °C) | [9] |
| Hydrogen Pressure | 1.5 MPa | [9] |
| Reactant Ratio | D-glucose to n-octylamine molar ratio of approximately 1.2:1 | [9] |
| Additive | Triethylamine (B128534) (can act as a base to facilitate the reaction) | [9] |
Note: These are starting points and may require further optimization for specific substrates and scales.
Experimental Protocols
General Protocol for the Synthesis of N-Octyl-D-Glucamine via Reductive Amination
This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-octyl-D-glucamine.
Materials:
-
D-glucose
-
n-octylamine
-
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Ethanol (solvent)
-
Triethylamine
-
Hydrogen gas
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature control
Procedure:
-
In a high-pressure reactor, dissolve D-glucose (e.g., 37.2 mmol) and n-octylamine (e.g., 31 mmol) in ethanol (e.g., 60 ml).
-
Add triethylamine (e.g., 1.0 ml) to the mixture.
-
Carefully add the Pd/C catalyst (e.g., 0.7 g of a 3.55% Pd catalyst) to the reactor.[9]
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 MPa).[9]
-
Heat the reactor to the target temperature (e.g., 60 °C) with vigorous stirring.[9]
-
Maintain these conditions for a set reaction time (e.g., several hours), monitoring the reaction progress by techniques such as TLC or HPLC if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product in the filtrate can then be purified, typically by crystallization, to obtain N-octyl-D-glucamine.[10]
Visualizations
Troubleshooting Logic for Low this compound Yield
The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for this compound Synthesis
This diagram illustrates the general experimental workflow for the synthesis and purification of a this compound derivative.
Caption: General experimental workflow for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. N,N-dimethyl-D-glucamine | 76326-99-3 | Benchchem [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1500795A - Method for synthesizing high purity dextrose octylame - Google Patents [patents.google.com]
- 7. Influence of pH Regulation Mode in Glucose Fermentation on Product Selection and Process Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Common challenges in D-Glucamine synthesis and solutions
Welcome to the technical support center for D-Glucamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for this compound synthesis is the reductive amination of D-glucose. This process typically involves the reaction of D-glucose with an amine in the presence of a reducing agent. Common catalysts for this reaction include Raney nickel and palladium-based systems.[1][2][3] Advanced catalytic systems with palladium often allow for milder reaction conditions, such as lower temperatures and atmospheric hydrogen pressure, which can improve product purity and align with green chemistry principles.[1][4]
Q2: What are the critical parameters to control during the reductive amination of D-glucose?
A2: Several parameters are crucial for a successful synthesis:
-
Temperature and Pressure: These conditions are catalyst-dependent. While traditional methods with Raney nickel may require moderate temperatures and pressures, modern palladium catalysts can operate under milder conditions.[1][4]
-
Solvent System: The choice of solvent can influence the solubility of reactants and, consequently, the reaction rate and yield.[5]
-
Catalyst Activity: The adsorption and desorption rates of reactants on the catalyst surface are critical. A balance must be struck to avoid side reactions from prolonged surface contact or incomplete reactions from short residence times.[5]
-
Reactant Ratio: The molar ratio of the amine to glucose should be kept high to favor the amination equilibrium.[6]
-
Water Content: The water content in the reaction mixture should be minimized (ideally below 33 wt%) to favor the dehydration steps in the reaction mechanism.[6]
Q3: What level of purity is typically required for this compound in pharmaceutical applications?
A3: For pharmaceutical use, this compound and its derivatives must meet stringent purity specifications, typically above 98%.[7] Quality control is paramount, with strict limits on impurities, moisture content, and specific optical rotation.[7]
Q4: What are the common analytical methods used to assess the purity of this compound?
A4: A combination of analytical techniques is employed to ensure the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis and quantification of impurities.[7][8] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used for identifying and quantifying trace impurities with high sensitivity and specificity.[8][9] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the final product.[10]
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of my this compound synthesis is significantly lower than expected.
| Potential Cause | Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion. - Ensure continuous and thorough stirring throughout the reaction. - Verify the activity of the catalyst; consider using fresh or a different type of catalyst.[5][11] |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature and pressure based on the catalyst used. - Adjust the amine-to-glucose molar ratio to be greater than 6 to drive the reaction forward.[6] - Control the water content in the reaction mixture to be below 33 wt%.[6] |
| Decomposition of Product | - If the reaction is observed to decompose before the starting material is consumed, consider quenching the reaction earlier.[11] - Avoid excessively high temperatures, which can lead to product degradation.[12] |
| Losses During Workup and Purification | - Ensure all equipment used for transferring the product is thoroughly rinsed with the appropriate solvent.[11] - During liquid-liquid extractions, ensure the solution is homogeneous to prevent loss. - When performing crystallization, avoid adding an excessive amount of the solvent in which the product is soluble.[12] |
Product Purity Issues
Problem: My final this compound product is impure.
| Potential Cause | Solution |
| Formation of Side Products | - The primary side product in the reductive amination of glucose is often sorbitol.[2] Optimize reaction conditions (catalyst, temperature, pressure) to favor the amination pathway. - Other potential impurities can include unreacted starting materials (glucose, amine) and N-acetylglucosamine.[13] |
| Ineffective Purification | - Crystallization: This is a critical step for purification. This compound can be crystallized from methanol (B129727) or aqueous methanol.[7] Ensure the product is dissolved in a minimal amount of hot solvent and allowed to cool slowly. For stubborn impurities, a second recrystallization may be necessary.[14][15] - Chromatography: For high-purity requirements or difficult-to-remove impurities, column chromatography can be employed.[16][17] - Washing: Thoroughly wash the isolated product with a cold solvent in which it has low solubility to remove residual impurities.[18] |
| Contamination from Starting Materials or Solvents | - Use high-purity starting materials and solvents. Low-grade reagents can introduce impurities that are difficult to remove later.[12] - Ensure all glassware is clean and dry before use.[11] |
Quantitative Data Summary
The following tables provide a summary of reported yields for this compound and its derivatives under various synthetic conditions.
Table 1: Synthesis of N-Alkyl-D-Glucamine Derivatives
| Derivative | Catalyst/Reagents | Yield (%) | Reference |
| N-decyl-N-methyl-D-glucamine | 1-bromodecane, sodium carbonate in methanol | 88.6% | [19] |
| N,N-didecyl-N-methyl-D-glucaminium bromide | 1-bromodecane in isopropanol | 83.4% | [19] |
| N-decyl-N-methyl-D-glucaminium chloride | Hydrochloric acid in water | 98.9% | [19] |
| Peracetylated N-decyl-N-methyl-D-glucaminium chloride | Acetic anhydride, pyridine, DMAP | 89.9% | [19] |
| N-Octyl-D-glucamine | Raney nickel, triethylamine | 71.4% | [5] |
| N-Octyl-D-glucamine | Palladium complex on MgO-supported polymer | 57.6% | [20] |
Table 2: Synthesis of D-Glucosamine Derivatives
| Derivative | Starting Material | Overall Yield (%) | Scale | Reference |
| 1,3,4-tri-O-acetyl-β-d-quinovosamine (QuiN) | D-glucosamine hydrochloride | 32% | 5 g | [16][17] |
| Trichloroacetamide AAT acceptor | 1,3,4,6-tetra-O-acetyl-β-d-glucosamine hydrochloride | 45% | 13 g | [16][17] |
Experimental Protocols
Protocol 1: General Reductive Amination of D-Glucose
This protocol is a generalized procedure based on common practices for the reductive amination of D-glucose.
-
Reaction Setup: In a suitable pressure reactor, dissolve D-glucose in a chosen solvent (e.g., methanol).
-
Addition of Amine: Add the desired amine to the solution. The molar ratio of amine to glucose should be high (e.g., >6:1).[6]
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., Raney nickel or a palladium-based catalyst) to the mixture.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure and heat to the target temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., TLC, HPLC).
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by crystallization from a suitable solvent such as methanol or aqueous methanol.[7]
Protocol 2: Crystallization for Purification of this compound
This protocol outlines a general procedure for the purification of this compound by crystallization.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., methanol or a methanol/water mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: To maximize the yield, place the flask in an ice bath or refrigerator to further cool the solution and promote complete crystallization.[18]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[18]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yields in this compound synthesis.
References
- 1. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. CN1500795A - Method for synthesizing high purity dextrose octylame - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. veeprho.com [veeprho.com]
- 14. unifr.ch [unifr.ch]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
D-Glucamine Stability in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing D-Glucamine in aqueous formulations, ensuring its stability is paramount to experimental success and product efficacy. This technical support center provides a comprehensive guide to troubleshooting common stability issues encountered with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow or brown over time. What is causing this discoloration?
A1: The discoloration of this compound solutions, often described as browning, is primarily due to the Maillard reaction. This complex series of non-enzymatic reactions occurs between the amino group of this compound and a reducing sugar or the aldehyde group of another this compound molecule. The reaction is accelerated by elevated temperatures and specific pH conditions, leading to the formation of colored compounds known as melanoidins.
Q2: I'm observing precipitation or crystal formation in my this compound solution. What could be the reason?
A2: Precipitation in this compound solutions can be attributed to several factors:
-
Solubility Limits: Exceeding the solubility of this compound in the aqueous solvent at a given temperature can lead to precipitation as the solution cools or equilibrates.
-
pH Shifts: Changes in the pH of the solution can alter the ionization state of this compound, affecting its solubility.
-
Interactions with Other Excipients: Incompatibility with other formulation components can lead to the formation of insoluble complexes.
-
Degradation Products: Some degradation products of this compound may have lower solubility than the parent compound, leading to their precipitation over time.
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: The pH of the solution is a critical factor influencing the stability of this compound. Generally, the Maillard reaction, a major degradation pathway, is accelerated at neutral to alkaline pH. In acidic conditions, the amino group of this compound is protonated, which can slow down its reaction with carbonyl compounds. However, extremely low pH may lead to other degradation pathways like hydrolysis.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Temperature significantly impacts the degradation rate of this compound. As with most chemical reactions, higher temperatures accelerate the degradation of this compound, particularly the Maillard reaction. Storing this compound solutions at lower temperatures is a key strategy to enhance their stability.
Q5: Can exposure to light affect the stability of this compound solutions?
A5: While the primary degradation pathway for this compound is the Maillard reaction, which is mainly temperature and pH-dependent, photodegradation can also occur, especially in the presence of photosensitizers. It is good practice to protect this compound solutions from light to minimize any potential photochemical degradation.
Troubleshooting Guides
Issue 1: Discoloration (Browning/Yellowing) of the Solution
This is a common issue, particularly during heat sterilization or prolonged storage at ambient or elevated temperatures.
Troubleshooting Steps:
-
pH Adjustment:
-
Action: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting it to a more acidic pH (e.g., pH 4-6), where the Maillard reaction is slower.
-
Rationale: The amino group of this compound is less reactive in its protonated state.
-
-
Temperature Control:
-
Action: Store the this compound solution at refrigerated temperatures (2-8°C). Avoid exposure to high temperatures during processing and storage.
-
Rationale: Lowering the temperature significantly reduces the rate of the Maillard reaction.
-
-
Use of Antioxidants/Inhibitors:
-
Action: Consider the addition of antioxidants or Maillard reaction inhibitors such as sulfites (e.g., sodium metabisulfite) or aminoguanidine. However, the compatibility and regulatory acceptance of these additives must be carefully evaluated for your specific application.
-
Rationale: These agents can interfere with the Maillard reaction cascade, preventing the formation of colored products.
-
-
Control of Water Activity:
-
Action: In formulations with lower water content, controlling the water activity (aw) can help manage the Maillard reaction rate. The reaction rate is often maximal at intermediate water activities (0.6-0.8).
-
Rationale: While water is a reactant, an excess can also dilute the reactants and slow the reaction.
-
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Temperature | 190 to 230°C (in subcritical water) | Degradation follows first-order kinetics. Activation energy is approximately 130 kJ/mol. | |
| pH | pH 9.0 (at 120°C) | Maillard reaction is significantly more intense compared to neutral or acidic conditions. | |
| Additives | Low concentrations of D-(+)-glucosamine hydrochloride in the presence of oxytocin (B344502) | Had a small to negligible effect on oxytocin degradation. | |
| Additives | High concentrations of D-(+)-glucosamine hydrochloride in the presence of oxytocin | Increased the rate of oxytocin degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol is adapted from a validated method for glucosamine (B1671600) and can be used to assess the stability of this compound in aqueous solutions by quantifying its concentration over time.
1. Chromatographic Conditions:
-
Column: Phenomenex Luna Amino column (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : Phosphate (B84403) buffer (75:25, v/v), with the buffer adjusted to pH 7.5.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 195 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Reagent and Sample Preparation:
-
Phosphate Buffer (pH 7.5): Prepare a solution of monobasic potassium phosphate and adjust the pH to 7.5 with a suitable base (e.g., sodium hydroxide).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dilute the this compound formulation with the mobile phase to a concentration within the linear range of the assay.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
4. Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies on a this compound solution. This involves subjecting the solution to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Heat the solution at 80°C.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm).
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
Diagrams
Logical Workflow for Troubleshooting this compound Solution Discoloration
Caption: Troubleshooting workflow for addressing discoloration in this compound solutions.
Key Factors Influencing this compound Stability
Caption: Major factors that can impact the stability of this compound in aqueous solutions.
Experimental Workflow for a this compound Stability Study
Caption: A typical experimental workflow for conducting a stability study of this compound.
Improving the efficiency of D-Glucamine mediated reactions
Welcome to the technical support center for D-Glucamine mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the efficiency of this compound mediated reactions?
A1: The efficiency of this compound reactions is influenced by several factors, including temperature, pH, heating time, and the concentration ratio of reactants.[1] For instance, in reductive amination, the choice of the reducing agent and the solvent system is also crucial.[2][3] Optimizing these parameters is key to maximizing yield and minimizing waste.[4]
Q2: What type of reaction is most common for this compound, and what are the key considerations?
A2: A very common reaction involving this compound is reductive amination, used to synthesize N-alkyl-D-glucamines.[5][6] Key considerations for this reaction include the choice of the aldehyde or ketone, the selection of a suitable reducing agent (e.g., sodium borohydride (B1222165), sodium cyanoborohydride), and the control of reaction pH to favor imine/iminium ion formation.[2][7][8]
Q3: How can I monitor the progress of my this compound reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a common method to observe the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for more quantitative analysis and to confirm the structure of the product.[4][9]
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: Standard laboratory safety protocols should be followed. For reactions that involve high pressure or specific catalysts, such as catalytic hydrogenation, specialized equipment and stringent safety measures are necessary.[4] When using reagents like sodium cyanoborohydride, it's important to work in a well-ventilated fume hood as it can release toxic hydrogen cyanide gas, especially under acidic conditions.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Question: My reaction has been running for the specified time, but the yield is very low. What could be the issue?
-
Answer:
-
Reagent Quality: Ensure the this compound and other reagents are of high purity and have been stored correctly. This compound should be stored at room temperature in the continental US, but this may vary elsewhere.[10]
-
Reaction Conditions: Verify that the temperature, pressure, and pH are at the optimal levels for your specific reaction. For example, some reductive aminations require slightly acidic conditions to facilitate imine formation.[8]
-
Reducing Agent: If performing a reductive amination, the choice and activity of the reducing agent are critical. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is selective for the imine over the carbonyl group, but it is less reactive than sodium borohydride (NaBH4).[2] Ensure the reducing agent has not degraded.
-
Workup Procedure: Product loss can occur during the workup and purification steps. Your product might be partially soluble in the aqueous layer or could be volatile.[11] Consider analyzing the aqueous layer and checking the solvent in the rotovap trap.[11]
-
Problem 2: The reaction appears to start but then stops before completion.
-
Question: My TLC analysis shows the reaction starting, but after a while, there is no further change, and a significant amount of starting material remains. What should I do?
-
Answer:
-
Catalyst Deactivation: If you are using a catalyst, it may have become deactivated over the course of the reaction. The lifespan and recycling feasibility of catalysts are important economic and efficiency factors in industrial processes.[4]
-
Reagent Degradation: One of your reagents might be unstable under the reaction conditions and could be degrading over time.
-
Equilibrium: The reaction may have reached equilibrium. You might need to shift the equilibrium towards the products, for example, by removing a byproduct like water.
-
Problem 3: Multiple spots are visible on the TLC, indicating by-product formation.
-
Question: My reaction is producing multiple by-products alongside the desired product. How can I improve the selectivity?
-
Answer:
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired kinetic product.
-
Order of Addition: The order in which you add the reagents can be important. In reductive amination, it is sometimes beneficial to allow the imine to form before adding the reducing agent, especially when using a strong reducing agent like NaBH4.[2]
-
Protecting Groups: For complex syntheses, the hydroxyl groups of this compound may need to be protected to prevent side reactions.[12] This is a common strategy in the synthesis of deoxyamino sugar building blocks from D-glucosamine.[13][14]
-
Stoichiometry: Over-alkylation can be an issue. Using a precise stoichiometry of the alkylating agent can help to achieve mono-N-alkylation.[12]
-
Data Presentation
Table 1: Optimization of Reductive Amination of Glucose with N-ethylamine
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Molar Ratio (Glucose:Amine) | 1:2 | 1:2.5 | 1:3 | 1:2.5 |
| Temperature (°C) | 65 | 75 | 80 | 80 |
| Residence Time (min) | 90 | 90 | 90 | 90 |
| Conversion (%) | ~55% | ~68% | - | Full Conversion |
Data adapted from a study on the flow synthesis of N-ethyl-D-glucamine.[5]
Table 2: Influence of Reaction Parameters on Maillard Reaction of Glucosamine
| Parameter | Optimal Value |
| Initial pH | 8.0 - 8.3 |
| Reaction Temperature (°C) | 111 - 114 |
| Reaction Time (hours) | 2.41 - 2.47 |
| Concentration Ratio (Glucosamine:Cysteine) | 1.26 - 1.30 |
Data adapted from a study on the optimization of the Maillard reaction in a glucosamine-cysteine model system.[1]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of an Aldehyde with this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, water) in a reaction vessel.
-
Addition of Carbonyl: Add the aldehyde (or ketone) to the solution. The molar ratio should be optimized, but a 1:1 ratio is a common starting point.
-
pH Adjustment: Adjust the pH of the mixture to be slightly acidic (pH 5-6) using an appropriate acid (e.g., acetic acid). This facilitates the formation of the imine intermediate.
-
Imine Formation: Stir the reaction mixture at room temperature or with gentle heating to allow for the formation of the imine. Monitor the reaction by TLC.
-
Reduction: Once imine formation is observed, cool the reaction mixture (if heated) and add the reducing agent (e.g., sodium cyanoborohydride or sodium borohydride) portion-wise.
-
Reaction Completion: Allow the reaction to stir overnight at room temperature. Monitor the disappearance of the imine intermediate by TLC.
-
Quenching: Carefully quench the reaction by adding water or a suitable quenching agent.[5]
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product can then be purified using an appropriate technique, such as ion-exchange chromatography or crystallization, to yield the desired N-alkyl-D-glucamine.[5]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified pathway for Reductive Amination.
Caption: Logical flow for reaction parameter optimization.
References
- 1. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. air.unimi.it [air.unimi.it]
- 6. nbinno.com [nbinno.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. iris.unive.it [iris.unive.it]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: D-Glucamine in Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-glucamine and its derivatives in asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My asymmetric reaction using a this compound-derived catalyst is giving a low yield. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from catalyst activity to reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Inactivity: The catalyst may not be active. Ensure it has been properly prepared and handled, especially if it is sensitive to air or moisture. Confirm the correct catalyst loading is being used; while higher loading might increase yield, it can also lead to unwanted side reactions. For instance, some D-glucosamine-derived organocatalysts for aldol (B89426) reactions have shown high efficiency even at low catalyst loadings of 0.5 mol%.[1]
-
Reaction Equilibrium: Some reactions, like the Henry reaction, are reversible.[2] To shift the equilibrium towards the product, consider lowering the reaction temperature.
-
Sub-optimal Reaction Conditions:
-
Temperature: Temperature can significantly impact reaction rate and selectivity. Lower temperatures often improve selectivity but may require longer reaction times.[2]
-
Solvent: The choice of solvent is critical as it affects both the solubility of the reactants and the catalyst, and can influence the transition state of the reaction. A solvent screening is often a beneficial step in optimization.
-
Base/Acid Strength: If the reaction requires a base or an acid, its strength and concentration are crucial. An incorrect choice can lead to side reactions or decomposition of the product. For example, in the Henry reaction, an overly strong base can promote the Cannizzaro reaction or elimination of water from the product.[2]
-
-
Purification Issues: Product loss during work-up and purification can significantly impact the final yield. Affinity chromatography can be a highly effective method for purifying products from reactions involving sugar-based molecules like D-glucosamine.[3][4]
Q2: I am observing poor enantioselectivity (low ee) in my reaction. What factors could be responsible and how can I improve the stereochemical outcome?
Achieving high enantioselectivity is a primary goal in asymmetric synthesis. Several factors can influence the stereochemical control of the reaction.
Key Factors Influencing Enantioselectivity:
-
Chiral Ligand/Auxiliary Purity: The enantiomeric purity of the this compound-derived chiral auxiliary or ligand is paramount. Ensure that the starting material is of high optical purity.[5]
-
Catalyst Structure: The precise three-dimensional structure of the catalyst, formed from the metal and the chiral ligand, dictates the stereochemical outcome. The conformation of the this compound moiety plays a critical role in creating the chiral environment. For some D-glucosamine derived phosphine (B1218219) oxides, the α-anomer has been shown to provide higher selectivity.[6]
-
Reaction Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.[2]
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly, thereby affecting enantioselectivity.
-
Nature of Reactants: The structure of the substrates can significantly impact the stereochemical outcome. Steric and electronic properties of the reactants will influence how they interact with the chiral catalyst.
Troubleshooting Workflow for Poor Enantioselectivity:
Caption: A logical workflow for troubleshooting and optimizing the enantioselectivity of a reaction.
Q3: I am struggling with the solubility of my this compound derivative in common organic solvents. What are the best practices for solubilizing these compounds?
The high density of hydroxyl groups in this compound and its derivatives can make them challenging to dissolve in non-polar organic solvents.
Solubility Characteristics and Recommendations:
-
Solvent Polarity: this compound and its salts are significantly more soluble in polar solvents like water and alcohols (methanol, ethanol) than in non-polar organic solvents.[7] For N-methyl-D-glucamine, the highest mole fraction solubility has been observed in methanol.[8][9]
-
Binary Solvent Systems: Using a mixture of solvents can be an effective strategy. For instance, aqueous mixtures with alcohols can enhance the solubility of D-glucosamine 2-sulfate sodium salt.[7]
-
Temperature: Increasing the temperature generally increases the solubility of this compound derivatives.[7]
-
Chemical Modification: Derivatizing the hydroxyl groups (e.g., through acetylation or benzylation) can significantly increase solubility in less polar organic solvents.
Table 1: Solubility of N-Methyl-D-Glucamine in Various Solvents at Different Temperatures
| Temperature (K) | Methanol (mole fraction) | Ethanol (mole fraction) | 1-Propanol (mole fraction) | 2-Propanol (mole fraction) | 1-Butanol (mole fraction) |
| 283.15 | 0.0458 | 0.0175 | 0.0098 | 0.0075 | 0.0065 |
| 293.15 | 0.0635 | 0.0245 | 0.0138 | 0.0105 | 0.0092 |
| 303.15 | 0.0865 | 0.0342 | 0.0195 | 0.0148 | 0.0128 |
| 313.15 | 0.1162 | 0.0472 | 0.0272 | 0.0208 | 0.0180 |
| 323.15 | 0.1545 | 0.0645 | 0.0378 | 0.0290 | 0.0252 |
Data synthesized from studies on N-methyl-D-glucamine solubility.[8][9]
Q4: How can I effectively remove the this compound chiral auxiliary after the reaction?
Efficient removal of the chiral auxiliary is a critical step for isolating the final product in a pure form.
Methods for Auxiliary Removal:
-
Hydrolysis: For auxiliaries attached via ester or amide linkages, acidic or basic hydrolysis can be employed.
-
Chromatography: Due to the polar nature of this compound, it and its derivatives often have very different retention factors on silica (B1680970) gel compared to less polar products, making chromatographic separation straightforward.
-
Extraction: If the product is soluble in a non-polar organic solvent, the polar this compound auxiliary can often be removed by washing the organic phase with water or an acidic/basic aqueous solution.
-
Recrystallization: If the product is crystalline, recrystallization can be an effective method for removing the soluble auxiliary.
-
Recycling the Auxiliary: In some cases, the chiral auxiliary can be recovered and recycled, which is both cost-effective and environmentally friendly.[6]
Experimental Protocols
General Protocol for a D-Glucosamine-Derived Organocatalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: Prepare the D-glucosamine-derived prolinamide organocatalyst as described in the literature.[1]
-
Reaction Setup: To a reaction vial, add the aldehyde substrate (1.0 mmol), the D-glucosamine-derived organocatalyst (0.005 mmol, 0.5 mol%), and acetone (B3395972) (as both reactant and solvent).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Experimental Workflow Diagram:
Caption: A typical experimental workflow for an asymmetric aldol reaction using a this compound-derived catalyst.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Purification of N-acetyl D-glucosamine-binding proteins by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calorimetric Properties and Solubility in Five Pure Organic Solvents of N-Methyl-D-Glucamine (Meglumine) [kth.diva-portal.org]
- 9. researchgate.net [researchgate.net]
Side reactions to avoid during D-Glucamine derivatization
Welcome to the technical support center for D-Glucamine derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when derivatizing this compound?
A1: The primary side reactions encountered during this compound derivatization depend on the specific reaction being performed. However, some common undesirable reactions include:
-
O-acylation: Acylation of the hydroxyl groups when N-acylation is intended.
-
Over-alkylation: Formation of tertiary amines during reductive amination when a secondary amine is the target.
-
Maillard Reaction and Amadori Rearrangement: These complex series of reactions between the reducing sugar moiety of this compound and primary or secondary amines can lead to a mixture of unwanted byproducts, including colored compounds known as melanoidins.[1] This is especially prevalent when heating is involved.
-
Reduction of Carbonyl Compound: In reductive amination, the starting aldehyde or ketone can be reduced to an alcohol if the reducing agent is not sufficiently selective for the imine intermediate.
-
Formation of Bis-Schiff Bases: When reacting this compound with a dialdehyde (B1249045) or in specific molar ratios, the formation of a double Schiff base may occur when a single Schiff base is desired.[2]
Q2: How can I selectively achieve N-acylation of this compound over O-acylation?
A2: Selective N-acylation is a common challenge due to the presence of multiple hydroxyl groups. Here are some strategies to favor N-acylation:
-
pH Control: The amino group is more nucleophilic than the hydroxyl groups at a neutral or slightly basic pH. Under acidic conditions, the amine is protonated and less reactive, which can favor O-acylation.[3]
-
Solvent Selection: Using a solvent system where the free base of this compound is soluble but the hydroxyl groups are less reactive can promote N-acylation. A common method involves creating a supersaturated solution of this compound in methanol (B129727) before adding the acylating agent.[4]
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides may lead to less selectivity. Using a less reactive agent, such as an anhydride (B1165640) or an activated ester, can provide better control.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity towards the more nucleophilic amine.
Q3: During reductive amination with this compound, I am observing the formation of a tertiary amine. How can I prevent this over-alkylation?
A3: The formation of a tertiary amine is a result of the newly formed secondary amine reacting with another molecule of the aldehyde or ketone. To minimize this:
-
Stoichiometry Control: Use a significant excess of the primary amine (this compound) relative to the carbonyl compound. A five-fold excess of the amine has been shown to reduce the formation of side products.[5]
-
Slow Addition of Reducing Agent: If performing a one-pot reaction, adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the concentration of the secondary amine available to react further.
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[6] These reagents are more effective at reducing the protonated imine (iminium ion) than the starting carbonyl compound, which can help control the reaction.[6]
Q4: I am getting a brown coloration in my reaction mixture when working with this compound. What is the cause and how can I avoid it?
A4: The brown coloration is likely due to the Maillard reaction, a complex series of reactions between the reducing sugar part of this compound and an amino compound.[1] To minimize this:
-
Temperature Control: The Maillard reaction is highly temperature-dependent.[7] Whenever possible, conduct your derivatization at room temperature or below.
-
pH Management: The rate of the Maillard reaction is influenced by pH.[7] Depending on your specific derivatization, adjusting the pH may help to slow down the browning process.
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, will increase the extent of the Maillard reaction. Monitor your reaction progress and work it up as soon as it is complete.
-
Inert Atmosphere: While not always practical, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored byproducts, as oxidation can play a role in the later stages of the Maillard reaction.
Troubleshooting Guides
Problem 1: Low yield of N-acylated this compound and presence of O-acylated byproducts.
| Possible Cause | Troubleshooting Step |
| Non-selective acylation conditions | Adjust the pH of the reaction to be neutral or slightly basic to enhance the nucleophilicity of the amino group. |
| Highly reactive acylating agent | Switch from an acyl chloride to a less reactive acylating agent like an acetic anhydride. |
| Suboptimal solvent | Utilize a methanolic supersaturated solution of this compound to favor N-acylation.[4] |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. |
Problem 2: Formation of multiple products during reductive amination.
| Possible Cause | Troubleshooting Step |
| Over-alkylation to tertiary amine | Use a significant excess (e.g., 5-fold) of this compound compared to the aldehyde/ketone.[5] |
| Reduction of starting carbonyl | Use a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) which preferentially reduces the imine.[6] |
| Unstable imine intermediate | For less stable imines, consider a two-step process where the imine is formed first, followed by the addition of a reducing agent like sodium borohydride (B1222165) (NaBH₄). |
Problem 3: Difficulty in forming a clean Schiff base with this compound.
| Possible Cause | Troubleshooting Step |
| Formation of a mixture of mono- and bis-Schiff bases | Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio of this compound to a mono-aldehyde will favor the mono-Schiff base. |
| Reversibility of the reaction | Use a solvent system that allows for the removal of water as it is formed, for example, by using a Dean-Stark apparatus with a suitable azeotroping solvent. |
| Side reactions from the sugar moiety | Consider protecting the hydroxyl groups of this compound before Schiff base formation, followed by deprotection. |
| Unfavorable reaction equilibrium | Adjusting the solvent can influence the reaction; for instance, using anhydrous methanol can favor the formation of both single and double Schiff bases, while a water-methanol mixture may favor the single Schiff base.[2] |
Quantitative Data Summary
The following tables provide an illustrative summary of expected trends in product distribution based on reaction conditions. The exact values can vary depending on the specific substrates and detailed experimental setup.
Table 1: Illustrative Product Distribution in the Acylation of this compound
| Condition | N-Acylation (%) | O-Acylation (%) |
| Acidic pH (e.g., < 4) | Low | High |
| Neutral pH (e.g., 7-8) | High | Low |
| High Temperature | Moderate-High | Moderate-High (less selective) |
| Low Temperature (0-5 °C) | High | Low |
| Acyl Chloride | High | Moderate |
| Acetic Anhydride | High | Low |
Table 2: Illustrative Byproduct Formation in Reductive Amination of an Aldehyde with this compound
| Condition | Desired Secondary Amine (%) | Tertiary Amine (Over-alkylation) (%) | Reduced Carbonyl (Alcohol) (%) |
| 1:1 this compound:Aldehyde | Moderate | High | Low |
| 5:1 this compound:Aldehyde | High | Low | Low |
| NaBH₄ (one-pot) | Moderate | Moderate | High |
| NaBH₃CN (one-pot) | High | Low | Low |
| NaBH(OAc)₃ (one-pot) | Very High | Very Low | Very Low |
Experimental Protocols
Protocol 1: Selective N-acetylation of this compound
This protocol is adapted from a simplified preparation of N-acetyl-D-glucosamine and is expected to yield the N-acetylated product with high selectivity.[4]
Materials:
-
This compound hydrochloride
-
Methanol, anhydrous
-
Sodium metal
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
Prepare a fresh solution of sodium methoxide (B1231860) by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
Suspend this compound hydrochloride in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the this compound hydrochloride suspension with stirring. A precipitate of sodium chloride will form.
-
Filter the mixture to remove the sodium chloride and wash the precipitate with a small amount of cold methanol.
-
To the filtrate, which contains the free this compound in a supersaturated state, add acetic anhydride (1.05 to 1.2 equivalents) dropwise while maintaining the temperature at or below room temperature.
-
Stir the reaction mixture for a few hours. The N-acetyl-D-Glucamine will begin to crystallize.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Collect the crystalline product by filtration, wash with cold methanol, and then with diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Reductive Amination of an Aldehyde with this compound
This protocol is a general procedure for reductive amination using a selective reducing agent.
Materials:
-
This compound
-
Aldehyde
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (optional, for pH adjustment)
Procedure:
-
Dissolve this compound (5 equivalents) in methanol.
-
Add the aldehyde (1 equivalent) to the solution.
-
If necessary, adjust the pH to be slightly acidic (pH 5-6) with a small amount of acetic acid to promote imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for further purification.
Visualizations
References
- 1. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
Technical Support Center: D-Glucamine Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized D-Glucamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis via reductive amination of D-Glucose resulted in a low yield. What are the potential causes and solutions?
A1: Low yields in the reductive amination of D-Glucose can stem from several factors. A primary cause can be incomplete reaction or the formation of side products.
Troubleshooting Steps:
-
Catalyst Activity: The activity of the catalyst (e.g., Raney Nickel, Palladium on Carbon) is crucial. Ensure the catalyst is fresh or properly activated. Deactivated catalysts can lead to incomplete conversion.
-
Reaction Conditions: Optimize reaction parameters such as temperature, pressure, and reaction time. Inadequate temperature or pressure can slow down the reaction rate, while excessive conditions can lead to degradation of the product.[1][2]
-
Reagent Purity: The purity of starting materials, D-Glucose and the amine source, is important. Impurities can interfere with the reaction.
-
pH Control: The pH of the reaction mixture can influence the formation of the intermediate Schiff base and the subsequent reduction. Maintaining an optimal pH is necessary for efficient conversion.
-
Product Isolation: Inefficient extraction or purification can lead to loss of product. Ensure complete precipitation during crystallization and minimize losses during filtration and washing steps.
Q2: I am observing significant impurities in my synthesized this compound. What are the common impurities and how can I minimize them?
A2: Common impurities in this compound synthesis include unreacted D-Glucose, sorbitol (formed by the reduction of D-Glucose), and N,N-dialkylated byproducts.
Minimization Strategies:
-
Control of Reaction Stoichiometry: Use a slight excess of the amine to ensure complete conversion of D-Glucose. However, a large excess can promote the formation of N,N-dialkylated impurities.
-
Stepwise Reagent Addition: Adding the reducing agent portion-wise can help control the reaction and minimize the reduction of D-Glucose to sorbitol.
-
Catalyst Selection: The choice of catalyst can influence selectivity. Palladium-based catalysts may offer higher selectivity compared to Raney Nickel in some cases.[2]
-
Post-Synthesis Purification: Effective purification methods are essential to remove residual impurities.
Q3: What is the most effective method for purifying crude this compound?
A3: Recrystallization is a highly effective and commonly used method for purifying this compound. The choice of solvent is critical for successful purification.
Recommended Solvents for Recrystallization:
-
Ethanol (B145695)/Water Mixtures: A mixture of ethanol and water is often effective. This compound is soluble in hot water and less soluble in ethanol. By dissolving the crude product in a minimal amount of hot water and then adding ethanol, this compound can be selectively precipitated upon cooling, leaving more soluble impurities in the mother liquor.[3][4]
-
Methanol (B129727): Methanol can also be used for recrystallization.
For more challenging purifications, other techniques can be employed:
-
Ion-Exchange Chromatography: This method can be used to separate this compound from charged impurities or unreacted starting materials.[5][6][7][8] Anion exchange chromatography can effectively purify related compounds.[9]
Q4: How can I assess the purity of my final this compound product?
A4: Several analytical techniques can be used to determine the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. Derivatization with agents like FMOC-Su can be used for UV detection.[10][11] Evaporative Light Scattering Detection (ELSD) is another option.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide information about the structure of the compound and the presence of impurities.[13][14][15][16][17] The presence of characteristic peaks for this compound and the absence of signals from known impurities can confirm purity.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of this compound and identify any impurities with different mass-to-charge ratios.
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Difference in solubility between this compound and impurities in a given solvent system. | Simple, cost-effective, scalable. | May not remove impurities with similar solubility. Solvent selection is critical. | > 99% |
| Ion-Exchange Chromatography | Separation based on the charge of the molecules. | High resolution, effective for removing charged impurities. | More complex and costly than recrystallization, may require specific resins. | > 99.5% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
D-Glucose
-
Ammonia or an appropriate amine source
-
Raney Nickel or Palladium on Carbon (5% w/w)
-
Methanol
-
Hydrogen gas
-
Reaction vessel (autoclave)
Procedure:
-
Dissolve D-Glucose in methanol in the reaction vessel.
-
Add the amine source to the solution.
-
Carefully add the catalyst to the mixture under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with constant stirring.
-
Monitor the reaction progress by techniques such as TLC or HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (95%)
-
Beakers, heating plate, and filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot deionized water with stirring.
-
Once completely dissolved, slowly add ethanol to the hot solution until a slight turbidity is observed.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound crystals in a vacuum oven at a low temperature.
Protocol 3: Purity Assessment of this compound by HPLC
Method: HPLC with pre-column derivatization using FMOC-Su.[10][11]
Materials:
-
This compound sample
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in water.
-
Add triethylamine to the solution to release the free base.
-
Add a solution of FMOC-Su in acetonitrile to derivatize the this compound.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Identify the peak corresponding to the this compound-FMOC derivative.
-
Quantify the purity by calculating the peak area of the main component relative to the total peak area of all components.
-
Visualizations
Caption: Experimental workflow for this compound synthesis, purification, and analysis.
References
- 1. CN1500795A - Method for synthesizing high purity dextrose octylame - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. samyangtrilite.com [samyangtrilite.com]
- 7. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion exchange chromatography of glucosamine and galactosamine in microgram amounts with quantitative determination and specific radioactivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]
- 13. This compound(488-43-7) 1H NMR spectrum [chemicalbook.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803) [hmdb.ca]
D-Glucamine storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of D-Glucamine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is a hygroscopic and air-sensitive solid.[1][2] To ensure its stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] It is also recommended to store it under an inert gas, such as argon or nitrogen.[4] For specific temperature guidelines, please refer to the table below.
Q2: My this compound powder appears clumped. Is it still usable?
A2: Clumping is likely due to moisture absorption because of the hygroscopic nature of this compound.[1] While it may not be indicative of chemical degradation, it can affect weighing accuracy and dissolution. If the material is only slightly clumpy and there is no significant discoloration, it may still be usable after carefully breaking up the clumps in a dry environment (e.g., a glove box). However, for sensitive applications, it is recommended to use a fresh, unopened container.
Q3: The this compound powder has a yellowish tint, but the product description says it should be white. What should I do?
A3: A color change from white to pale yellow can be a sign of degradation.[5] While some suppliers describe the appearance as "white to almost white" or "white to light yellow powder," a noticeable change from its original appearance warrants caution.[5][6] Degradation can be accelerated by exposure to air, moisture, or light.[7] It is advisable to perform a quality control check, such as measuring its purity, before using the material in critical experiments. If in doubt, it is best to discard the product.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound powder, it is essential to use appropriate PPE to avoid contact with skin and eyes and to prevent inhalation.[2] Recommended PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8] If there is a risk of generating dust, a respirator should also be used.[2]
Q5: How should I handle this compound if I do not have access to a glove box?
A5: While a glove box is the ideal environment for handling air- and moisture-sensitive compounds, it is possible to handle this compound in a standard laboratory setting with careful technique.[7][9] Work in a well-ventilated area, such as a fume hood, and minimize the time the container is open to the atmosphere.[3] Use dry glassware and utensils. After dispensing the required amount, tightly reseal the container and consider flushing the headspace with an inert gas before storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving | Moisture absorption leading to clumping; incorrect solvent. | Use a vortex or sonication to aid dissolution. Ensure you are using an appropriate solvent (this compound is soluble in water).[10] |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Use a fresh stock of this compound from an unopened container. Review and optimize storage and handling procedures. |
| Visible Contamination | Improper handling, cross-contamination from spatula or work area. | Discard the contaminated product. Always use clean and dry utensils for dispensing. |
Quantitative Data Summary
| Parameter | Value | Source |
| Appearance | White to almost white powder to crystal | [6] |
| Molecular Formula | C₆H₁₅NO₅ | [6] |
| Molecular Weight | 181.19 g/mol | [4] |
| Storage Temperature | 0 - 8 °C | [6] |
| Room Temperature (in a cool, dark place <15°C recommended) | ||
| 2 - 8 °C | [5] | |
| Melting Point | 128 - 132 °C | [5] |
| Purity | ≥97% | [6] |
| Stability | At least 2 years at 2 - 8 °C | [5] |
Experimental Protocols
Protocol: Preparation of an Aqueous this compound Solution
-
Preparation of Materials:
-
Ensure all glassware is clean and thoroughly dried in an oven to remove any residual moisture.
-
Bring the sealed container of this compound to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
-
Weighing the Compound:
-
If available, perform this step inside a glove box with an inert atmosphere.
-
If a glove box is not available, work quickly and efficiently in a fume hood.
-
Use a clean, dry spatula to transfer the desired amount of this compound powder to a tared, dry weighing vessel.
-
Immediately and securely reseal the main container of this compound.
-
-
Dissolution:
-
Add the weighed this compound to a flask containing the required volume of high-purity water.
-
Stir the solution using a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied if necessary, but be cautious as heat can accelerate degradation.[11]
-
-
Storage of the Solution:
-
For short-term storage, keep the solution at 2-8°C. For longer-term storage, it is recommended to prepare fresh solutions. One source suggests that stock solutions can be stored at -20°C for one month or -80°C for up to six months.[12]
-
Visualizations
Caption: Workflow for the proper handling of this compound.
Caption: Decision tree for assessing this compound integrity.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. This compound | 488-43-7 | MG06629 | Biosynth [biosynth.com]
- 5. N-Methyl-D-glucamine [sorachim.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ossila.com [ossila.com]
- 8. echemi.com [echemi.com]
- 9. ossila.com [ossila.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Solubility Challenges with D-Glucamine
For researchers, scientists, and drug development professionals utilizing D-Glucamine, ensuring its complete dissolution is paramount for experimental success and data reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide provides a systematic approach to diagnosing and solving common solubility problems with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| This compound powder is not dissolving completely in water or aqueous buffers. | Insufficient mixing or sonication: The powder may require more energy to fully dissolve. | 1. Increase vortexing time and intensity.2. Use a magnetic stirrer for a prolonged period (e.g., 30-60 minutes).3. For stubborn dissolution, utilize a bath sonicator in short bursts to avoid excessive heating of the solution. |
| Solution is reaching saturation limit: The concentration of this compound may be too high for the given volume and temperature. | 1. Gently warm the solution in a water bath (e.g., to 37-50°C) to increase solubility. Avoid boiling.[1]2. If warming is not an option or is ineffective, increase the solvent volume to lower the concentration. | |
| Incorrect pH of the solvent: The solubility of this compound, being an amino sugar, can be influenced by the pH of the medium. | 1. Measure the pH of your solution. For weakly basic amines, lowering the pH can increase solubility by protonating the amine group.[2]2. Adjust the pH of the buffer to a more acidic range (e.g., pH 5-6) and observe if solubility improves. Ensure the final pH is compatible with your experimental system. | |
| A prepared this compound solution appears cloudy or forms a precipitate over time. | Temperature-dependent precipitation: The solution may have been prepared at an elevated temperature and then cooled, causing the this compound to precipitate out as it becomes less soluble at lower temperatures. | 1. Gently warm the solution to redissolve the precipitate before use.[1]2. Store the solution at the temperature of its intended use, if possible, or prepare it fresh before each experiment. |
| "Salting out" effect: High concentrations of salts in your buffer system can reduce the solubility of this compound. | 1. Prepare the this compound solution in a lower ionic strength buffer or in pure water first, and then add it to your final buffer system, ensuring the final salt concentration does not cause precipitation.2. If possible, reduce the salt concentration of your experimental buffer. | |
| Interaction with other buffer components: Certain components in complex media or buffers may interact with this compound, leading to precipitation. | 1. Prepare a simplified buffer to test for component-specific interactions.2. If using this compound in cell culture media, add it as a concentrated, sterile-filtered stock solution to the media just before use. | |
| Precipitation occurs when mixing a this compound solution with an organic solvent. | Reduced solubility in the solvent mixture: this compound is generally less soluble in organic solvents compared to water. | 1. Determine the maximum tolerable concentration of the organic solvent for your this compound solution by performing a titration.2. Consider using a different co-solvent system. For instance, N-Methyl-D-glucamine shows good solubility in methanol (B129727) and ethanol (B145695), especially at elevated temperatures.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is an amino sugar derived from sorbitol. It is frequently used in pharmaceutical and research applications as a pH-adjusting agent, a solubilizing agent for poorly soluble drugs, and as a component in the synthesis of various compounds.[4] Its polyhydroxylated structure and amino group make it a versatile excipient.
Q2: In which solvents is this compound soluble?
A2: this compound is known to be soluble in water. Its derivative, N-Methyl-D-glucamine (meglumine), is highly soluble in water, with a reported solubility of 100 g/100 mL at 25°C.[1] this compound hydrochloride is also soluble in water and slightly soluble in methanol.[5] Generally, this compound and its close derivatives have limited solubility in non-polar organic solvents.
Q3: How does pH affect the solubility of this compound?
A3: As this compound contains a primary amine group, its solubility is pH-dependent. In acidic conditions, the amine group becomes protonated (-NH3+), which increases its polarity and enhances its solubility in aqueous solutions.[2] Conversely, at a sufficiently high pH, the free base form is less polar and may have lower aqueous solubility.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid solutes, including this compound and its derivatives, solubility in water increases with temperature. For example, the solubility of N-Methyl-D-glucamine in ethanol increases significantly from 1.2 g/100 mL at 25°C to 21 g/100 mL at 70°C.[1] This principle can be used to prepare more concentrated stock solutions by gentle warming.
Q5: Can I autoclave a this compound solution?
A5: While this compound itself is relatively stable, autoclaving can potentially lead to degradation or discoloration, especially in the presence of other reactive components in a complex medium. It is generally recommended to prepare a concentrated stock solution of this compound, sterilize it by filtration through a 0.22 µm filter, and then aseptically add it to the final sterile solution.
Data Presentation: Solubility of this compound Derivatives
Table 1: Solubility of N-Methyl-D-glucamine in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 100[1] |
| Ethanol | 25 | 1.2[1] |
| Ethanol | 70 | 21[1] |
| Chloroform | 20 | Practically Insoluble[4] |
| Ether | 20 | Practically Insoluble[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (1 M)
Objective: To prepare a 1 M stock solution of this compound in water.
Materials:
-
This compound (MW: 181.19 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile storage bottle
Procedure:
-
Weigh out 18.12 g of this compound powder.
-
Transfer the powder to a sterile beaker containing a sterile magnetic stir bar.
-
Add approximately 80 mL of high-purity water to the beaker.
-
Place the beaker on a magnetic stir plate and stir until the this compound is completely dissolved. Gentle warming to 37°C can be applied to aid dissolution.
-
Once fully dissolved, transfer the solution to a 100 mL sterile graduated cylinder.
-
Bring the final volume to 100 mL with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store the solution at 2-8°C. If long-term storage is required, consider preparing aliquots and storing them at -20°C.
Protocol 2: Workflow for Enhancing the Solubility of a Poorly Soluble Compound with this compound
Objective: To determine if this compound can be used as a co-solvent or excipient to improve the aqueous solubility of a poorly soluble active pharmaceutical ingredient (API).
Methodology:
-
Baseline Solubility Determination: Determine the intrinsic aqueous solubility of the API in the desired buffer system (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 25°C).
-
Preparation of this compound Solutions: Prepare a series of this compound solutions in the same buffer system at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Co-solvency Testing: Add an excess amount of the API to each of the this compound solutions and to the control buffer (without this compound).
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved API.
-
Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved API using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Compare the solubility of the API in the this compound-containing solutions to that in the control buffer to assess the solubility enhancement effect.
Mandatory Visualizations
Hexosamine Biosynthesis Pathway (HBP)
This compound can be phosphorylated to enter the Hexosamine Biosynthesis Pathway (HBP), a crucial metabolic route for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), which is a fundamental building block for glycosylation.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues when preparing this compound solutions.
References
Validation & Comparative
A Comparative Guide to D-Glucamine and L-Glutamine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Glucamine and L-Glutamine, two molecules with distinct yet significant roles in biological systems. While both are amino-derived compounds, their structures, metabolic fates, and cellular functions differ substantially. This document summarizes their known effects, presents available comparative data, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers in understanding their respective biological impacts.
Introduction: Distinguishing this compound and L-Glutamine
L-Glutamine is a proteinogenic α-amino acid, the most abundant amino acid in human plasma and skeletal muscle, playing a central role in nitrogen transport, energy metabolism, and as a building block for proteins and nucleotides.[1][2] It is considered a conditionally essential amino acid, meaning that under certain physiological stress conditions, the body's demand for glutamine exceeds its capacity for synthesis.[3]
This compound, an amino sugar derived from glucose, is not incorporated into proteins. It is often referred to in the literature as D-Glucosamine. This compound serves as a precursor for the biosynthesis of glycosylated proteins and lipids and is a key component of glycosaminoglycans, essential constituents of connective tissues.[4][5] It is also utilized as an excipient in pharmaceutical formulations and has been investigated for its potential therapeutic effects, notably in osteoarthritis and as an anti-cancer agent.[4][6][7]
Comparative Biological Effects
Direct comparative studies exploring the broad biological effects of this compound and L-Glutamine in the same experimental systems are limited. However, by synthesizing data from individual studies, a comparative overview can be constructed. The following tables summarize the known effects of each molecule on key cellular processes.
Effects on Cell Proliferation
| Feature | This compound (D-Glucosamine) | L-Glutamine |
| Effect on Cancer Cell Proliferation | Generally inhibitory. Has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and hepatoma cells.[1][8] | Generally supportive. Essential for the rapid proliferation of many cancer cells, a phenomenon known as "glutamine addiction".[6] |
| Mechanism of Action on Proliferation | Induces cell cycle arrest and apoptosis.[8] Inhibition of protein synthesis through pathways like p70S6K.[1] | Serves as a key nitrogen and carbon source for the synthesis of nucleotides, proteins, and other macromolecules required for cell division.[6] |
Metabolic Roles
| Feature | This compound (D-Glucosamine) | L-Glutamine |
| Primary Metabolic Function | Precursor for the hexosamine biosynthesis pathway (HBP), leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) for glycosylation.[9] | Central role in cellular metabolism. Undergoes glutaminolysis to produce glutamate (B1630785) and α-ketoglutarate, which enters the TCA cycle for energy production.[10] Also a primary nitrogen donor.[2] |
| Impact on Nucleotide Metabolism | Can disrupt nucleotide pools, leading to a decrease in UTP and CTP and an increase in UDP-N-acetylhexosamines in some cancer cells.[11] | Essential for de novo nucleotide synthesis, providing nitrogen atoms for the purine (B94841) and pyrimidine (B1678525) rings.[2] |
| Interaction with Glucose Metabolism | Competes with glucose for hexokinase, potentially inhibiting glycolysis.[12] | Can be a primary energy source, especially in rapidly dividing cells or when glucose is limited.[13] |
Signaling Pathways
| Feature | This compound (D-Glucosamine) | L-Glutamine |
| Key Signaling Pathways Modulated | - p70S6K Pathway: Inhibits phosphorylation of p70S6K, a downstream effector of mTOR, leading to reduced protein synthesis.[1] - Endoplasmic Reticulum (ER) Stress: Can induce ER stress, leading to the unfolded protein response (UPR) and apoptosis.[13] | - mTOR Pathway: Activates the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[10][14] - ERK/MAPK Pathway: Activates the ERK pathway, which is involved in cell proliferation and survival.[5] - PI3K/Akt Pathway: Its role is complex; glutamine deprivation can induce Akt as a survival mechanism.[5] |
Quantitative Data from a Comparative Study: Osteoarthritis Model
A study comparing the efficacy of L-Glutamine and Glucosamine (B1671600) Sulfate (B86663) (a common form of D-Glucosamine) in a rat model of osteoarthritis (OA) provides some of the most direct comparative data available.
| Parameter | Control (OA) | L-Glutamine (250 mg/kg/d) | Glucosamine Sulfate (130 mg/kg/d) | Celecoxib (17 mg/kg/d) |
| Serum CTX-II (ng/mL) | ~1.8 | ~1.2 | ~1.3 | ~1.4* |
| Serum COMP (ng/mL) | ~3.5 | ~2.5 | ~2.6 | ~2.8 |
| OARSI Score (Cartilage Degeneration) | ~4.5 | ~2.0*** | ~2.5 | ~2.8** |
*Data are approximated from graphical representations in the cited study.[15][16] Statistical significance is denoted as *p < 0.05, **p < 0.01, and **p < 0.001 compared to the OA control group.
These results suggest that in this specific model of osteoarthritis, L-Glutamine was comparable or, in some measures, slightly more effective than Glucosamine Sulfate in reducing markers of cartilage degradation and improving histological scores.[15][16]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of a human hepatoma cell line (SMMC-7721).[1]
-
Cell Seeding: Seed SMMC-7721 cells in a 96-well plate at a density of 5-7 x 10^4 cells/mL in RPMI-1640 medium supplemented with 15% bovine calf serum and antibiotics. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-1000 µg/mL). Include untreated cells as a control. Incubate for the desired time periods (e.g., 24, 48, 72, 96, 120 hours).
-
MTT Addition: Add 40 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 140 µL of 0.04 M HCl in isopropanol (B130326) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for mTOR Signaling Pathway Proteins
This protocol is a general guideline for assessing the phosphorylation status of key proteins in the mTOR pathway, such as p70S6K, in response to L-Glutamine.[8][17]
-
Cell Lysis: After treating cells with or without L-Glutamine for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total p70S6K, mTOR, and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Glutamine Uptake and Metabolism Assay
This protocol is for measuring the uptake and metabolic fate of L-Glutamine in T lymphocytes.
-
Cell Preparation: Resuspend activated T cells to 2.5 x 10^7 cells/mL in serum-free RPMI 1640 medium lacking glutamine.
-
Radiolabeled Glutamine Addition: Add radiolabeled L-[3,4-³H]-Glutamine to the cell suspension.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 10 minutes).
-
Washing: Stop the uptake by adding ice-cold PBS and wash the cells multiple times by centrifugation to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter to determine glutamine uptake.
-
Metabolite Analysis: To analyze glutamine metabolism, perform thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) on the cell lysates to separate and quantify the conversion of glutamine to glutamate and other metabolites.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: L-Glutamine signaling pathways.
References
- 1. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Glutamine Assay Kit, MAK438, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 10. The comparative efficacy of L-glutamine, celecoxib, and glucosamine sulfate in osteoarthritis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. L-Glutamine alleviates osteoarthritis by regulating lncRNA-NKILA expression through the TGF-β1/SMAD2/3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The comparative efficacy of L-glutamine, celecoxib, and glucosamine sulfate in osteoarthritis management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucamine in the Landscape of Biochemical Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between amino sugars is paramount for innovation in therapeutics and diagnostics. This guide provides an objective comparison of D-Glucamine against other common amino sugars—Glucosamine (B1671600), N-Acetylglucosamine, and Galactosamine—in key biochemical reactions, supported by experimental data and detailed methodologies.
This document delves into the comparative performance of these amino sugars in non-enzymatic glycation (the Maillard reaction) and their distinct roles and interactions within fundamental metabolic pathways, such as the Hexosamine Biosynthesis Pathway and the Leloir Pathway.
At a Glance: Comparative Reactivity and Roles of Amino Sugars
| Amino Sugar | Maillard Reaction Reactivity | Primary Metabolic Fate | Key Biochemical Roles |
| This compound | Data not extensively available, but structurally similar to glucosamine, suggesting potential reactivity. | Not a primary substrate for major pathways. | Primarily used in research as a stable amine for conjugation and as an excipient in pharmaceuticals.[1] |
| D-Glucosamine | High | Enters the Hexosamine Biosynthesis Pathway.[2][3] | Precursor for the synthesis of glycosylated proteins and lipids.[4] Inhibits Advanced Glycation End Product (AGE) formation.[4] |
| N-Acetyl-D-glucosamine | Low | Enters the Hexosamine Biosynthesis Pathway. | A key component of bacterial cell walls, chitin, and the extracellular matrix. Involved in O-GlcNAcylation, a crucial post-translational modification.[5] |
| D-Galactosamine | Moderate | Enters the Leloir Pathway.[6][7] | A constituent of glycoprotein (B1211001) hormones like FSH and LH.[6] Can be hepatotoxic by depleting UTP.[6] |
Non-Enzymatic Glycation: The Maillard Reaction
The Maillard reaction, a non-enzymatic reaction between amino acids and reducing sugars, is a focal point of research in fields ranging from food chemistry to the study of age-related diseases due to the formation of Advanced Glycation End-products (AGEs). The reactivity of amino sugars in this process is of significant interest.
Experimental Data Summary:
Studies have shown that glucosamine is a highly reactive compound in the Maillard reaction, even more so than glucose.[6][8] This high reactivity is attributed to the presence of both an aldehyde group and an amino group within the same molecule.[6] While direct quantitative kinetic data for this compound in the Maillard reaction is not as readily available in the literature, its structural similarity to glucosamine suggests it would also be reactive. In one study comparing the antiglycation properties of resveratrol (B1683913) and glucosamine, resveratrol showed significant inhibition of fluorescent AGEs formation, while glucosamine showed very low inhibitory potential in that specific assay.[9]
Experimental Protocol: Comparative Analysis of Protein Glycation by Amino Sugars
This protocol outlines a method to compare the extent of protein glycation by this compound and other amino sugars using mass spectrometry.
Objective: To quantify the formation of early and advanced glycation end-products on a model protein (e.g., Bovine Serum Albumin, BSA) upon incubation with different amino sugars.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound, D-Glucosamine, N-Acetyl-D-glucosamine, D-Galactosamine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide
-
Trichloroacetic acid (TCA)
-
Enzymes for protein digestion (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system[5][10]
Procedure:
-
Incubation: Prepare solutions of BSA (10 mg/mL) in PBS containing 50 mM of each amino sugar and 0.02% sodium azide. A control sample with BSA and no amino sugar should also be prepared. Incubate all solutions at 37°C for 1-4 weeks.
-
Protein Precipitation: After incubation, precipitate the protein by adding an equal volume of cold 20% TCA. Centrifuge to pellet the protein and wash with cold acetone.
-
Protein Digestion: Resuspend the protein pellets in a suitable buffer and digest with trypsin overnight at 37°C.[5]
-
LC-MS/MS Analysis: Analyze the digested peptide mixtures by LC-MS/MS to identify and quantify glycated peptides.[5][9] The mass shift corresponding to the addition of the amino sugar will be used for identification. Stable isotope-labeled internal standards can be used for absolute quantification.[5]
Data Analysis: Compare the abundance of specific glycated peptides across the different amino sugar incubations to determine the relative reactivity of each amino sugar in protein glycation.
Metabolic Pathways: Diverse Fates of Amino Sugars
Amino sugars are key players in several metabolic pathways, with their specific structure dictating their entry point and subsequent fate.
The Hexosamine Biosynthesis Pathway (HBP)
The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital precursor for glycosylation reactions.[2][3]
-
Glucosamine and N-Acetylglucosamine: Both glucosamine and N-acetylglucosamine can enter the HBP. Glucosamine is phosphorylated by hexokinase to glucosamine-6-phosphate, which then enters the pathway.[2] N-acetylglucosamine can also be phosphorylated to enter the pathway.[3] The entry of these amino sugars can bypass the rate-limiting step of the HBP, which is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[11][12]
-
This compound: There is limited evidence to suggest that this compound is a significant substrate for the key enzymes in the HBP. Its structural difference from glucosamine (a reduced sugar alcohol) may prevent it from being efficiently utilized by hexokinase.
// Nodes for metabolites Fructose6P [label="Fructose-6-P", fillcolor="#FBBC05"]; Glutamine [label="Glutamine", fillcolor="#FBBC05"]; Glucosamine6P [label="Glucosamine-6-P", fillcolor="#34A853"]; Glutamate [label="Glutamate", fillcolor="#EA4335"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#FBBC05"]; N_Acetylglucosamine6P [label="N-Acetylglucosamine-6-P", fillcolor="#34A853"]; CoA [label="CoA", fillcolor="#EA4335"]; N_Acetylglucosamine1P [label="N-Acetylglucosamine-1-P", fillcolor="#34A853"]; UTP [label="UTP", fillcolor="#FBBC05"]; UDP_GlcNAc [label="UDP-GlcNAc", fillcolor="#4285F4"]; PPi [label="PPi", fillcolor="#EA4335"]; Glucosamine [label="Glucosamine (external)", fillcolor="#FBBC05"]; N_Acetylglucosamine [label="N-Acetylglucosamine (external)", fillcolor="#FBBC05"];
// Nodes for enzymes GFAT [label="GFAT", shape=ellipse, fillcolor="#FFFFFF"]; GNA1 [label="GNA1", shape=ellipse, fillcolor="#FFFFFF"]; AGM1 [label="AGM1", shape=ellipse, fillcolor="#FFFFFF"]; UAP1 [label="UAP1", shape=ellipse, fillcolor="#FFFFFF"]; HK [label="Hexokinase", shape=ellipse, fillcolor="#FFFFFF"];
// Edges representing reactions {Fructose6P, Glutamine} -> GFAT; GFAT -> Glucosamine6P; GFAT -> Glutamate; {Glucosamine6P, AcetylCoA} -> GNA1; GNA1 -> N_Acetylglucosamine6P; GNA1 -> CoA; N_Acetylglucosamine6P -> AGM1; AGM1 -> N_Acetylglucosamine1P; {N_Acetylglucosamine1P, UTP} -> UAP1; UAP1 -> UDP_GlcNAc; UAP1 -> PPi; Glucosamine -> HK; HK -> Glucosamine6P; N_Acetylglucosamine -> HK; HK -> N_Acetylglucosamine6P; UDP_GlcNAc -> "Protein Glycosylation" [shape=plaintext, fontcolor="#202124"]; } .dot Caption: The Hexosamine Biosynthesis Pathway.
The Leloir Pathway
The Leloir pathway is the primary metabolic route for the catabolism of galactose.[13][14]
-
Galactosamine: D-Galactosamine can enter the Leloir pathway, where it is converted to UDP-galactosamine.[6][7] However, high concentrations of galactosamine can be hepatotoxic due to the depletion of uridine triphosphate (UTP).[6]
-
This compound, Glucosamine, and N-Acetylglucosamine: These amino sugars are not known to be substrates for the enzymes of the Leloir pathway.
// Nodes for metabolites Galactose [label="Galactose", fillcolor="#FBBC05"]; Galactose1P [label="Galactose-1-P", fillcolor="#34A853"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#FBBC05"]; UDP_Galactose [label="UDP-Galactose", fillcolor="#4285F4"]; Glucose1P [label="Glucose-1-P", fillcolor="#34A853"]; Galactosamine [label="Galactosamine (external)", fillcolor="#FBBC05"]; Galactosamine1P [label="Galactosamine-1-P", fillcolor="#34A853"]; UDP_Galactosamine [label="UDP-Galactosamine", fillcolor="#4285F4"];
// Nodes for enzymes GALK [label="GALK", shape=ellipse, fillcolor="#FFFFFF"]; GALT [label="GALT", shape=ellipse, fillcolor="#FFFFFF"]; GALE [label="GALE", shape=ellipse, fillcolor="#FFFFFF"];
// Edges representing reactions Galactose -> GALK [label="ATP -> ADP"]; GALK -> Galactose1P; {Galactose1P, UDP_Glucose} -> GALT; GALT -> {UDP_Galactose, Glucose1P}; UDP_Galactose -> GALE; GALE -> UDP_Glucose; Galactosamine -> GALK [label="ATP -> ADP"]; GALK -> Galactosamine1P; {Galactosamine1P, UDP_Glucose} -> GALT; GALT -> {UDP_Galactosamine, Glucose1P}; } .dot Caption: The Leloir Pathway and entry of Galactosamine.
Experimental Protocol: Cellular Uptake Assay
This protocol describes a method to compare the cellular uptake of different amino sugars.
Objective: To measure and compare the rate of uptake of this compound, D-Glucosamine, N-Acetyl-D-glucosamine, and D-Galactosamine in a specific cell line.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
Radiolabeled amino sugars (e.g., [3H]D-Glucosamine, [14C]D-Galactosamine). If a radiolabeled version of this compound is not available, a competitive uptake assay can be designed.
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Uptake Experiment:
-
Wash cells with warm PBS.
-
Add pre-warmed medium containing a known concentration of the radiolabeled amino sugar to each well.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Determine the protein concentration in a parallel set of wells to normalize the uptake data.
Data Analysis: Calculate the uptake rate for each amino sugar (in nmol/mg protein/min). For a competitive uptake assay with non-radiolabeled this compound, measure the uptake of a radiolabeled substrate (e.g., [3H]D-Glucosamine) in the presence of increasing concentrations of this compound to determine its inhibitory constant (Ki).
Conclusion
This compound, while structurally related to other common amino sugars, exhibits distinct behavior in key biochemical reactions. Its limited participation in major metabolic pathways like the Hexosamine Biosynthesis and Leloir pathways contrasts with the integral roles of glucosamine, N-acetylglucosamine, and galactosamine. While glucosamine is highly reactive in the Maillard reaction, further quantitative studies are needed to fully elucidate the reactivity of this compound in non-enzymatic glycation. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which will be crucial for a deeper understanding of the unique biochemical profile of this compound and its potential applications in drug development and biomedical research.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. [PDF] A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods | Semantic Scholar [semanticscholar.org]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ors.org [ors.org]
- 5. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Quantitative Analysis Of Glycation - Creative Proteomics [creative-proteomics.com]
- 10. Mass spectrometry for the study of protein glycation in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Leloir pathway - Wikipedia [en.wikipedia.org]
- 14. tuscany-diet.net [tuscany-diet.net]
A Comparative Guide to the Efficacy of D-Glucamine as a Chiral Auxiliary
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries are a cornerstone of this field, offering a reliable strategy to introduce chirality by temporarily attaching a chiral moiety to a prochiral substrate. This guide provides a comparative analysis of D-glucamine as a chiral auxiliary, juxtaposed with the performance of well-established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. While direct comparative experimental data for this compound in benchmark reactions like aldol (B89426) additions or enolate alkylations is limited in publicly available literature, this guide will present the available data for this compound and draw comparisons with the typical performance of other auxiliaries in their respective applications.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. The success of a chiral auxiliary is measured by several factors, including the diastereoselectivity of the reaction, the chemical yield of the product, and the ease of attachment and removal of the auxiliary.
Key Performance Indicators:
-
Diastereomeric Excess (de%) : A measure of the stereoselectivity of the reaction, indicating the excess of one diastereomer over the other.
-
Enantiomeric Excess (ee%) : After removal of the auxiliary, this indicates the enantiopurity of the final product.
-
Yield (%) : The efficiency of the chemical reaction in producing the desired product.
-
Recoverability : The ability to recover the chiral auxiliary intact for reuse, which is crucial for cost-effectiveness.
This compound as a Chiral Auxiliary
This compound, a readily available and relatively inexpensive chiral scaffold derived from D-glucose, has been explored as a chiral auxiliary in several asymmetric transformations. Its polyhydroxylated nature and the presence of a primary amine offer multiple points for modification and attachment to substrates.
The primary applications of this compound as a chiral auxiliary reported in the literature are in the synthesis of P-stereogenic phosphine (B1218219) oxides and in the Staudinger reaction for the synthesis of β-lactams.
Table 1: Performance of this compound as a Chiral Auxiliary in the Synthesis of P-Stereogenic Phosphine Oxides [2]
| Substrate/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Phenylphosphonic dichloride, then MeMgBr | >99:1 | 85 |
| Phenylphosphonic dichloride, then EtMgBr | >99:1 | 82 |
| Naphthylphosphonic dichloride, then MeMgBr | >99:1 | 80 |
Note: The reaction involves the formation of an oxazaphospholidine from D-glucosamine, followed by reaction with Grignard reagents.
Table 2: Performance of a D-Glucosamine Derivative in the Staudinger Reaction [3]
| Imine | Diastereomeric Ratio (cis:trans) | Yield (%) |
| N-(4-methoxybenzylidene)aniline | 90:10 | 75 |
| N-(benzylidene)aniline | 85:15 | 70 |
Note: This reaction utilizes a D-glucosamine propanedithioacetal derivative as the chiral auxiliary for the synthesis of β-lactams.
Established Chiral Auxiliaries: A Benchmark
For a comprehensive comparison, it is essential to consider the performance of widely used chiral auxiliaries in standard asymmetric reactions.
Developed by David A. Evans, oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of aldol reactions, alkylations, and other transformations.[4] They are known for providing high levels of diastereoselectivity, often leading to the formation of syn-aldol products.[5][6]
Table 3: Typical Performance of Evans' Oxazolidinone Auxiliary in an Aldol Reaction [7]
| N-Acyl Imide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propionyl-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85-95 |
| N-Propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-90 |
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, particularly for the asymmetric alkylation of N-acyl derivatives.[8][9] The rigid bicyclic structure provides excellent steric shielding, leading to high diastereoselectivity.
Table 4: Typical Performance of Oppolzer's Sultam Auxiliary in an Alkylation Reaction
| N-Acyl Imide | Alkylating Agent | Diastereomeric Excess (de%) | Yield (%) |
| N-Propionyl Camphorsultam | Benzyl bromide | >98% | 90-98 |
| N-Acetyl Camphorsultam | Methyl iodide | >95% | 85-95 |
Experimental Protocols
A solution of the appropriate phosphonic dichloride in anhydrous toluene (B28343) is added dropwise to a cooled solution of a protected D-glucosamine derivative and triethylamine (B128534) in toluene. After stirring, the mixture is filtered, and the solvent is evaporated. The resulting diastereomeric mixture of oxazaphospholidine oxides is then dissolved in THF and treated with a Grignard reagent at low temperature. The reaction is quenched, and the product is purified by chromatography. The chiral auxiliary can be recovered.
To a solution of the N-acyl oxazolidinone in a suitable solvent such as dichloromethane (B109758) at -78 °C, a Lewis acid (e.g., dibutylboron triflate or titanium tetrachloride) is added, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine). After a period of stirring to allow for enolate formation, the aldehyde is added. The reaction is stirred at low temperature until completion and then quenched. The diastereomeric ratio is determined by NMR or HPLC analysis of the crude product, and the major diastereomer is purified by chromatography.
A solution of the N-acyl camphorsultam in anhydrous THF is cooled to -78 °C. A strong base, typically n-butyllithium or sodium hexamethyldisilazide, is added to form the enolate. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature. Upon completion, the reaction is quenched, and the product is isolated. The diastereomeric excess is determined, and the product is purified. The chiral auxiliary can be cleaved and recovered.
Visualizing the Concepts
Conclusion
This compound presents an interesting and accessible chiral scaffold for asymmetric synthesis. The available data demonstrates its high efficacy in specific applications such as the synthesis of P-stereogenic phosphine oxides, where it achieves excellent diastereoselectivity. However, a direct comparison of its efficacy in more common carbon-carbon bond-forming reactions, such as aldol additions and enolate alkylations, with established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams is currently not possible due to a lack of published data.
Researchers and drug development professionals should consider the following:
-
For established and well-documented high diastereoselectivity in aldol and alkylation reactions , Evans' and Oppolzer's auxiliaries remain the gold standard with a vast body of supporting literature.
-
For novel applications or where cost and availability of the chiral source are primary concerns , this compound and its derivatives are promising alternatives that warrant further investigation. The development of N-acyl this compound derivatives for use in benchmark asymmetric reactions could reveal them to be highly competitive and versatile chiral auxiliaries.
Future research into the application of this compound in a broader range of asymmetric transformations is needed to fully elucidate its potential and allow for a more direct and comprehensive comparison with other leading chiral auxiliaries.
References
- 1. Evans aldol ppt | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. D-glucosamine propanedithioacetal, an efficient chiral auxiliary in beta-lactam chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of D-Glucamine: A Comparative Analysis
Introduction
D-Glucamine, an amino sugar derived from sorbitol, is a crucial component in various applications within the pharmaceutical and biotechnology sectors. Its structure, characterized by a hexitol (B1215160) backbone with an amino group at the C-1 position, necessitates rigorous spectroscopic analysis for unequivocal structural validation and quality control. This guide provides a comparative overview of the spectroscopic data for this compound against two structurally related compounds: Meglumine (N-methyl-D-glucamine) and Sorbitol (D-glucitol). The data presented herein, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), serves as a benchmark for researchers, scientists, and drug development professionals.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, Meglumine, and Sorbitol, facilitating a clear comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | Other Protons | Solvent |
| This compound | ~2.6-2.7 | ~3.4-3.6 | ~3.4-3.6 | ~3.4-3.6 | ~3.4-3.6 | ~3.5-3.6 | - | DMSO-d₆ |
| Meglumine | ~3.1 | ~3.6-3.8 | ~3.6-3.8 | ~3.6-3.8 | ~3.6-3.8 | ~3.5-3.7 | ~2.5 (N-CH₃) | D₂O |
| Sorbitol | ~3.5-3.6 | ~3.6-3.8 | ~3.6-3.8 | ~3.6-3.8 | ~3.6-3.8 | ~3.5-3.6 | - | D₂O |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| This compound | ~45.0 | ~70.0 | ~71.0 | ~72.0 | ~73.0 | ~64.0 | - | DMSO-d₆ |
| Meglumine | ~52.0 | ~68.0 | ~70.0 | ~71.0 | ~72.0 | ~63.0 | ~34.0 (N-CH₃) | D₂O |
| Sorbitol | ~63.0 | ~72.0 | ~70.0 | ~71.0 | ~73.0 | ~63.0 | - | D₂O |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H Stretch | C-O Stretch | N-H Bend |
| This compound | ~3300-3500 (broad) | ~3300-3400 | ~2850-2950 | ~1050-1150 | ~1600 |
| Meglumine | ~3300-3500 (broad) | ~3300 (secondary amine) | ~2850-2950 | ~1050-1150 | ~1580 |
| Sorbitol | ~3300-3500 (broad) | - | ~2850-2950 | ~1050-1150 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M+H]⁺ | Key Fragment Ions | Ionization Method |
| This compound | 182.1 | 164 ([M+H-H₂O]⁺), 120, 102, 74, 61 | ESI |
| Meglumine | 196.1 | 178 ([M+H-H₂O]⁺), 162, 120, 102, 74, 44 | ESI |
| Sorbitol | 183.1 | 165 ([M+H-H₂O]⁺), 147, 129, 111, 89, 61 | ESI |
Note: Fragmentation patterns can vary based on the specific mass spectrometer and conditions used. The data for this compound is inferred from data for the structurally similar D-Glucosamine.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte (this compound, Meglumine, or Sorbitol) was dissolved in 0.5-0.7 mL of deuterated solvent (DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Parameters: A standard proton experiment was performed with a 90° pulse angle and a repetition delay of at least 5 times the longest T1 relaxation time to ensure accurate integration. A sufficient number of scans were acquired to achieve a signal-to-noise ratio greater than 250.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Parameters: A standard carbon experiment with proton decoupling was performed. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample was finely ground with about 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Instrument: FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Parameters: The spectrum was recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was recorded and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a suitable solvent mixture (e.g., water:acetonitrile with 0.1% formic acid).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer (or equivalent) equipped with an ESI source.
-
Parameters: The analysis was performed in positive ion mode. The capillary voltage, cone voltage, and desolvation gas flow were optimized for each compound to achieve maximum signal intensity. For tandem MS (MS/MS), the precursor ion of interest was isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas. The collision energy was varied to obtain optimal fragmentation.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
A Comparative Guide to Analytical Methods for D-Glucamine Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of D-Glucamine (also referred to as glucosamine (B1671600) in many analytical contexts) in various samples, including pharmaceutical formulations, supplements, and biological matrices. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and throughput needs. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), enzymatic assays, and spectrophotometric methods.
Data Presentation: Performance Characteristics
The following table summarizes the key quantitative performance characteristics of the most prevalent analytical methods for this compound.
| Parameter | HPLC-FLD (with Derivatization) | HPLC-MS/MS (with Derivatization) | Enzymatic Assay (Spectrophotometric) | UV-Vis Spectrophotometry (with Derivatization) |
| Principle | Separation of a fluorescent derivative of this compound followed by fluorescence detection. | Separation of a derivatized this compound followed by mass spectrometric detection. | Multi-step enzymatic reaction leading to the production of NADPH, which is measured at 340 nm.[1] | Formation of a chromophoric derivative of this compound, which is measured at a specific wavelength.[2][3] |
| Linearity Range | 6.7 - 135 µg/mL[4] | 12 - 8270 ng/mL (in plasma)[5] | 4 - 80 µg per assay[1] | 5 - 25 µg/mL[2][3] |
| Limit of Detection (LOD) | 1.0 mg/kg (in food)[6] | Not explicitly stated, but LLOQ is very low. | 1.33 mg/L[1] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 4.0 mg/kg (in food)[6] | 12 ng/mL (in plasma)[5] | Not explicitly stated, defined as the lowest concentration for a quantitative result.[7][8] | Not explicitly stated. |
| Accuracy (% Recovery) | 98.0% - 101.5%[4] | >89%[9] | Not explicitly stated. | 99.6% - 99.8%[2] |
| Precision (% RSD) | 2.24% - 3.23%[4] | ≤ 14%[9] | Corresponds to an absorbance difference of 0.005 to 0.010 in duplicate determinations.[1] | < 1.1%[3] |
| Key Advantages | Good sensitivity and specificity. | Very high sensitivity and selectivity, ideal for complex matrices like plasma.[5][9] | High specificity due to enzymes, no complex instrumentation required (spectrophotometer).[10] | Simple, rapid, and cost-effective.[2] |
| Key Disadvantages | Requires a derivatization step. | Requires derivatization, expensive instrumentation (LC-MS/MS). | Potential for interference from other sugars or compounds in the sample.[1] | Requires a derivatization step, may have lower specificity compared to HPLC or enzymatic methods. |
Experimental Protocols
Detailed methodologies for two common analytical techniques are provided below. These protocols are representative and may require optimization for specific sample types and laboratory conditions.
HPLC with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD)
This method is based on the derivatization of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a fluorescent adduct that can be quantified.[4]
a) Reagents and Materials:
-
This compound standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Boric acid buffer
-
Water (HPLC grade)
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
b) Sample Preparation (for supplement samples):
-
Accurately weigh and powder a representative number of tablets or capsules.
-
Dissolve a portion of the powder, equivalent to a known concentration of this compound, in a suitable solvent like 0.1 M HCl or water.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution as needed to fall within the linear range of the calibration curve.
c) Derivatization Procedure:
-
To an aliquot of the prepared sample or standard, add boric acid buffer to adjust the pH.
-
Add the FMOC-Cl derivatizing reagent (dissolved in acetonitrile).
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 40°C) for a specified time.
-
Add an acid (e.g., phosphoric acid) to stop the reaction.
-
The derivatized sample is now ready for injection into the HPLC system.
d) HPLC-FLD Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 315 nm[4]
e) Quantification:
-
Construct a calibration curve by derivatizing and analyzing a series of this compound standards of known concentrations.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Enzymatic Assay
This method utilizes a series of coupled enzymatic reactions to quantify this compound. This compound is converted through several steps to glucose-6-phosphate (G-6-P), which is then oxidized, leading to the formation of NADPH. The increase in absorbance at 340 nm due to NADPH production is directly proportional to the initial this compound concentration.[1]
a) Reagents and Materials (often available as a kit):
-
Buffer solution (e.g., Triethanolamine buffer)
-
ATP and NADP+ solution
-
Hexokinase (HK) and Glucose-6-phosphate dehydrogenase (G6P-DH) enzymes
-
Phosphoglucose isomerase (PGI) enzyme
-
Glucosamine-6-phosphate deaminase (GNPDA) enzyme
-
This compound standard solution
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm light path)
b) Sample Preparation:
-
Accurately weigh a representative amount of the sample.
-
Dissolve or suspend the sample in distilled water in a volumetric flask.
-
Stir until fully dissolved or suspended, then dilute to the mark with distilled water.
-
If necessary, filter the solution to obtain a clear filtrate.
-
The final concentration should be diluted to yield between 0.04 and 0.8 g/L of this compound.[1]
c) Assay Procedure:
-
Pipette the buffer solution, NADP+/ATP solution, and sample solution into a cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm after the solution reaches temperature equilibrium (e.g., 40°C).
-
Start the first set of reactions by adding the HK, G6P-DH, and PGI enzyme suspension. Mix and monitor the reaction until complete (a stable absorbance reading).
-
Start the final reaction by adding the GNPDA enzyme suspension.
-
Mix and read the final absorbance (A2) at 340 nm at the end of the reaction (approximately 8-10 minutes).[1]
d) Quantification:
-
Calculate the change in absorbance (ΔA) for both the sample and a blank (which uses water instead of the sample).
-
The concentration of this compound is calculated using the Beer-Lambert law, incorporating the molar absorptivity of NADPH, the sample volume, and any dilution factors.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of this compound using an HPLC-based method.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of glucosamine in functional food samples by high performance liquid chromatography (HPLC-FLD) [vjfc.nifc.gov.vn]
- 5. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. fudschem.com [fudschem.com]
- 8. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 9. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. food.r-biopharm.com [food.r-biopharm.com]
A Comparative Analysis of D-Glucamine-Based Surfactants for Pharmaceutical and Research Applications
Introduction
In recent years, the demand for sustainable, biocompatible, and effective surfactants has grown significantly across the pharmaceutical, cosmetic, and biotechnology sectors.[1] D-Glucamine-based surfactants, a class of non-ionic surfactants derived from renewable resources like glucose, have emerged as a promising alternative to traditional petroleum-based agents.[2][3] Their inherent biodegradability, low toxicity, and versatile physicochemical properties make them ideal candidates for a range of sensitive applications, including drug delivery, protein solubilization, and gentle cleansing formulations.[1][3][4][5]
This guide provides an objective comparison of this compound-based surfactants with other common surfactant types, supported by experimental data on their performance characteristics. Detailed protocols for key analytical methods are also presented to aid researchers in their evaluation and application of these novel bio-based compounds.
Synthesis of this compound-Based Surfactants
The synthesis of N-acyl-N-alkyl-D-glucamides, a prominent family of this compound surfactants, typically involves a two-step process. The synthesis begins with the reaction of glucose with an amine (e.g., methylamine) to form an N-alkyl-D-glucamine intermediate. This intermediate is then acylated using a fatty acid derivative to yield the final amphiphilic surfactant molecule.[6] This process allows for the tuning of the surfactant's properties by varying the length of the alkyl and acyl chains to achieve a desired hydrophilic-lipophilic balance (HLB).[2]
References
- 1. archive.sciendo.com [archive.sciendo.com]
- 2. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Role of D-Glucamine in Specific Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-Glucamine's interaction with specific metabolic pathways, focusing on its role as an antimetabolite. The information presented is based on available experimental data to aid in the validation and further investigation of this compound.
Introduction to this compound and Nomenclature Clarification
This compound, systematically known as 1-Amino-1-deoxy-D-glucitol (CAS 488-43-7), is an amino sugar derivative. It is crucial to distinguish this compound from similarly named compounds such as D-Glucosamine and D-Glutamine, as they have distinct chemical structures and biological activities. While the term "this compound" is sometimes used interchangeably with "D-Glucosamine" in commercial contexts, in scientific literature, this compound refers specifically to 1-Amino-1-deoxy-D-glucitol. This guide will adhere to the strict definition of this compound.
Currently, extensive research detailing the complete metabolic fate of this compound is limited. However, studies have investigated its role as an antimetabolite, particularly its interaction with enzymes in the polyol pathway.
This compound as a Substrate for Glucitol Dehydrogenase
Research has shown that 1-deoxy-D-glucitol, a synonym for this compound, can act as a substrate for sheep liver glucitol dehydrogenase (also known as sorbitol dehydrogenase). This enzyme is part of the polyol pathway, which is involved in glucose metabolism.
Comparative Enzyme Kinetics
The following table summarizes the kinetic parameters of 1-deoxy-D-glucitol in comparison to the natural substrate, D-glucitol, for sheep liver glucitol dehydrogenase.
| Substrate | Michaelis Constant (Km) | Maximal Velocity (Vmax) (% of D-glucitol) |
| D-Glucitol | - | 100% |
| 1-Deoxy-D-glucitol | 53 mM | 33% |
| 1-Deoxy-D-mannitol | 89 mM | 18% |
Data from Dills Jr, W. L., & Meyer, W. L. (1976). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Biochemistry, 15(20), 4506–4512.
These data indicate that 1-deoxy-D-glucitol is a substrate for glucitol dehydrogenase, albeit with a lower affinity (higher Km) and a lower maximal reaction velocity compared to the natural substrate, D-glucitol.
Signaling Pathway and Interaction Diagram
The following diagram illustrates the enzymatic reaction catalyzed by glucitol dehydrogenase with both its natural substrate, D-glucitol, and the alternative substrate, 1-deoxy-D-glucitol.
Interaction with Other Metabolic Enzymes
The same study also investigated the effect of 1-deoxypolyols on erythrocyte glycolysis and found them to be ineffective inhibitors. This suggests that this compound may not significantly interfere with the central glycolytic pathway under the tested conditions.
Experimental Protocols
The following provides a representative experimental protocol for determining the kinetic parameters of glucitol (sorbitol) dehydrogenase, similar to the methods that would have been used to generate the data presented above.
Enzyme Assay for Sheep Liver Glucitol Dehydrogenase
This protocol is adapted from standard procedures for assaying sorbitol dehydrogenase.
Objective: To determine the kinetic parameters (Km and Vmax) of glucitol dehydrogenase with its substrate.
Materials:
-
Sheep liver glucitol dehydrogenase (Sorbitol Dehydrogenase)
-
Triethanolamine buffer (100 mM, pH 7.6)
-
D-Fructose solution (1.1 M) for the reverse reaction, or D-Glucitol/1-Deoxy-D-glucitol solutions of varying concentrations for the forward reaction.
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution (12.8 mM) for the reverse reaction, or NAD+ for the forward reaction.
-
Bovine Serum Albumin (BSA) solution (1.0% w/v)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare all solutions as described in the materials list. The enzyme solution should be prepared fresh and kept on ice.
-
Assay Mixture: In a cuvette, pipette the following reagents:
-
2.35 ml Triethanolamine buffer
-
0.50 ml of the substrate solution (D-glucitol or 1-deoxy-D-glucitol at various concentrations)
-
0.05 ml of NAD+ solution
-
-
Equilibration: Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C in the spectrophotometer.
-
Reaction Initiation: Initiate the reaction by adding 0.10 ml of the diluted enzyme solution.
-
Data Collection: Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes. The rate of NADH formation is directly proportional to the enzyme activity.
-
Blank Measurement: A blank reaction should be run by substituting the enzyme solution with the BSA solution.
-
Calculations: Determine the initial reaction velocity (ΔA340nm/minute) from the linear portion of the absorbance curve, subtracting the rate of the blank reaction.
-
Kinetic Analysis: Repeat the assay with a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and use a suitable fitting model (e.g., Michaelis-Menten) to determine the Km and Vmax.
Experimental Workflow Diagram
Conclusion
The available evidence suggests that this compound (1-Amino-1-deoxy-D-glucitol) can act as a substrate for glucitol dehydrogenase, an enzyme in the polyol pathway. Its interaction is characterized by a lower affinity and reduced reaction rate compared to the natural substrate, D-glucitol. This positions this compound as a potential, albeit weak, competitive inhibitor or alternative substrate in this pathway. Further research is required to fully elucidate its complete metabolic fate and its effects on other metabolic pathways. The experimental protocols and comparative data provided in this guide offer a foundation for researchers to design and conduct further validation studies on the role of this compound in cellular metabolism.
A Comparative Guide to the Biocompatibility of D-Glucamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
D-Glucamine, a derivative of sorbitol, and its N-alkyl derivatives are a class of non-ionic surfactants and excipients gaining significant attention in pharmaceutical formulations. Their sugar-based structure suggests inherent biocompatibility and biodegradability, making them attractive alternatives to traditional synthetic surfactants.[1] This guide provides an objective comparison of the biocompatibility of this compound derivatives with other common surfactants, supported by available experimental data and detailed protocols.
Structure-Biocompatibility Relationship
The biocompatibility of amphiphilic molecules like this compound-based surfactants is heavily influenced by their chemical structure, particularly the length of the hydrophobic alkyl chain. Generally, as the hydrophobicity (alkyl chain length) increases, the tendency to interact with and disrupt cell membranes also increases, which can lead to higher cytotoxicity and hemolytic activity.[2][3] This principle is crucial when selecting a specific derivative for a drug formulation, balancing surfactant efficacy with biological safety.
Caption: Fig. 1: General principle of structure-activity relationships for surfactants.
Quantitative Biocompatibility Data
While direct, quantitative comparative studies on this compound derivatives are limited in publicly available literature, data for commonly used alternative surfactants provide a crucial benchmark for evaluation.
Table 1: Cytotoxicity of Common Non-Ionic and Anionic Surfactants
The following table summarizes the 50% lethal concentration (LC50) of various surfactants on normal human fibroblast cultures, providing a baseline for cytotoxicity comparison. Lower LC50 values indicate higher cytotoxicity.
| Surfactant Class | Compound | LC50 (µg/mL) | Reference |
| Non-Ionic | Polysorbate 80 (Tween 80) | > 1000 | [4] |
| Non-Ionic | Polysorbate 60 (Tween 60) | 130 | [4] |
| Non-Ionic | Triton X-100 | 30 | [4] |
| Anionic | Sodium Laurylether Sulphate | 150 | [4] |
| Anionic | Sodium Lauryl Sulphate | 60 | [4] |
Table 2: Hemolytic Activity of Polysorbate Surfactants
Hemolysis, the rupturing of red blood cells, is a critical indicator of a formulation's biocompatibility. The data below shows that within the polysorbate family, longer fatty acid chains (like in Polysorbate 80) are associated with lower hemolytic activity.
| Compound | Key Structural Feature | Hemolytic Effect | Reference |
| Polysorbate 20 | C12 (Lauric Acid) | Highest | [4] |
| Polysorbate 40 | C16 (Palmitic Acid) | Intermediate | [4] |
| Polysorbate 60 | C18 (Stearic Acid) | Intermediate | [4] |
| Polysorbate 80 | C18:1 (Oleic Acid) | Lowest | [4] |
Table 3: Summary of Biocompatibility Findings for this compound Derivatives
| Derivative Family | Specific Compound(s) | Summary of Biocompatibility Findings | Reference |
| N-Methyl-D-Glucamine | N-methyl-D-glucamine resorcinarenes | Described as demonstrating low cytotoxicity and low hemolytic activity. | |
| General Sugar-Based | Alkyl Glucosides / Glucamides | Generally recognized as being biodegradable, environmentally compatible, and having low toxicity compared to synthetic counterparts. | [1] |
Experimental Protocols
Assessing biocompatibility requires standardized and reproducible experimental methods. The following sections detail the protocols for two of the most common in vitro assays: the MTT cytotoxicity assay and the hemolysis assay.
A typical workflow for assessing the biocompatibility of a new compound involves a tiered approach, starting with simple in vitro assays and progressing to more complex biological systems.
Caption: Fig. 2: A standard workflow for evaluating the biocompatibility of novel excipients.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture a relevant cell line (e.g., human fibroblasts, HepG2) under standard conditions.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative and alternative surfactants in a suitable solvent (e.g., sterile PBS or DMSO).
-
Create a series of dilutions to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the various concentrations of the test compounds.
-
Include "untreated" wells (cells with medium only) as a negative control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the viability against the compound concentration and use a non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
This assay quantifies the ability of a compound to damage red blood cell (RBC) membranes, leading to the release of hemoglobin.
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human, rabbit) containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant (plasma and buffy coat) and wash the RBC pellet three times with cold, sterile PBS (pH 7.4).
-
After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test surfactants in PBS.
-
In a 96-well plate or microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of each surfactant dilution.
-
Prepare a negative control (100 µL RBC suspension + 100 µL PBS) representing 0% hemolysis.
-
Prepare a positive control (100 µL RBC suspension + 100 µL of 1% Triton X-100) representing 100% hemolysis.
-
-
Incubation and Centrifugation:
-
Incubate the samples for 1-2 hours at 37°C with gentle agitation.
-
After incubation, centrifuge the plate or tubes at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
-
Data Acquisition and Analysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
Plot the % hemolysis against surfactant concentration to determine the HC50 value (the concentration causing 50% hemolysis).
-
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of D-Glucamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of D-Glucamine, ensuring compliance and minimizing risk.
Core Principles of this compound Disposal
This compound, a versatile amino sugar used in various research and pharmaceutical applications, is not typically classified as a hazardous material for transport.[1][2][3][4][5] However, its disposal must be handled with care to prevent environmental contamination and ensure workplace safety. The primary directive for this compound waste is to adhere to all prevailing country, federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly identify the waste as this compound.
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[6] Incompatible materials to keep separate from amines in general include acids and oxidizing agents.[6]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
3. Containment:
-
Place solid this compound waste in a clean, dry, and sealable container.[7] The container should be clearly labeled.
-
For solutions, use a container designed for liquids. Ensure the container is compatible with the waste.[8]
-
Keep the waste container securely sealed when not in use to prevent leaks or spills.[6][7]
4. Labeling:
-
Label the waste container with the words "HAZARDOUS WASTE" (as a general best practice for chemical waste), the full chemical name "this compound," and the approximate quantity.[6][8]
5. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[6][7]
-
Store it away from incompatible materials, direct sunlight, and heat sources.[6]
6. Disposal:
-
The recommended method for the final disposal of this compound is to engage a licensed hazardous waste disposal company.[2][6][9] These professionals are trained to handle and dispose of chemical waste safely and in an environmentally sound manner.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's safety officer and local regulations.[6][7] Preventing spillage into drains, sewers, or water courses is a critical precaution.[7]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: If a large amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[1]
-
Control Spills:
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data Summary
While specific quantitative disposal limits for this compound (e.g., concentration thresholds for sewer disposal) are not broadly defined and are subject to local regulations, the following table summarizes key handling and safety parameters found in safety data sheets.
| Parameter | Value/Instruction |
| pH of 1% Aqueous Solution | ~10.5[3] |
| Water Solubility | Soluble[3] |
| Storage Temperature | Store in a cool, dry place.[7] |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Primary Disposal Route | Licensed hazardous waste disposal company.[2][6][9] |
| Drain Disposal | Not recommended; prevent entry into drains and waterways.[6][7] Consult local regulations if considering. |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following flowchart outlines the decision-making process from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Glucamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Glucamine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it can cause serious eye irritation.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are crucial to prevent exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved | To protect eyes from dust and splashes. Tightly fitting safety goggles are recommended.[1][2] |
| Skin Protection | Gloves | Chemical-impermeable | To prevent skin contact. Gloves must be inspected prior to use.[1][2] |
| Protective Clothing | Fire/flame resistant and impervious clothing; Lab coat | To protect skin and clothing from spills.[1][2] | |
| Respiratory Protection | Dust Respirator/Mask | N95 (US) or P1 (EN 143) | Recommended if dust is generated or if exposure limits are exceeded. A full-face respirator may be necessary in some situations.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and efficiency throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep it away from incompatible materials and foodstuffs.[4]
-
Protect containers from physical damage and regularly check for leaks.[4]
2. Handling and Use:
-
All handling of this compound should occur in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1][4] Use non-sparking tools to prevent ignition.[1][2]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Work clothes should be laundered separately.[4]
3. Spill Management:
-
Minor Spills:
-
Clean up spills immediately.[4]
-
Wear impervious gloves and safety glasses.[4]
-
Use dry clean-up procedures and avoid generating dust.[4]
-
Sweep or vacuum the spilled material (consider explosion-proof machines). Do not use air hoses.[4]
-
Place the collected material in a clean, dry, sealable, and labeled container for disposal.[4]
-
-
Major Spills:
4. Disposal Plan:
-
Disposal of this compound and its containers must be in accordance with all applicable local, state, and federal regulations.[4][5]
-
Recycle wherever possible or consult the manufacturer for recycling options.[4]
-
For unused material, it may be possible to recycle if it has not been contaminated.[4]
-
Do not allow wash water from cleaning or process equipment to enter drains.[4]
-
Residue may be buried in an authorized landfill.[4]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][6][7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[1][2][4] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Firefighting Measures:
-
Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher that may be used.[4][7] Options include dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
This compound is not considered a significant fire risk; however, containers may burn.[4][7]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[1][2][8]
Below is a diagram illustrating the standard workflow for handling this compound safely.
Caption: Standard operating procedure for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. westliberty.edu [westliberty.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
